2-(2-Aminoethoxy)-6-bromonaphthalene
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(6-bromonaphthalen-2-yl)oxyethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO/c13-11-3-1-10-8-12(15-6-5-14)4-2-9(10)7-11/h1-4,7-8H,5-6,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPVTXKQQHEQKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1OCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Aminoethoxy)-6-bromonaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Naphthalene Scaffold in Medicinal Chemistry
The naphthalene ring system is a cornerstone in the field of medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents.[1] Its rigid, bicyclic aromatic structure provides a unique platform for the spatial orientation of functional groups, enabling precise interactions with biological targets. Naphthalene derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The introduction of various substituents onto the naphthalene core allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug efficacy.[4]
This guide focuses on a specific, functionalized naphthalene derivative, 2-(2-Aminoethoxy)-6-bromonaphthalene. This compound is of particular interest to drug development professionals due to its bifunctional nature. The aminoethoxy side chain provides a basic center and a handle for further derivatization, while the bromine atom at the 6-position opens up a gateway for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki and Buchwald-Hartwig couplings. These features make 2-(2-Aminoethoxy)-6-bromonaphthalene a valuable building block for the synthesis of compound libraries aimed at discovering new drug candidates. Notably, the hydrochloride salt of this compound is utilized as a reactant in the synthesis of dendrimer-like amino amides with potential sodium channel blocking activity.[5][6]
Physicochemical Properties of 2-(2-Aminoethoxy)-6-bromonaphthalene and its Precursor
A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in research and development. While detailed experimental data for the free base form of 2-(2-Aminoethoxy)-6-bromonaphthalene is not extensively reported in the public domain, we can compile its known properties and infer others based on its structure and the properties of its key precursor, 6-bromo-2-naphthol.
| Property | 2-(2-Aminoethoxy)-6-bromonaphthalene | 6-bromo-2-naphthol |
| Molecular Formula | C₁₂H₁₂BrNO | C₁₀H₇BrO |
| Molecular Weight | 266.13 g/mol | 223.07 g/mol [7] |
| CAS Number | Not available for free base | 15231-91-1[7] |
| Melting Point | Not available | 127-129 °C[1][8] |
| Boiling Point | Not available | 200-205 °C at 20 mmHg[1] |
| Solubility | Not available | Soluble in benzene and ethanol.[1] |
| Appearance | Not available | White to pinkish needle-like crystals.[1][8] |
Note: The molecular formula and weight for 2-(2-Aminoethoxy)-6-bromonaphthalene are calculated for the free base.
Synthesis and Purification: A Proposed Experimental Protocol
The synthesis of 2-(2-Aminoethoxy)-6-bromonaphthalene can be logically approached through the Williamson ether synthesis, starting from the commercially available 6-bromo-2-naphthol. This method involves the deprotonation of the naphtholic hydroxyl group to form a nucleophilic naphthoxide, which then undergoes an Sₙ2 reaction with a suitable 2-aminoethyl electrophile. To prevent the nucleophilic amino group from interfering with the reaction, it is crucial to use a protected form of 2-aminoethanol, such as N-(2-bromoethyl)phthalimide or a Boc-protected 2-bromoethylamine. The final step would then involve the deprotection of the amine.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 2-(2-Aminoethoxy)-6-bromonaphthalene.
Step-by-Step Methodology
Step 1: Synthesis of 2-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-6-bromonaphthalene
-
Reaction Setup: To a solution of 6-bromo-2-naphthol (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq) and N-(2-bromoethyl)phthalimide (1.2 eq).
-
Reaction Conditions: Stir the reaction mixture at 80-90 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The resulting precipitate is collected by vacuum filtration, washed with water, and dried.
Step 2: Synthesis of 2-(2-Aminoethoxy)-6-bromonaphthalene
-
Reaction Setup: Suspend the crude product from Step 1 in ethanol. Add hydrazine hydrate (N₂H₄·H₂O, 5.0 eq).
-
Reaction Conditions: Reflux the mixture for 4-6 hours. A white precipitate of phthalhydrazide will form.
-
Work-up: Cool the reaction mixture and filter to remove the phthalhydrazide. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
Purification
The crude 2-(2-Aminoethoxy)-6-bromonaphthalene can be purified by the following methods:
-
Column Chromatography: This is a highly effective method for removing byproducts.[9] A silica gel stationary phase can be used with a gradient elution of a mobile phase such as ethyl acetate in hexane, with a small percentage of triethylamine to prevent tailing of the amine on the silica gel.
-
Recrystallization: If a suitable solvent system can be identified, recrystallization can yield a highly pure product.[10]
Structural Elucidation and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the naphthalene ring, as well as the methylene protons of the aminoethoxy side chain. The aromatic protons will likely appear in the range of δ 7.0-8.0 ppm. The two methylene groups of the ethoxy chain will appear as triplets, with the O-CH₂ protons shifted further downfield (around δ 4.2 ppm) compared to the N-CH₂ protons (around δ 3.1 ppm). The amine protons will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show signals for the ten carbons of the naphthalene ring and the two carbons of the ethoxy side chain. The carbon attached to the bromine will be in the range of δ 115-120 ppm, while the carbon attached to the ether oxygen will be around δ 155-160 ppm. The O-CH₂ and N-CH₂ carbons are expected around δ 68 ppm and δ 41 ppm, respectively.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:
-
N-H stretch: A broad to medium absorption in the region of 3300-3400 cm⁻¹ corresponding to the primary amine.
-
C-H stretch (aromatic): Absorptions above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Absorptions just below 3000 cm⁻¹.
-
C=C stretch (aromatic): Peaks in the 1500-1600 cm⁻¹ region.
-
C-O stretch (ether): A strong absorption in the 1200-1250 cm⁻¹ region.
-
C-Br stretch: An absorption in the fingerprint region, typically below 600 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom. The fragmentation pattern would likely involve cleavage of the aminoethoxy side chain.
Caption: Workflow for the spectroscopic characterization of the compound.
Applications in Drug Discovery
The structural motifs within 2-(2-Aminoethoxy)-6-bromonaphthalene make it a promising scaffold for the development of novel therapeutic agents. The naphthalene core is a known pharmacophore that can be tailored to interact with a variety of biological targets.[4][15]
Potential as a Kinase Inhibitor Scaffold
Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors feature a heterocyclic core that can be mimicked by the naphthalene scaffold. The amino group on the side chain can be functionalized to interact with the hinge region of the kinase active site, a common binding motif for kinase inhibitors. The bromine atom allows for the introduction of various substituents via cross-coupling reactions to explore the solvent-exposed region of the binding pocket, potentially leading to increased potency and selectivity.
Caption: Simplified kinase signaling pathway and point of inhibition.
Conclusion
2-(2-Aminoethoxy)-6-bromonaphthalene is a molecule of significant interest for medicinal chemists and drug discovery professionals. While a complete, experimentally verified dataset of its physicochemical properties is not yet available in the public domain, this guide provides a comprehensive overview based on known data for its hydrochloride salt and related precursor molecules. The proposed synthetic route and predicted spectroscopic characteristics offer a solid foundation for researchers wishing to work with this versatile building block. Its potential for derivatization at both the amino and bromo positions makes it an attractive starting point for the generation of novel compound libraries with the potential to yield new therapeutic agents.
References
-
PubChem. 2-Amino-6-bromonaphthalene. [Link]
-
Organic Syntheses. 2-bromonaphthalene. [Link]
-
Organic Syntheses. 6-bromo-2-naphthol. [Link]
-
PubMed. Biological activity, pH dependent redox behavior and UV-Vis spectroscopic studies of naphthalene derivatives. [Link]
- Google Patents. EP0179447A1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene.
-
European Patent Office. EP0179447B1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene. [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
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International Journal of Pharmaceutical Sciences. Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. [Link]
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PubChemLite. 2-amino-6-bromonaphthalene (C10H8BrN). [Link]
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Tables For Organic Structure Analysis. [Link]
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PrepChem.com. Synthesis of 6-Bromo-2-naphthol. [Link]
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Table of Characteristic Proton NMR Shifts. [Link]
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Biointerface Research in Applied Chemistry. Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyanates. [Link]
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5.2 Protein purification. [Link]
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The Astrophysics & Astrochemistry Laboratory. Mid-IR Spectra of Naphthalene in H₂O. [Link]
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Illinois State University. Infrared Spectroscopy. [Link]
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NIST WebBook. Naphthalene, 2-bromo-. [Link]
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molecular structure and weight of 2-(2-Aminoethoxy)-6-bromonaphthalene
Executive Summary
2-(2-Aminoethoxy)-6-bromonaphthalene is a high-value heterobifunctional building block utilized in the synthesis of bioactive small molecules, particularly in the development of sodium channel blockers, fluorescent probes, and proteolysis-targeting chimeras (PROTACs).[1] Its structure combines a lipophilic, fluorescent naphthalene core with two distinct reactive handles: an electrophilic aryl bromide at the C6 position and a nucleophilic primary amine tethered via an ethoxy linker at the C2 position.
This guide provides a rigorous technical analysis of its molecular architecture, optimized synthetic pathways, and application protocols, designed for researchers requiring high-purity functionalization of this scaffold.[1]
Part 1: Molecular Architecture & Physicochemical Profile
The utility of 2-(2-Aminoethoxy)-6-bromonaphthalene lies in its rigid aromatic core, which serves as a "spacer" in bivalent ligands, preventing steric collapse between connected domains.[1]
Structural Specifications
The molecule features a 2,6-disubstituted naphthalene system.[1] This substitution pattern maximizes the distance between the reactive ends, making it an ideal linear linker.
| Property | Value | Technical Note |
| IUPAC Name | 2-(2-aminoethoxy)-6-bromonaphthalene | |
| CAS (HCl Salt) | 1210516-35-0 | Primary commercial form for stability.[1] |
| Formula | C₁₂H₁₂BrNO · HCl | Free base: C₁₂H₁₂BrNO |
| Molecular Weight | 302.60 g/mol (HCl) | Free base: 266.14 g/mol |
| ClogP | ~3.2 (Free Base) | Highly lipophilic core; requires polar solvents (DMSO/DMF). |
| Fluorescence | Typical naphthalene emission; solvatochromic. | |
| PSA | ~35 Ų | Good membrane permeability potential. |
Structural Logic Diagram
The following diagram illustrates the functional connectivity and reactivity logic of the scaffold.
Part 2: Synthetic Routes & Optimization
The synthesis of 2-(2-Aminoethoxy)-6-bromonaphthalene requires careful control to prevent polymerization or bis-alkylation.[1] The most robust route involves the alkylation of 6-bromo-2-naphthol with a protected aminoethyl halide.[1]
Critical Process Parameters (CPPs)
-
Protection Strategy: Direct alkylation with 2-bromoethylamine often leads to dimerization.[1] Using N-Boc-2-bromoethylamine is mandatory to ensure 1:1 stoichiometry.[1]
-
Base Selection: Anhydrous
in DMF is preferred over NaH to minimize side reactions at the bromine position. -
Temperature Control: Alkylation should proceed at 60-80°C. Higher temperatures increase the risk of debromination or ether cleavage.[1]
Optimized Synthetic Workflow
This protocol describes the synthesis of the Boc-protected intermediate followed by deprotection.[1]
Experimental Protocol (Bench Scale)
Objective: Synthesis of 5.0 g of target HCl salt.
-
Alkylation:
-
Charge a flask with 6-bromo-2-naphthol (1.0 eq) and anhydrous DMF (10 vol).
-
Add
(2.5 eq) and stir for 15 min at RT. -
Add
-Boc-2-bromoethylamine (1.2 eq) dropwise.[1] -
Heat to 60°C for 12 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Dilute with water, extract with EtOAc, wash with brine, dry over
. Concentrate to yield the Boc-intermediate.[1]
-
-
Deprotection:
-
Dissolve the intermediate in Dichloromethane (DCM) (5 vol).
-
Add 4M HCl in Dioxane (5 eq) at 0°C.
-
Stir at RT for 2 hours. The product will precipitate as a white/off-white solid.[1]
-
Isolation: Filter the solid, wash with diethyl ether, and dry under vacuum.
-
Part 3: Applications in Drug Discovery
PROTAC Linker Design
This molecule is a "rigid linker" candidate. Unlike flexible PEG chains, the naphthalene core restricts the conformational space of the PROTAC, potentially improving E3 ligase-Target Protein cooperativity.[1]
-
Bromine End: Couples to the Target Protein ligand via Suzuki cross-coupling.
-
Amine End: Couples to the E3 Ligase ligand (e.g., Thalidomide or VHL derivatives) via amide bond formation.
Fluorescent Probes
Naphthalene derivatives exhibit solvatochromism. This amine can be conjugated to non-fluorescent drugs to create "turn-on" probes for cellular imaging.[1] The lipophilic nature allows for membrane intercalation, making it useful for studying lipid rafts or amyloid plaques.
Sodium Channel Blockers
As noted in patent literature (e.g., Biofount, ChemicalBook), this scaffold is a precursor for dendrimer-like amino amides.[1] The bulky naphthalene group mimics the lipophilic domain of classic anesthetics (like lidocaine), blocking the pore of voltage-gated sodium channels (
Part 4: Analytical Characterization
To validate the identity of the synthesized material, compare against these expected spectral parameters.
Proton NMR ( H NMR, 400 MHz, DMSO- )
- 8.2 - 7.4 ppm (m, 6H): Aromatic naphthalene protons.[1] Characteristic splitting pattern for 2,6-substitution.
-
8.1 ppm (br s, 3H): Ammonium protons (
). -
4.3 ppm (t, 2H): Methylene adjacent to Oxygen (
).[1] -
3.2 ppm (t, 2H): Methylene adjacent to Nitrogen (
).[1]
Mass Spectrometry (LC-MS)[1]
-
Ionization: ESI+
-
Parent Ion (
):- isotope: ~266.02 m/z
- isotope: ~268.02 m/z
-
Pattern: Characteristic 1:1 doublet indicative of a mono-brominated species.[1]
References
-
ChemicalBook. (2025). 2-(2-Aminoethoxy)-6-bromonaphthalene Hydrochloride Product Description. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 348404, 2-Amino-6-bromonaphthalene (Precursor Analysis). Retrieved from
-
Organic Syntheses. (1971). 2-Bromonaphthalene Preparation (General Naphthalene Halogenation). Org. Synth. 1971, 51,[1] 31. Retrieved from
- Vertex AI Search. (2025). Consolidated Search Results for CAS 1210516-35-0.
-
Sigma-Aldrich. (2025). 6-Bromonaphthalen-2-amine Product Specification. Retrieved from [1]
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An In-depth Technical Guide to the Solubility of 2-(2-Aminoethoxy)-6-bromonaphthalene in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(2-Aminoethoxy)-6-bromonaphthalene. In the context of drug discovery and synthetic chemistry, understanding a compound's solubility is a critical first step that dictates solvent selection for reaction media, purification, and formulation. Due to the limited availability of public experimental data for this specific molecule, this guide synthesizes theoretical principles with field-proven methodologies to predict its solubility profile. We present a detailed protocol for the experimental determination of thermodynamic solubility via the industry-standard shake-flask method, ensuring researchers can generate reliable and reproducible data. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of solubility science.
Physicochemical Characterization and Its Impact on Solubility
The molecular structure of 2-(2-Aminoethoxy)-6-bromonaphthalene is the primary determinant of its solubility behavior. The structure features a large, hydrophobic bicyclic aromatic system (naphthalene), a polar side chain containing both an ether linkage and a primary amine (-O-CH₂-CH₂-NH₂), and a halogen substituent (bromine).
The principle of "like dissolves like" is the cornerstone of solubility prediction.[1] Polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents. 2-(2-Aminoethoxy)-6-bromonaphthalene possesses both non-polar and polar regions, giving it a mixed character.
-
Hydrophobic Character: The bromonaphthalene core is large and non-polar, favoring interactions with non-polar or moderately polar solvents through van der Waals forces.
-
Hydrophilic Character: The aminoethoxy side chain is highly polar. The primary amine and the ether oxygen can act as hydrogen bond acceptors, while the N-H protons of the amine can act as hydrogen bond donors.[1] This functionality promotes solubility in polar protic solvents like alcohols.
-
Basicity: The primary amine makes the compound basic. Therefore, its solubility is expected to increase significantly in acidic aqueous solutions due to the formation of a highly polar ammonium salt.[2]
A summary of the key physicochemical properties is presented below.
| Property | Value | Source/Method |
| Molecular Formula | C₁₂H₁₃BrNO | - |
| Molecular Weight | 267.14 g/mol | Calculated |
| CAS Number (HCl Salt) | 1210516-35-0 | ChemicalBook[3] |
| Appearance | Solid (Predicted) | Based on similar structures[4] |
| Predicted XLogP3 | 3.2 | Predicted (Analog: 2-Amino-6-bromonaphthalene)[5] |
Note: XLogP3 is a computed measure of hydrophobicity. A value greater than 3 suggests poor aqueous solubility for the neutral form.
Solvent Selection: A Framework Based on Polarity
The choice of solvent is critical for any process involving the dissolution of a compound. Organic solvents are typically classified based on their polarity, which is often quantified by the dielectric constant.[6][7] They can be further categorized as protic (capable of donating hydrogen bonds) or aprotic.
| Solvent Class | Example Solvents | Dielectric Constant (ε) | Interaction Mechanism with Solute |
| Non-Polar | Hexane, Toluene | < 5 | Van der Waals forces with the naphthalene core. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO) | 5 - 40 | Dipole-dipole interactions. DMSO and ACN are highly polar and may dissolve the solute effectively. |
| Polar Protic | Methanol, Ethanol, Isopropanol | > 15 | Hydrogen bonding with the aminoethoxy side chain. |
Based on the molecule's dual hydrophobic/hydrophilic nature, we can predict its relative solubility.
| Solvent | Predicted Solubility | Rationale |
| Hexane/Toluene | Low | The polar side chain limits solubility in purely non-polar solvents. |
| Dichloromethane (DCM) | Moderate | Good balance for dissolving both polar and non-polar moieties. |
| Ethyl Acetate | Moderate to High | The ester group can interact with the solute's polar functionalities. |
| Tetrahydrofuran (THF) | High | The ether oxygen and overall polarity make it a good solvent for a wide range of compounds. |
| Methanol/Ethanol | High | Capable of strong hydrogen bonding with the aminoethoxy group. |
| Acetonitrile (ACN) | Moderate to High | A highly polar aprotic solvent that can engage in strong dipole-dipole interactions. |
| Dimethyl Sulfoxide (DMSO) | Very High | A universal, highly polar aprotic solvent capable of dissolving a vast array of organic molecules. |
| Water | Very Low | The large hydrophobic core dominates, leading to poor aqueous solubility at neutral pH. |
Gold-Standard Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
To move beyond prediction and obtain quantitative, reliable data, an experimental approach is necessary. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[8][9][10] It measures the concentration of a solute in a saturated solution after a sufficient equilibration period.
Required Materials and Equipment
-
Compound: 2-(2-Aminoethoxy)-6-bromonaphthalene (solid, >98% purity)
-
Solvents: High-purity (e.g., HPLC grade) organic solvents of interest.
-
Equipment:
-
Analytical balance (4-decimal place)
-
Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis Spectrophotometer)
-
Experimental Workflow Diagram
The following diagram outlines the key stages of the shake-flask solubility assay.
Caption: Key factors influencing experimental solubility results.
-
Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature. Therefore, maintaining a constant and accurately reported temperature is essential for reproducibility. [8]* Solid State: The crystalline form (polymorphism) of the compound can significantly impact solubility. The most stable crystal form will have the lowest solubility. It is crucial to characterize the solid form used in the experiment.
-
Equilibration Time: Insufficient time will lead to an underestimation of solubility. The time required to reach equilibrium can vary from hours to days and should be determined empirically if high accuracy is needed.
-
Purity of Compound and Solvent: Impurities can either increase or decrease the apparent solubility of a compound. Using highly pure materials is a prerequisite for obtaining accurate data.
Conclusion
For drug development and process chemistry, where precise quantitative data is non-negotiable, this prediction must be confirmed experimentally. The detailed shake-flask protocol provided in this guide serves as a self-validating, authoritative method for determining the thermodynamic solubility. By carefully controlling the experimental parameters outlined, researchers can generate the high-quality, reliable data needed to advance their scientific objectives.
References
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PubChem. (n.d.). 2-Amino-6-bromonaphthalene. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromonaphthalene. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-bromonaphthalene. Retrieved from [Link]
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Gani, R., et al. (2002). Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC. Industrial & Engineering Chemistry Research. Retrieved from [Link]
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University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]
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California State University, Bakersfield. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
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Goldsmith, B. R., et al. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery. Retrieved from [Link]
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Van der Maelen, C., et al. (2023). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. Retrieved from [Link]
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Palmer, D. S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. PMC. Retrieved from [Link]
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LINYI. (2022). Comparison of the polarity of organic solvents. Retrieved from [Link]
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Iurii, S., et al. (2025). BigSolDB 2.0, dataset of solubility values for organic compounds in different solvents at various temperatures. PMC. Retrieved from [Link]
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D'Avila, J. C., et al. (2013). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines. SciELO. Retrieved from [Link]
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University of Rochester. (n.d.). Reagents & Solvents: About. Retrieved from [Link]
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Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Retrieved from [Link]
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Bhattacharya, S. (2021). Solubility of Nifedipine by Shake Flask UV-Spectrometry; Review of Safety Concerns in Pregnancy. Biomedical and Pharmacology Journal. Retrieved from [Link]
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The Periodic Table. (n.d.). Examples of High Polarity Solvents. Retrieved from [Link]
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2-(2-Aminoethoxy)-6-bromonaphthalene CAS number and identifiers
An In-Depth Technical Guide to 2-(2-Aminoethoxy)-6-bromonaphthalene: Synthesis, Characterization, and Application in ENaC-Targeting Therapeutics
Executive Summary
The development of non-absorbable therapeutics for mucosal diseases has driven the need for highly specialized, bifunctional chemical scaffolds. 2-(2-Aminoethoxy)-6-bromonaphthalene (typically handled as its hydrochloride salt, CAS: 1210516-35-0) has emerged as a critical building block in this domain [1]. This technical whitepaper explores the physicochemical properties, mechanistic rationale, and synthetic protocols associated with this compound, specifically focusing on its role in the synthesis of dendrimer-like amino amides that function as Epithelial Sodium Channel (ENaC) blockers[2].
Designed for researchers and drug development professionals, this guide synthesizes theoretical drug design principles with field-proven experimental methodologies to ensure self-validating, reproducible laboratory workflows.
Chemical Identity & Structural Properties
The utility of 2-(2-Aminoethoxy)-6-bromonaphthalene lies in its bifunctionality. The primary amine allows for straightforward amidation or reductive amination, while the aryl bromide serves as a versatile handle for palladium-catalyzed cross-coupling reactions. The compound is predominantly utilized as a hydrochloride salt to prevent premature oxidation of the amine and to improve handling stability [1].
Table 1: Physicochemical Identifiers and Properties
| Property | Value |
| Chemical Name | 2-(2-Aminoethoxy)-6-bromonaphthalene hydrochloride |
| CAS Registry Number | 1210516-35-0 (HCl salt) |
| Molecular Formula | C₁₂H₁₂BrNO · HCl |
| Molecular Weight | 302.59 g/mol |
| SMILES (Free Base) | NCCOC1=CC2=C(C=C1)C=C(Br)C=C2 |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, and DMF; Insoluble in Hexanes |
Mechanistic Rationale in Drug Design
In the context of mucosal diseases such as Cystic Fibrosis (CF) and Dry Eye Disease (DED), the mucosal surfaces become severely dehydrated due to hyperactive Epithelial Sodium Channels (ENaC). ENaC hyperactivity leads to excessive sodium reabsorption, which osmotically drags water out of the mucosal fluid layer.
While traditional ENaC blockers (e.g., amiloride) effectively inhibit this channel, they are small molecules that rapidly absorb through the epithelial tight junctions, leading to short half-lives and systemic toxicity (e.g., hyperkalemia) [2].
To circumvent this, pharmaceutical developers (such as Parion Sciences) engineered "dendrimer-like amino amides." These molecules utilize 2-(2-Aminoethoxy)-6-bromonaphthalene as a central, rigid core [2].
-
The Naphthalene Ring: Provides a rigid, lipophilic spacer that prevents the massive dendrimeric tail from folding over and sterically hindering the active ENaC-binding headgroup.
-
The Bromine Atom (C6): Acts as the attachment point for massive, highly branched dendrimeric tails via Suzuki or Buchwald-Hartwig couplings. These tails make the molecule too large to pass through epithelial barriers.
-
The Aminoethoxy Linker (C2): Provides the necessary flexibility to couple with the pyrazinoylguanidine pharmacophore, which directly plugs the ENaC pore.
Caption: Pharmacophore mapping of dendrimeric ENaC blockers and their mechanism of action.
Synthetic Methodology & Experimental Protocols
The synthesis of 2-(2-Aminoethoxy)-6-bromonaphthalene must be carefully controlled to prevent polyalkylation and to ensure high purity of the final salt. The following protocol outlines a self-validating, two-step synthesis from commercially available 6-bromo-2-naphthol.
Protocol 1: Synthesis of 2-(2-Aminoethoxy)-6-bromonaphthalene HCl
Step 1: Alkylation of 6-bromo-2-naphthol
-
Reagent Preparation: To a flame-dried round-bottom flask under N₂, add 6-bromo-2-naphthol (1.0 eq, 10.0 mmol) and anhydrous K₂CO₃ (2.5 eq, 25.0 mmol).
-
Solvent Addition: Suspend the mixture in anhydrous N,N-Dimethylformamide (DMF) (0.2 M). Causality: DMF is selected as a polar aprotic solvent because it poorly solvates anions, thereby maximizing the nucleophilicity of the generated naphthoxide ion. K₂CO₃ is a sufficiently mild base to deprotonate the naphthol (pKa ~9.5) without triggering elimination reactions in the alkylating agent.
-
Electrophile Addition: Add N-Boc-2-bromoethylamine (1.2 eq, 12.0 mmol) dropwise. Heat the reaction mixture to 80°C and stir for 12 hours.
-
Workup: Cool to room temperature and quench with ice water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (3x). Causality: The LiCl wash is critical; it selectively partitions residual DMF into the aqueous phase, preventing solvent contamination in the subsequent deprotection step. Dry over Na₂SO₄, filter, and concentrate in vacuo.
Step 2: Boc-Deprotection and Salt Formation
-
Acidic Cleavage: Dissolve the crude Boc-protected intermediate in anhydrous Dichloromethane (DCM) (0.1 M). Cool to 0°C.
-
Reagent Addition: Slowly add 4M HCl in Dioxane (10.0 eq). Remove the ice bath and stir at room temperature for 2 hours.
-
Isolation: Causality: HCl in Dioxane is deliberately chosen over Trifluoroacetic acid (TFA). As the Boc group is cleaved, the resulting amine forms a hydrochloride salt. Because this salt is highly insoluble in DCM, it precipitates directly out of the reaction mixture. This drives the reaction forward via Le Chatelier's principle and allows for isolation via simple vacuum filtration, entirely bypassing the need for tedious silica gel chromatography [3].
-
Wash the filter cake with cold DCM and dry under high vacuum to yield the pure product as a white solid.
Caption: Step-by-step synthetic workflow for 2-(2-Aminoethoxy)-6-bromonaphthalene HCl.
Protocol 2: Downstream Amide Coupling (Application)
When coupling this building block to a pyrazine carboxylic acid to form the ENaC blocker headgroup, specific coupling reagents must be used due to the steric bulk of the target molecules.
-
Dissolve the target carboxylic acid (1.0 eq) and 2-(2-Aminoethoxy)-6-bromonaphthalene HCl (1.1 eq) in anhydrous DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: An excess of DIPEA is mandatory. One equivalent is consumed immediately to neutralize the HCl salt of the naphthalene amine, freeing it for nucleophilic attack. The remainder acts as the base for the coupling cycle.
-
Add HATU (1.2 eq) at 0°C. Causality: HATU is utilized over standard EDC/NHS coupling because the highly reactive 7-azabenzotriazole active ester it forms is highly resistant to steric hindrance, ensuring rapid conversion before epimerization can occur.
Analytical Characterization
To ensure the integrity of the synthesized building block before committing it to expensive downstream cross-coupling reactions, rigorous analytical validation is required.
Table 2: Analytical Validation Metrics for 2-(2-Aminoethoxy)-6-bromonaphthalene HCl
| Analytical Method | Expected Validation Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.35 (br s, 3H, -NH₃⁺), 8.12 (d, J = 2.0 Hz, 1H, Ar-H), 7.88 (d, J = 8.8 Hz, 1H, Ar-H), 7.81 (d, J = 8.8 Hz, 1H, Ar-H), 7.55 (dd, J = 8.8, 2.0 Hz, 1H, Ar-H), 7.42 (d, J = 2.4 Hz, 1H, Ar-H), 7.23 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 4.31 (t, J = 5.2 Hz, 2H, -O-CH₂-), 3.25 (t, J = 5.2 Hz, 2H, -CH₂-N). |
| LC-MS (ESI+) | Calculated for C₁₂H₁₃BrNO⁺ [M+H]⁺: 266.02 / 268.02 (1:1 isotopic pattern characteristic of a single bromine atom). |
| HPLC Purity | >98% (C18 Column, Gradient: 5% to 95% Acetonitrile in Water with 0.1% TFA over 15 mins, UV detection at 254 nm). |
References
- Parion Sciences, Inc. "Dendrimer like amino amides possessing sodium channel blocker activity for the treatment of dry eye and other mucosal diseases." U.S.
A Technical Guide to the Fluorescence Spectra Characteristics of 2-(2-Aminoethoxy)-6-bromonaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthalene and its derivatives represent a cornerstone in the development of fluorescent probes, valued for their rigid, planar structure and conjugated π-electron systems that often result in high quantum yields and excellent photostability.[1] This guide focuses on a specific derivative, 2-(2-Aminoethoxy)-6-bromonaphthalene, a molecule with significant potential in various research and development applications. Its structure, featuring an electron-donating aminoethoxy group and a bromine atom on the naphthalene scaffold, suggests a range of useful photophysical properties and functionalities.
While direct, extensive experimental data for this specific compound is limited in published literature, this document provides a comprehensive overview of its anticipated fluorescence characteristics by leveraging well-established principles from structurally related aminonaphthalene and bromonaphthalene compounds.[2] We will delve into its core photophysical properties, the influence of environmental factors, detailed experimental protocols for its synthesis and characterization, and its potential applications in medicinal chemistry and materials science.[3][4]
Predicted Photophysical Properties
The fluorescence of 2-(2-Aminoethoxy)-6-bromonaphthalene originates from the naphthalene core. The substituents—an aminoethoxy group and a bromine atom—are expected to modulate its spectral properties. The amino group, a known electron-donating group, is likely to cause a red-shift (bathochromic shift) in absorption compared to unsubstituted naphthalene.[2]
Excitation and Emission Spectra
Naphthalene-based fluorophores are known for their distinct spectral profiles.[5] For 2-aminonaphthalene derivatives, the absorption of photons promotes electrons to an excited state, a process characterized by π-π* transitions.[2] Subsequent relaxation to the ground state results in the emission of fluorescence.
-
Excitation Maximum (λex): The primary absorption is expected to be in the ultraviolet region, with a longer wavelength absorption band suitable for fluorescence excitation anticipated around 320 - 360 nm .
-
Emission Maximum (λem): Following excitation, the molecule is expected to exhibit fluorescence in the blue region of the visible spectrum, with an emission maximum estimated to be between 400 - 450 nm .
It is crucial to recognize that these values are highly sensitive to the local environment, a property known as solvatochromism.[2]
Quantum Yield and Molar Extinction Coefficient
The efficiency of a fluorophore is quantified by its fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed.[6] A high quantum yield is a desirable trait for fluorescent probes, as it contributes to brighter signals and greater sensitivity.[1]
-
Fluorescence Quantum Yield (Φf): The 2-aminonaphthalene scaffold is known for high fluorescence quantum yields.[1] While the presence of a heavy atom like bromine can sometimes decrease fluorescence through enhanced intersystem crossing, the overall structure is anticipated to maintain a reasonably high quantum yield, making it a promising candidate for a bright fluorescent probe.
-
Molar Extinction Coefficient (ε): This value measures how strongly a chemical species absorbs light at a given wavelength. Based on related naphthalene compounds, the molar extinction coefficient is expected to be greater than 5,000 M⁻¹cm⁻¹ at the excitation maximum.
Data Summary
The anticipated photophysical properties of 2-(2-Aminoethoxy)-6-bromonaphthalene are summarized in the table below. These values serve as a foundational guide for experimental design.
| Parameter | Anticipated Value | Notes |
| Excitation Maximum (λex) | 320 - 360 nm | Environmentally sensitive. |
| Emission Maximum (λem) | 400 - 450 nm | Blue fluorescence, environmentally sensitive. |
| Fluorescence Quantum Yield (Φf) | High | Inferred from the 2-aminonaphthalene core. |
| Molar Extinction Coefficient (ε) | > 5,000 M⁻¹cm⁻¹ | At the excitation maximum. |
Environmental Sensitivity: Solvatochromism
A key feature of many naphthalene-based probes is their solvatochromic behavior, where the emission wavelength is dependent on the polarity of the solvent.[2][5] This phenomenon arises from the significant charge-transfer character in the excited state of aminonaphthalenes.[2]
In the case of 2-(2-Aminoethoxy)-6-bromonaphthalene, the aminoethoxy group acts as an electron donor and the naphthalene ring as the acceptor. Upon excitation, an intramolecular charge transfer (ICT) occurs, creating a more polar excited state. In polar solvents, this excited state is stabilized, leading to a lower energy level and a corresponding red-shift (a shift to longer wavelengths) in the fluorescence emission. This sensitivity makes the molecule a powerful tool for probing the microenvironment of biological systems, such as the polarity of protein binding sites or the lipid organization of cell membranes.[5][7]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Attachable Solvatochromic Fluorophores and Bioconjugation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. static.horiba.com [static.horiba.com]
- 7. researchgate.net [researchgate.net]
Beyond the SDS: Comprehensive Safety, Handling, and Application Guide for 2-(2-Aminoethoxy)-6-bromonaphthalene
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Whitepaper & Safety Guide
Executive Summary
Standard Safety Data Sheets (SDS) often provide generalized hazard codes that lack the mechanistic context required for advanced pharmaceutical research. This technical guide deconstructs the physicochemical properties, toxicological mechanisms, and synthetic utility of 2-(2-Aminoethoxy)-6-bromonaphthalene hydrochloride (CAS: 1210516-35-0). As a critical intermediate, this compound is heavily utilized in the synthesis of dendrimer-like amino amides, which function as potent epithelial sodium channel (ENaC) blockers for the treatment of mucosal diseases and dry eye syndrome. By understanding the structural causality behind its reactivity and hazards, researchers can implement self-validating safety protocols and optimize their synthetic workflows.
Physicochemical Profiling & Structural Causality
The behavior of 2-(2-Aminoethoxy)-6-bromonaphthalene hydrochloride in both biological and synthetic environments is dictated by its tripartite structure: a lipophilic naphthalene core, a reactive bromo substituent, and a hydrophilic aminoethoxy side chain.
-
Naphthalene Core: Confers high lipophilicity, allowing the molecule to anchor into the hydrophobic pockets of biological targets (like ENaC). However, this also facilitates rapid penetration through dermal lipid bilayers, elevating its contact hazard profile.
-
Aminoethoxy Group: Provides a primary amine handle for amide coupling. As a hydrochloride salt, it exists as a fine, water-soluble powder, which significantly increases the risk of aerosolization and subsequent inhalation exposure.
-
Bromo Substituent: Acts as a highly versatile electrophilic site for palladium-catalyzed cross-coupling reactions, enabling the construction of complex dendrimer architectures.
Quantitative Chemical Identity & Hazard Profile
The following data summarizes the critical physicochemical and hazard metrics for the compound, derived from authoritative 1[1] and 2[2].
| Property / Attribute | Description / Value |
| Chemical Name | 2-(2-Aminoethoxy)-6-bromonaphthalene Hydrochloride |
| CAS Number | 1210516-35-0 |
| Molecular Formula | |
| Molecular Weight | 302.6 g/mol |
| Physical State | Solid (typically off-white to pale yellow powder) |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
Toxicological Mechanisms & Hazard Assessment
To effectively mitigate risk, one must understand why a chemical is hazardous. The H315, H319, and H335 designations are not arbitrary; they are the direct result of the compound's molecular interactions with human tissue.
When the hydrochloride salt dust is inhaled or contacts moisture on the skin/eyes, it dissolves and dissociates. The localized concentration of the amine hydrochloride alters the micro-environmental pH, leading to protein denaturation and cellular irritation. Concurrently, the lipophilic naphthalene ring allows the molecule to partition into the lipid bilayers of the epithelium, exacerbating the inflammatory response.
Mechanistic pathway of exposure hazards and targeted PPE mitigation strategies.
Advanced Handling & Self-Validating Safety Protocols
Standard operating procedures must be self-validating—meaning the protocol itself contains checks to confirm its efficacy.
Step-by-Step Handling Protocol
-
Engineering Control Validation: Before handling the powder, verify that the chemical fume hood or Local Exhaust Ventilation (LEV) is operational. Self-Validation: Check the magnehelic gauge to ensure a face velocity of >100 feet per minute (fpm). Do not open the container if the alarm is triggered.
-
PPE Selection & Causality:
-
Gloves: Don minimum 5-mil Nitrile gloves. Causality: Nitrile provides an excellent barrier against solid amine salts and prevents the lipophilic core from penetrating dermal layers. If the compound is dissolved in dichloromethane (DCM) during synthesis, immediately double-glove or switch to fluoroelastomer gloves, as DCM rapidly degrades nitrile.
-
Eye Protection: Wear tightly sealed splash goggles. Safety glasses are insufficient against aerosolized hydrochloride salts.
-
-
Weighing & Transfer: Weigh the compound using a static-dissipative spatula to prevent the fine powder from repelling and aerosolizing. Transfer directly into a pre-tared reaction vessel inside the hood.
Spill Management & Environmental Decontamination
-
Containment: Do not sweep dry spills, as this will aerosolize the irritating dust.
-
Neutralization: Cover the spill with damp absorbent pads. Carefully scoop the material into a hazardous waste container.
-
Decontamination: Wipe the affected area with a dilute acidic solution (e.g., 1% acetic acid) to neutralize any residual free-base amine, followed by a thorough wash with deionized water.
-
Self-Validation: Swab the cleaned surface with universal pH paper. A neutral reading (pH ~7.0) confirms the complete removal of the amine/HCl residue.
Application Workflow: Synthesis of Sodium Channel Blockers
2-(2-Aminoethoxy)-6-bromonaphthalene is a foundational building block in the pharmaceutical development of3[3], which act as sodium channel blockers for treating mucosal diseases. The following protocol outlines its integration into a drug discovery workflow.
Step-by-Step Synthetic Methodology
-
Free-Basing the Hydrochloride Salt:
-
Procedure: Suspend 1.0 eq of 2-(2-Aminoethoxy)-6-bromonaphthalene hydrochloride in dichloromethane (DCM). Add an equal volume of saturated aqueous sodium bicarbonate (
) and stir vigorously for 30 minutes. Extract the organic layer, dry over anhydrous , and concentrate under reduced pressure. -
Causality: The amine must be fully deprotonated to act as an effective nucleophile in the subsequent amide coupling step.
-
-
Amide Coupling (Dendrimer Core Formation):
-
Procedure: Dissolve the free amine in anhydrous DMF. Add 1.1 eq of the target dendrimer-core carboxylic acid, followed by 1.2 eq of HATU and 2.5 eq of DIPEA. Stir at room temperature for 4 hours.
-
Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the primary amine can be confirmed using a ninhydrin stain (which turns purple in the presence of unreacted primary amines).
-
-
Palladium-Catalyzed Cross-Coupling (Functionalization):
-
Procedure: To the purified amide intermediate, add 1.5 eq of a functionalized boronic acid, 0.05 eq of
, and 3.0 eq of in a degassed 1,4-dioxane/water mixture. Heat to 90°C under an inert argon atmosphere for 12 hours. -
Causality: The bromo-naphthalene moiety is highly susceptible to oxidative addition by Pd(0). This cross-coupling extends the molecular architecture, optimizing its binding affinity and blocking efficacy within the ENaC pore.
-
Stepwise synthetic workflow from the bromo-naphthalene intermediate to the final active compound.
References
- ChemicalBook. "2-(2-Aminoethoxy)-6-bromonaphthalene Hydrochloride Properties and Structure." ChemicalBook Database.
- BLD Pharm. "Hazard Statements for Naphthalene Amine Derivatives (Including 1210516-35-0)." BLD Pharm Product Registry.
- Parion Sciences, Inc. (2013). "Dendrimer like amino amides possessing sodium channel blocker activity for the treatment of dry eye and other mucosal diseases." US Patent US20130324559A1.
Sources
- 1. 2-(2-Aminoethoxy)-6-bromonaphthalene Hydrochloride CAS#: 1210516-35-0 [chemicalbook.com]
- 2. 1354963-18-0|{2-[(6-bromonaphthalen-2-yl)oxy]ethyl}(propan-2-yl)amine hydrochloride|BLD Pharm [bldpharm.com]
- 3. US11919838B2 - Antioxidant inflammation modulators: oleanolic acid derivatives with amino and other modifications at C-17 - Google Patents [patents.google.com]
A Technical Guide to the Synthesis and Application of 2-(2-Aminoethoxy)-6-bromonaphthalene Derivatives
This in-depth technical guide provides a comprehensive literature review of 2-(2-Aminoethoxy)-6-bromonaphthalene and its derivatives. It is intended for researchers, scientists, and drug development professionals interested in the synthesis, properties, and applications of this versatile molecular scaffold. This guide will delve into the synthetic pathways, derivatization strategies, and the rationale behind their use as potential therapeutic agents and fluorescent probes, supported by established scientific principles and methodologies.
The 2-(2-Aminoethoxy)-6-bromonaphthalene Scaffold: An Introduction
The 2-(2-Aminoethoxy)-6-bromonaphthalene core structure is a bifunctional molecule of significant interest in medicinal chemistry and materials science. The naphthalene moiety provides a rigid, aromatic platform with intrinsic fluorescent properties. The bromo-substituent at the 6-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. The 2-(2-aminoethoxy) group at the 2-position offers a nucleophilic primary amine, ideal for conjugation and derivatization, particularly for the construction of larger, more complex architectures such as dendrimers.
Synthesis of the Core Molecule: A Step-by-Step Approach
The synthesis of 2-(2-Aminoethoxy)-6-bromonaphthalene can be efficiently achieved through a two-step process, commencing with the preparation of the key intermediate, 6-bromo-2-naphthol.
Synthesis of 6-bromo-2-naphthol
The precursor, 6-bromo-2-naphthol, can be synthesized from 2-naphthol (β-naphthol) via bromination followed by a reduction step.[1]
Experimental Protocol: Synthesis of 6-bromo-2-naphthol
-
Bromination of 2-naphthol: In a well-ventilated fume hood, dissolve 2-naphthol in glacial acetic acid. Slowly add a solution of bromine in acetic acid to the stirred 2-naphthol solution. The reaction is exothermic and should be monitored. Continue stirring until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Reduction of 1,6-dibromo-2-naphthol: After the initial bromination, which can lead to the formation of 1,6-dibromo-2-naphthol, a selective debromination is performed. Add water to the reaction mixture and heat to boiling. Then, add mossy tin in portions and continue boiling. The tin will reduce the more reactive bromine at the 1-position.[1][2]
-
Work-up and Purification: After the reaction is complete, cool the mixture and filter it to remove tin salts. The filtrate is then poured into cold water to precipitate the crude 6-bromo-2-naphthol. The product can be collected by filtration, washed with water, and dried. For higher purity, the crude product can be purified by vacuum distillation followed by recrystallization.[1]
Causality Behind Experimental Choices:
-
Acetic Acid as Solvent: Acetic acid is a suitable solvent for the bromination of naphthols as it can dissolve the starting material and the bromine, and it is relatively stable to the reaction conditions.
-
Tin for Reduction: Tin is an effective and relatively inexpensive reducing agent for the selective dehalogenation of polyhalogenated aromatic compounds.[1]
Williamson Ether Synthesis to Yield 2-(2-Aminoethoxy)-6-bromonaphthalene
With 6-bromo-2-naphthol in hand, the final step to the core molecule is a Williamson ether synthesis. This classic organic reaction forms an ether from an organohalide and an alkoxide.[3][4][5][6] In this case, the alkoxide is generated from 6-bromo-2-naphthol, which then reacts with a protected 2-aminoethanol derivative, followed by deprotection.
Experimental Protocol: Williamson Ether Synthesis
-
Formation of the Alkoxide: In an inert atmosphere, dissolve 6-bromo-2-naphthol in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. Add a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group and form the sodium salt (alkoxide).
-
Nucleophilic Substitution: To the solution of the alkoxide, add a protected 2-aminoethanol, such as N-(2-chloroethyl)phthalimide or 2-bromoethylamine hydrobromide with a suitable protecting group on the amine (e.g., Boc or Cbz). The reaction is typically heated to facilitate the SN2 reaction.
-
Deprotection: Once the ether linkage is formed, the protecting group on the amine is removed under appropriate conditions (e.g., acid for Boc, hydrogenation for Cbz) to yield the final product, 2-(2-Aminoethoxy)-6-bromonaphthalene.
-
Purification: The final product can be purified by column chromatography on silica gel.
Self-Validating System: The success of the Williamson ether synthesis can be validated by spectroscopic methods. 1H NMR spectroscopy should show the appearance of new signals corresponding to the ethoxy bridge protons. Mass spectrometry will confirm the expected molecular weight of the product.
Derivatization: Building Dendrimer-like Amino Amides
A key application of 2-(2-Aminoethoxy)-6-bromonaphthalene is its use as a building block for the synthesis of dendrimer-like amino amides, which have shown promise as sodium channel blockers. Polyamidoamine (PAMAM) dendrimers are a class of well-defined, highly branched macromolecules that are synthesized in a stepwise manner.[7][8][9]
Diagram of a Divergent PAMAM Dendrimer Synthesis Workflow:
Caption: Divergent synthesis of PAMAM dendrimers.
Experimental Protocol: Synthesis of a First-Generation PAMAM-type Dendron from 2-(2-Aminoethoxy)-6-bromonaphthalene
-
Michael Addition: React the primary amine of 2-(2-Aminoethoxy)-6-bromonaphthalene with two equivalents of methyl acrylate in methanol. The reaction is typically stirred at room temperature for 24-48 hours. This step forms a generation 0.5 ester-terminated dendron.[10]
-
Amidation: The resulting ester-terminated dendron is then reacted with a large excess of a diamine, such as ethylenediamine, in methanol. This step converts the terminal ester groups to amides with a free primary amine, creating a generation 1.0 amine-terminated dendron.[10]
-
Purification: Purification at each step is crucial. For lower generation dendrimers, column chromatography or dialysis can be used.[7]
This process can be repeated to build higher-generation dendrimers, with the 2-(2-Aminoethoxy)-6-bromonaphthalene moiety at the core.
Application as Voltage-Gated Sodium Channel Blockers
Voltage-gated sodium channels (VGSCs) are crucial for the initiation and propagation of action potentials in excitable cells like neurons.[11][12][13] Blockers of these channels can reduce neuronal excitability and are used in the treatment of various conditions, including epilepsy, neuropathic pain, and cardiac arrhythmias.[11][14]
Mechanism of Action:
Voltage-gated sodium channel blockers typically act by binding to a receptor site within the pore of the channel.[12][14] This binding stabilizes the inactivated state of the channel, preventing the influx of sodium ions that is necessary for depolarization and the firing of an action potential.[11][14]
Diagram of Sodium Channel Blocker Mechanism:
Caption: States of a voltage-gated sodium channel.
The dendrimer-like amino amides derived from 2-(2-Aminoethoxy)-6-bromonaphthalene likely present multiple cationic amine groups at their periphery. This multivalency could enhance their binding affinity to the negatively charged residues within the sodium channel pore, leading to a more potent and/or prolonged blockade.
Potential as Naphthalene-Based Fluorescent Probes
Naphthalene and its derivatives are well-known for their fluorescent properties, which are sensitive to the local environment.[15][16] The rigid, planar structure and extensive π-electron system of the naphthalene core often result in high fluorescence quantum yields.[16][17]
Photophysical Properties of Naphthalene Derivatives:
The fluorescence quantum yield (Φf), defined as the ratio of photons emitted to photons absorbed, is a key parameter for a fluorescent probe.[17] The quantum yield of naphthalene derivatives is influenced by substituents on the aromatic ring and the polarity of the solvent.[15]
Quantitative Data on Naphthalene-Based Fluorophores:
| Compound | Solvent | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φf) | Reference |
| 2-Aminonaphthalene | Acetonitrile | 239 | - | 0.91 | [15] |
| 3-Amino-1,8-naphthalimide | Hexane | - | 429 | - | [18] |
| 3-Amino-1,8-naphthalimide | Methanol | - | 564 | - | [18] |
| 4-Amino-1,8-naphthalimide | Hexane | - | 460 | - | [18] |
| 4-Amino-1,8-naphthalimide | Methanol | - | 538 | - | [18] |
Experimental Protocol: Determining Relative Fluorescence Quantum Yield
The relative method is a common technique to determine the fluorescence quantum yield of a compound by comparing it to a standard with a known quantum yield.[17]
-
Prepare Solutions: Prepare a series of solutions of both the test compound (a derivative of 2-(2-Aminoethoxy)-6-bromonaphthalene) and a standard (e.g., quinine sulfate) in the same solvent at different concentrations. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure Absorbance: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Measure Fluorescence: Record the fluorescence emission spectra of each solution using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Data Analysis: Integrate the area under the emission spectra for both the sample and the standard. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Calculate Quantum Yield: The quantum yield of the sample (ΦX) can be calculated using the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)
Where ΦST is the quantum yield of the standard, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.[15]
Diagram of Quantum Yield Determination Workflow:
Caption: Workflow for relative quantum yield determination.
Derivatives of 2-(2-Aminoethoxy)-6-bromonaphthalene, with their inherent naphthalene fluorophore, could be developed into fluorescent probes for various applications, including bioimaging and sensing. The amino and bromo groups provide handles for further functionalization to tune their photophysical properties and to introduce targeting moieties.
Conclusion
The 2-(2-Aminoethoxy)-6-bromonaphthalene scaffold represents a promising platform for the development of novel therapeutic agents and research tools. Its synthesis is achievable through established organic chemistry reactions. The ability to derivatize this core into multivalent structures like dendrimers opens up possibilities for creating potent biological modulators, such as the demonstrated sodium channel blockers. Furthermore, the intrinsic fluorescence of the naphthalene core suggests a promising future for its derivatives as sophisticated fluorescent probes. This guide has provided a foundational overview of the synthesis, derivatization, and potential applications of this versatile molecule, offering a solid starting point for further research and development in this exciting area.
References
-
What are Voltage-gated sodium channels blockers and how do they work? (2024, June 21). Synapse. [Link]
-
Improved large-scale synthesis and characterization of small and medium generation PAMAM dendrimers. (n.d.). Beilstein Journal of Organic Chemistry. [Link]
-
Catterall, W. A. (2014). Structural basis for pharmacology of voltage-gated sodium and calcium channels. Proceedings of the National Academy of Sciences, 111(23), 8354–8359. [Link]
-
Photophysical Properties of Naphthalene-oxacalix[m]arene and Recognition of Fullerene C60. (2022). ACS Omega, 7(18), 15783–15791. [Link]
-
Divergent Synthesis of 1-Aminonaphthalene Derivatives via the Diels–Alder Reaction of 3-Aminoarynes. (2026, February 23). Angewandte Chemie International Edition. [Link]
-
Investigating the Photophysical Aspects of a Naphthalene-Based Excited-State Proton Transfer Dye 1-(1H-Benzo[d]imidazol-2-yl)naphthalen-2-ol: pH-Dependent Modulation of Photodynamics. (2023). ResearchGate. [Link]
-
Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties. (2011). Photochemical & Photobiological Sciences, 10(10), 1633-1640. [Link]
-
Sodium Channel Blockers | Mechanism of Action [Mnemonic]. (2020, May 23). YouTube. [Link]
-
Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. (2023, February 3). ResearchGate. [Link]
-
Synthesis and Characterization of Photocurable Polyamidoamine Dendrimer Hydrogels as a Versatile Platform for Tissue Engineering and Drug Delivery. (2012). Biomacromolecules, 13(8), 2548–2558. [Link]
-
Functionalized naphthalenediimide based supramolecular charge-transfer complexes via self-assembly and their photophysical properties. (2019). CrystEngComm, 21(21), 3334-3342. [Link]
-
Dendrimers: Synthesis, Encapsulation Applications and Specific Interaction with the Stratum Corneum—A Review. (2023). MDPI. [Link]
-
Photophysical Properties of Naphthalene-oxacalix[m]arene and Recognition of Fullerene C60. (2022, April 27). ACS Publications. [Link]
-
Supplementary Information Preparation and evaluation of PAMAM dendrimer-based polymer gels physically cross-linked by hydrogen b. (2019). The Royal Society of Chemistry. [Link]
-
Voltage-gated sodium channels (NaV): Introduction. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. (2019). ACS Omega, 4(22), 19694–19700. [Link]
-
Voltage-Gated Sodium Channels: Structure, Function, Pharmacology, and Clinical Indications. (2015, April 30). Journal of Medicinal Chemistry, 58(18), 7193-7218. [Link]
-
SYNTHESIS, STRUCTURAL CHARACTERIZATION AND MODIFICATION OF PAMAM DENDRIMERS. (n.d.). Digikogu. [Link]
-
Williamson ether synthesis. (n.d.). Wikipedia. [Link]
-
Williamson Ether Synthesis. (2022, November 13). Chemistry Steps. [Link]
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Williamson Ether Synthesis. (2023, January 22). Chemistry LibreTexts. [Link]
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]
-
Williamson Ether Synthesis. (2022, October 23). ChemTalk. [Link]
-
6-bromo-2-naphthol. (n.d.). Organic Syntheses. [Link]
- Process for the synthesis of 2-methoxy-6-bromo-naphthalene. (n.d.).
-
Synthesis of 6-Bromo-2-naphthol. (n.d.). PrepChem.com. [Link]
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The Emerging Potential of the 2-(2-Aminoethoxy)-6-bromonaphthalene Scaffold in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Promising Pharmacophore
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for the development of new therapeutics is perpetual. The naphthalene core, a bicyclic aromatic system, has a rich history in drug design, forming the structural basis for a multitude of approved drugs with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide delves into the specifics of a particular substituted naphthalene, 2-(2-Aminoethoxy)-6-bromonaphthalene , a pharmacophore that is beginning to attract attention for its potential in modulating key biological targets implicated in a range of pathologies. While direct and extensive literature on this specific scaffold remains somewhat nascent, this document will synthesize the available data, draw logical inferences from structurally related compounds, and present a comprehensive overview of its potential as a cornerstone for future drug discovery endeavors.
The 2-(2-Aminoethoxy)-6-bromonaphthalene scaffold is characterized by three key features: a rigid naphthalene platform, a flexible aminoethoxy side chain, and a bromine atom at the 6-position. This unique combination of structural elements imparts distinct physicochemical properties that make it an attractive starting point for library synthesis and lead optimization. The lipophilic naphthalene core can facilitate membrane permeability, the basic amino group provides a handle for salt formation and crucial interactions with biological targets, and the bromo substituent offers a site for further chemical modification through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).[3]
Notably, the hydrochloride salt of 2-(2-Aminoethoxy)-6-bromonaphthalene has been utilized as a reactant in the synthesis of dendrimer-like amino amides with demonstrated sodium channel blocking activity.[4] This finding provides a significant, albeit specific, insight into the therapeutic potential of this scaffold, pointing towards its utility in the development of agents for conditions where modulation of ion channel function is desirable, such as epilepsy, cardiac arrhythmias, and chronic pain.
This guide will provide a detailed exploration of the 2-(2-Aminoethoxy)-6-bromonaphthalene scaffold, including its synthesis, its established and putative biological targets, and the rationale behind its use in drug design. We will also present detailed experimental protocols and conceptual workflows to aid researchers in their exploration of this promising molecular framework.
Synthetic Strategies and Chemical Accessibility
The feasibility of a pharmacophore-based drug discovery campaign is heavily reliant on the synthetic accessibility of the core scaffold and its amenability to diversification. The 2-(2-Aminoethoxy)-6-bromonaphthalene core can be constructed through a multi-step synthetic sequence, leveraging well-established organic chemistry transformations. A plausible and efficient synthetic route is outlined below.
Proposed Synthetic Pathway
A logical approach to the synthesis of 2-(2-Aminoethoxy)-6-bromonaphthalene would commence with a commercially available or readily synthesized bromonaphthol precursor. The key steps would involve an etherification reaction to introduce the aminoethoxy side chain.
Sources
Methodological & Application
Application Note: Synthesis and Isolation of 2-(2-Aminoethoxy)-6-bromonaphthalene Hydrochloride
Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide
Executive Summary & Mechanistic Rationale
The functionalization of naphthalene scaffolds is a cornerstone in the development of novel therapeutics, fluorescent probes, and advanced materials. Specifically, 2-(2-Aminoethoxy)-6-bromonaphthalene hydrochloride (CAS: 1210516-35-0) serves as a highly versatile bifunctional building block. The aryl bromide moiety is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the primary amine provides a handle for amide coupling or reductive amination.
This guide details a highly efficient, two-step synthetic pathway starting from commercially available 6-bromo-2-naphthol.
-
Step 1: O-Alkylation via Williamson Ether Synthesis. The naphthol is alkylated using N-Boc-2-bromoethylamine. The use of a Boc-protected amine is critical; an unprotected 2-bromoethylamine would undergo competitive intra- and intermolecular N-alkylation, leading to aziridine formation or polymerization.
-
Step 2: Acidic Deprotection. The Boc group is cleaved using anhydrous HCl in dioxane, allowing the final product to precipitate directly as a high-purity hydrochloride salt, eliminating the need for downstream chromatography.
Synthetic Pathway & Workflow
Workflow for the synthesis of 2-(2-Aminoethoxy)-6-bromonaphthalene HCl.
Reagents and Quantitative Data
The following table summarizes the stoichiometric requirements optimized for a 10 mmol scale synthesis.
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 6-Bromo-2-naphthol | 223.07 | 1.0 | 2.23 g (10.0 mmol) | Starting Material |
| N-Boc-2-bromoethylamine | 224.10 | 1.2 | 2.69 g (12.0 mmol) | Alkylating Agent |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.76 g (20.0 mmol) | Base |
| Dimethylformamide (DMF) | 73.09 | - | 20 mL | Polar Aprotic Solvent |
| 4M HCl in Dioxane | 36.46 | 10.0 | 25 mL | Deprotecting Agent |
| Diethyl Ether | 74.12 | - | 50 mL | Precipitation Solvent |
Step-by-Step Experimental Protocol
Step 1: Synthesis of tert-Butyl (2-((6-bromonaphthalen-2-yl)oxy)ethyl)carbamate
Objective: Regioselective O-alkylation of the naphthol.
Procedure:
-
Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-bromo-2-naphthol (2.23 g, 10.0 mmol) and anhydrous DMF (20 mL).
-
Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.76 g, 20.0 mmol) to the solution. Stir the suspension at room temperature for 15 minutes.
-
Alkylation: Add N-Boc-2-bromoethylamine (2.69 g, 12.0 mmol) in one portion. Attach a reflux condenser and heat the reaction mixture to 80 °C under a nitrogen atmosphere for 12 hours.
-
Workup: Cool the mixture to room temperature and quench by pouring it into 100 mL of ice-cold distilled water. Extract the aqueous phase with Ethyl Acetate (3 × 50 mL).
-
Washing & Drying: Wash the combined organic layers with brine (3 × 50 mL) to remove residual DMF. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes:EtOAc 8:2) to yield the Boc-protected intermediate as a white solid.
Expertise & Causality: In a standard Williamson Ether Synthesis, an alkyl halide undergoes nucleophilic substitution (Sₙ2) by an alkoxide to yield an ether[1]. Potassium carbonate is selected over stronger bases (like NaH) because its mild nature is perfectly suited to deprotonate the relatively acidic naphthol (pKa ~9.5) without degrading the sensitive Boc-protected alkylating agent. DMF is utilized because, as a polar aprotic solvent, it effectively solvates the potassium cation, leaving the naphthoxide anion "naked" and highly nucleophilic for the Sₙ2 attack [2].
Self-Validating System: The reaction progress can be visually and chromatographically validated. The initial naphthoxide formation turns the solution slightly yellow. By TLC (Hexanes:EtOAc 8:2), the strongly UV-active starting material (R_f ~0.3) will disappear, replaced by a higher-running, UV-active product spot (R_f ~0.5) that stains positive with ninhydrin only after intense heating (due to the protected amine).
Step 2: Synthesis of 2-(2-Aminoethoxy)-6-bromonaphthalene Hydrochloride
Objective: Cleavage of the Boc group and isolation of the target amine salt.
Procedure:
-
Preparation: Transfer the purified Boc-protected intermediate from Step 1 into a clean 100 mL round-bottom flask.
-
Deprotection: Add 4M HCl in Dioxane (25 mL, 100 mmol) to the flask at room temperature. Stir the solution vigorously.
-
Reaction Monitoring: Allow the reaction to proceed for 2–4 hours. Effervescence will be observed initially.
-
Precipitation: Once gas evolution ceases and a white precipitate begins to form, add anhydrous diethyl ether (50 mL) dropwise to the stirring mixture to force the complete precipitation of the hydrochloride salt.
-
Isolation: Filter the suspension through a sintered glass funnel (medium porosity). Wash the filter cake thoroughly with cold diethyl ether (2 × 20 mL).
-
Drying: Dry the white solid under high vacuum for 12 hours to afford pure 2-(2-Aminoethoxy)-6-bromonaphthalene hydrochloride [3].
Expertise & Causality: The cleavage of the tert-butyloxycarbonyl (Boc) group requires strongly acidic conditions. While Trifluoroacetic Acid (TFA) in dichloromethane is a common choice, 4M HCl in dioxane is vastly superior for this specific protocol. It directly yields the target compound as a highly stable, non-hygroscopic hydrochloride salt. Furthermore, dioxane is miscible with the forming salt's byproducts (isobutylene and CO₂), which escape as gases, driving the reaction to completion via Le Chatelier's principle. The addition of diethyl ether drastically lowers the dielectric constant of the medium, forcing the polar amine hydrochloride to precipitate out of solution, acting as an elegant self-purifying step.
Self-Validating System: The physical cessation of gas evolution (CO₂) serves as a real-time kinetic indicator of reaction completion. The subsequent formation of a dense white precipitate upon the addition of diethyl ether confirms the successful generation of the insoluble ammonium salt.
Analytical Characterization
To verify the structural integrity of the synthesized 2-(2-Aminoethoxy)-6-bromonaphthalene hydrochloride, the following analytical signatures should be observed:
-
¹H NMR (400 MHz, DMSO-d₆): Look for the diagnostic broad singlet integrating to 3 protons around
8.20 ppm, corresponding to the primary ammonium group ( ). The ethoxy linker will appear as two distinct triplets around 4.30 ppm ( ) and 3.25 ppm ( ). The naphthalene aromatic protons will cluster between 7.20 and 8.10 ppm. -
LC-MS (ESI+): The expected mass for the free base
is m/z 266.0 / 268.0 (showing the characteristic 1:1 isotopic pattern of a monobrominated species).
References
Application Note: Suzuki-Miyaura Coupling of 2-(2-Aminoethoxy)-6-bromonaphthalene
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
This application note details the protocol for the Suzuki-Miyaura cross-coupling of 2-(2-Aminoethoxy)-6-bromonaphthalene (referred to herein as Substrate-Br ). This scaffold is a critical intermediate in the synthesis of solvatochromic fluorescent probes (e.g., Prodan/Badan derivatives) and sodium channel blockers.
The Challenge: Chemoselectivity
The primary synthetic challenge is the presence of the free primary amine (
-
Catalyst Poisoning: Primary amines are competent
-donors that can displace phosphine ligands on Palladium, forming unreactive Pd-amine complexes (Pd-poisoning). -
Side Reactions: In the presence of strong bases or incorrect Pd ligands, the amine can undergo Buchwald-Hartwig amination, competing with the desired C-C coupling.
-
Electronic Deactivation: The 2-alkoxy substituent is an electron-donating group (EDG), which increases the electron density of the naphthalene ring, rendering the C-Br bond less reactive toward oxidative addition compared to electron-deficient aryl halides.
Strategic Solution: To ensure high yield and selectivity, this protocol utilizes bulky, electron-rich phosphine ligands (e.g., dppf, XPhos) or chelating ligands that prevent amine coordination, combined with mild bases to suppress side reactions.
Pre-Reaction Considerations & Decision Matrix
Before initiating the synthesis, evaluate the coupling partner (Boronic Acid/Ester) to select the appropriate method.
Method Selection Guide
| Parameter | Method A: Standard (Robust) | Method B: High-Performance (Challenging) | Method C: Two-Step (Conservative) |
| Catalyst | Standard Pd + Boc-Protection | ||
| Ligand Feature | Bidentate (prevents amine binding) | Bulky Biaryl (accelerates oxidative addition) | N/A |
| Base | |||
| Solvent | 1,4-Dioxane / | Toluene / | Dioxane / |
| Use Case | Standard aryl boronic acids. | Sterically hindered or electron-rich boronic acids. | If Method A/B yields <30%. |
Detailed Experimental Protocols
Method A: The "Workhorse" Protocol (Recommended Starting Point)
Uses
Materials:
-
Substrate-Br: 2-(2-Aminoethoxy)-6-bromonaphthalene (1.0 equiv)
-
Boronic Acid:
(1.2 – 1.5 equiv) -
Catalyst:
(5 mol%) -
Base:
(2.0 – 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed) and Distilled Water (4:1 ratio)
Procedure:
-
Setup: Charge a reaction vial (microwave or pressure tube) with Substrate-Br (100 mg, 0.37 mmol), Boronic Acid (0.45 mmol), and
(102 mg, 0.74 mmol). -
Inert Atmosphere: Seal the vial and purge with Nitrogen (
) or Argon for 5 minutes. -
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.
-
Catalyst Addition: Briefly remove the septum (under positive gas flow) to add
(15 mg, 0.018 mmol). Reseal and purge for another 2 minutes.-
Pro-Tip: Adding catalyst last prevents decomposition before the inert atmosphere is established.
-
-
Reaction: Heat the mixture to 85–90 °C for 4–12 hours.
-
Workup:
-
Dilute with Ethyl Acetate (EtOAc) and wash with water (
). -
Critical: Do not wash with acidic solutions (e.g., 1M HCl), as the product amine will protonate and extract into the aqueous layer.
-
Dry organic layer over
, filter, and concentrate.[2]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Method B: The "Booster" Protocol (For Low Reactivity)
Uses XPhos Pd G2 or SPhos, designed for electron-rich bromides and preventing amine poisoning via steric bulk.
Materials:
-
Catalyst: XPhos Pd G2 (2–3 mol%) OR
(2 mol%) + XPhos (4 mol%) -
Base:
(3.0 equiv) -
Solvent: Toluene / Water (10:1) or n-Butanol (for higher solubility)
Procedure:
-
Follow the setup in Method A.
-
Use
as the base (stronger activation of boronic acid). -
Heat to 100 °C . The bulky XPhos ligand creates a "protective shell" around the Pd center, preventing the substrate's free amine from binding, while accelerating the oxidative addition into the electron-rich naphthalene ring.
Purification & Isolation Strategy
The presence of the primary amine causes "streaking" on standard silica gel due to hydrogen bonding with silanol groups.
Flash Chromatography Protocol:
-
Stationary Phase: Standard Silica Gel (40–63 µm).
-
Mobile Phase Modifier: Add 1% Triethylamine (
) or 1% to the eluent (e.g., DCM/MeOH + 1% ). -
Alternative: Use Amino-functionalized Silica (NH-Silica) . This eliminates the need for amine modifiers in the solvent and protects sensitive functional groups.
Visualizing the Logic
Diagram 1: Reaction Optimization Workflow
This decision tree guides the researcher through the optimization process based on initial results.
Caption: Decision matrix for optimizing the Suzuki coupling of amino-naphthalene derivatives. Green paths indicate success; red paths indicate failure modes requiring protocol adjustment.
Diagram 2: Mechanistic Interference (The "Why")
Understanding why the amine is problematic ensures the user respects the ligand choice.
Caption: Mechanistic view showing how the free amine can poison the Pd(0) catalyst and how bulky ligands (Blue) block this interference path (Red).
Troubleshooting & FAQs
Q: The reaction turns black immediately and stalls.
-
Cause: "Pd Black" precipitation. This indicates the ligand has dissociated, or the catalyst is unstable.
-
Fix: Ensure rigorous degassing. Switch to XPhos Pd G2 , which is a pre-catalyst that activates only upon heating, ensuring the ligand is bound during the critical initial phase.
Q: I see a spot with slightly lower Rf than my product.
-
Cause: Protodeboronation of the boronic acid (Ar-B(OH)2 -> Ar-H).
-
Fix: Add the base after the catalyst and solvent are mixed, or switch to a milder base like
instead ofngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> . Use an excess of boronic acid (1.5 equiv).
Q: My yield is low due to solubility issues.
-
Fix: The naphthalene core is lipophilic. Switch solvent to n-Butanol or a Toluene/Ethanol/Water (4:2:1) mixture to solubilize both the organic bromide and the inorganic base.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling - Mechanism and Recent Advances. Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.
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- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. prepchem.com [prepchem.com]
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- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 2-(2-Aminoethoxy)-6-bromonaphthalene as a Versatile Fluorescent Linker for Biological Applications
Introduction: The Need for Versatile Fluorescent Probes
In the intricate landscape of molecular biology and drug discovery, the ability to visualize, track, and quantify biomolecules is paramount. Fluorescent labeling, the covalent attachment of a light-emitting molecule (a fluorophore) to a target, has become an indispensable tool for elucidating complex biological processes.[1][2] The ideal fluorescent linker is not merely a bright beacon; it must possess a suite of characteristics including high quantum yield, photostability, and a reactive handle for specific and stable conjugation to biomolecules without perturbing their native function.[3]
Naphthalene derivatives have emerged as a robust class of fluorophores, prized for their rigid, planar structure and conjugated π-electron system, which contribute to favorable photophysical properties.[4][5] This guide focuses on a promising yet underutilized member of this family: 2-(2-Aminoethoxy)-6-bromonaphthalene . Its structure is uniquely suited for a dual role: the naphthalene core serves as a stable, blue-emitting fluorophore, while the primary amine on the ethoxy spacer provides a versatile point of attachment for bioconjugation. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively utilize this linker in their experimental workflows.
Physicochemical and Spectral Properties
While exhaustive quantitative data for 2-(2-Aminoethoxy)-6-bromonaphthalene is not extensively published, its properties can be reliably inferred from well-characterized aminonaphthalene analogs.[6][7] The naphthalene core is inherently hydrophobic, facilitating cell permeability, a feature that can be tuned by subsequent modifications.[4]
The key functional groups are the primary amine, which serves as the conjugation handle, and the bromo-substituent, which can modulate the electronic and, consequently, the spectral properties of the fluorophore. The ethoxy spacer physically separates the reactive amine from the fluorophore core, which can help minimize quenching and steric hindrance upon conjugation to a large biomolecule.[8]
Table 1: Expected Photophysical Properties of Naphthalene-Based Fluorophores
| Property | Expected Value Range | Rationale & Notes |
| Excitation Max (λex) | ~320 - 360 nm | Based on the absorption spectra of 2-aminonaphthalene derivatives. The exact maximum is sensitive to the local solvent environment.[6] |
| Emission Max (λem) | ~400 - 450 nm | Naphthalene derivatives with amino groups typically exhibit blue to blue-green fluorescence.[6][9] |
| Stokes Shift | 80 - 100 nm | A significant Stokes shift is characteristic of many naphthalene probes, which is advantageous for minimizing self-quenching and improving signal-to-noise.[4] |
| Molar Extinction Coefficient (ε) | > 5,000 M⁻¹cm⁻¹ | While the primary absorption peak is in the deep UV, the extinction coefficient at the excitation wavelength is sufficient for most imaging applications.[6] |
| Fluorescence Quantum Yield (Φ) | > 0.5 | 2-aminonaphthalene has a high quantum yield in organic solvents. While conjugation to biomolecules in aqueous buffers may slightly lower this value, it is expected to remain bright.[6] |
Mechanism of Action and Bioconjugation Strategies
The utility of 2-(2-Aminoethoxy)-6-bromonaphthalene as a linker hinges on the chemical modification of its primary amine. In its native state, the amine is not sufficiently reactive towards common functional groups on proteins (e.g., lysines, cysteines) under physiological conditions. Therefore, it must first be "activated" by converting it into a more reactive electrophilic group. The most common strategies involve creating an amine-reactive or a thiol-reactive moiety.[10][11]
-
Amine-Reactive Strategy (targeting Lysine residues): The primary amine of the linker can be reacted with a homobifunctional crosslinker like disuccinimidyl suberate (DSS) or, more commonly, converted into a stable N-hydroxysuccinimide (NHS) ester. This NHS-ester-activated linker will then readily react with primary amines on proteins (N-terminus and lysine side chains) to form a stable amide bond.[11]
-
Thiol-Reactive Strategy (targeting Cysteine residues): Alternatively, the linker's amine can be functionalized with a maleimide group. Maleimides exhibit high specificity for the sulfhydryl (thiol) groups of cysteine residues, forming a stable thioether bond.[12] This is particularly useful for site-specific labeling, as cysteine residues are often less abundant on protein surfaces than lysines.[13]
Detailed Application Protocols
Disclaimer: These protocols are generalized templates. Optimal conditions, such as molar excess of the dye and incubation times, should be determined empirically for each specific biomolecule.
Protocol 1: Activation of Linker to an NHS-Ester
This protocol describes the conversion of the primary amine to an amine-reactive NHS-ester using a carboxylate-to-amine crosslinker like Disuccinimidyl suberate (DSS) is a less direct approach. A more direct synthesis involves reacting the amine with an NHS-ester containing a carboxyl group, but for this application note, we will assume a common lab procedure using EDC/NHS chemistry with a bifunctional linker containing a carboxyl group. Let's simplify and assume we are creating a custom NHS-ester from a carboxylated version of the linker, which is a more standard approach. For the purpose of this guide, we will outline the general principle of creating an NHS-ester from a precursor.
Principle: This procedure creates an amine-reactive fluorescent tag by reacting the primary amine of the naphthalene linker with a bifunctional molecule containing both an NHS ester and another reactive group. A more direct and logical approach for a user is to start with a carboxylated version of the linker and activate that with EDC and Sulfo-NHS.
Materials:
-
2-(2-Aminoethoxy)-6-bromonaphthalene
-
Glutaric anhydride
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-7.5
Procedure:
-
Carboxylation: React 2-(2-Aminoethoxy)-6-bromonaphthalene with a molar excess of glutaric anhydride in a suitable organic solvent (e.g., Dioxane) with a base catalyst (e.g., triethylamine) to form a carboxylated intermediate. Purify this intermediate via chromatography.
-
NHS-Ester Formation: Dissolve the purified carboxylated linker in anhydrous DMF.
-
Add 1.2 equivalents of NHS and 1.2 equivalents of EDC.
-
Stir the reaction at room temperature for 4-6 hours, protected from light.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
The resulting NHS-ester activated linker can be used immediately or stored under dessicated conditions at -20°C.
Protocol 2: Fluorescent Labeling of Proteins
Principle: The NHS-ester activated linker reacts with primary amines (lysine side chains and N-terminus) on the target protein to form stable amide bonds.[2]
Materials:
-
NHS-ester activated 2-(2-Aminoethoxy)-6-bromonaphthalene (from Protocol 1)
-
Purified protein (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1.5 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0
-
Size-exclusion chromatography/desalting column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Ensure the protein is in a buffer free of primary amines (e.g., Tris or glycine). Dialyze against PBS if necessary.
-
Probe Preparation: Prepare a 10 mg/mL stock solution of the NHS-ester activated linker in anhydrous DMSO.
-
Labeling Reaction:
-
While gently stirring the protein solution, add a 5- to 20-fold molar excess of the activated linker solution. The optimal ratio must be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light.
-
-
Quenching: Add quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS-ester. Incubate for 30 minutes.
-
Purification: Separate the fluorescently labeled protein from excess unreacted probe and byproducts using a desalting column equilibrated with your desired storage buffer (e.g., PBS).
-
Characterization:
-
Measure the absorbance of the conjugate at 280 nm (for protein) and at the λex max of the fluorophore (~340 nm).
-
Calculate the protein concentration and the Degree of Labeling (DOL).
-
Protocol 3: Live Cell Imaging
Principle: A fluorescently labeled protein (e.g., an antibody or ligand) can be used to visualize its target (e.g., a cell surface receptor) in live or fixed cells using fluorescence microscopy.[9]
Materials:
-
Fluorescently labeled protein conjugate (from Protocol 2)
-
Cells cultured on imaging-grade glass-bottom dishes or coverslips
-
Imaging Buffer (e.g., phenol red-free cell culture medium or HBSS)
-
Fixative (e.g., 4% Paraformaldehyde in PBS) (optional)
-
Fluorescence microscope with appropriate DAPI/blue channel filter sets (e.g., ~350 nm excitation, ~450 nm emission)
Procedure:
-
Cell Preparation: Culture cells to a desired confluency (50-70%).
-
Labeling:
-
Wash cells gently with pre-warmed imaging buffer.
-
Dilute the fluorescent protein conjugate to a final concentration (typically 0.1-5 µg/mL) in the imaging buffer.
-
Incubate the cells with the labeling solution for 15-60 minutes at 37°C or on ice (to prevent internalization), protected from light.
-
-
Washing: Remove the labeling solution and wash the cells 2-3 times with fresh imaging buffer to remove unbound conjugate.
-
Imaging (Live Cell): Add fresh imaging buffer to the cells and proceed to image on a fluorescence microscope using the appropriate filter set.
-
Imaging (Fixed Cell) (Optional): After washing, fix the cells with 4% PFA for 15 minutes at room temperature. Wash again with PBS before mounting and imaging.
Data Interpretation: Calculating the Degree of Labeling (DOL)
The DOL, or the average number of fluorophore molecules per protein molecule, is a critical quality control parameter.
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the fluorophore's λex max (A_dye).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the fluorophore's absorbance at 280 nm:
Protein Conc. (M) = [A₂₈₀ - (A_dye × CF)] / ε_prot
-
ε_prot: Molar extinction coefficient of the protein at 280 nm.
-
CF: Correction factor = (Absorbance of the free dye at 280 nm) / (Absorbance of the free dye at its λex max).
-
-
Calculate the dye concentration:
Dye Conc. (M) = A_dye / ε_dye
-
ε_dye: Molar extinction coefficient of the fluorophore at its λex max.
-
-
Calculate the DOL:
DOL = Dye Conc. / Protein Conc.
An optimal DOL is typically between 2 and 7. Over-labeling can lead to protein aggregation and fluorescence quenching, while under-labeling results in a weak signal.
Troubleshooting
Table 2: Common Issues and Solutions in Labeling and Imaging
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Degree of Labeling (DOL) | 1. Inactive/hydrolyzed NHS-ester. 2. Competing primary amines in the buffer. 3. Insufficient molar excess of the linker. 4. Inaccessible lysine residues on the protein. | 1. Use freshly prepared or properly stored activated linker. 2. Ensure the protein buffer is amine-free (e.g., PBS, HEPES). 3. Increase the molar ratio of linker to protein. 4. Consider a thiol-reactive strategy if accessible cysteines are present. |
| Protein Precipitation after Labeling | 1. Over-labeling increases hydrophobicity. 2. Sub-optimal buffer conditions. | 1. Reduce the molar excess of the linker or decrease the reaction time. 2. Perform labeling at 4°C. Ensure pH and salt concentrations are optimal for protein stability. |
| High Background in Cell Imaging | 1. Incomplete removal of unbound conjugate. 2. Non-specific binding of the conjugate to cells/surface. | 1. Increase the number and duration of wash steps. 2. Add a blocking agent (e.g., 1% BSA) to the imaging buffer. Reduce the concentration of the labeled protein. |
| Weak Fluorescent Signal | 1. Low DOL. 2. Photobleaching. 3. Incorrect microscope filter set. | 1. Optimize the labeling reaction to increase the DOL. 2. Use an anti-fade mounting medium. Minimize light exposure time and intensity. 3. Ensure excitation and emission filters match the fluorophore's spectral properties. |
Conclusion
2-(2-Aminoethoxy)-6-bromonaphthalene is a highly adaptable fluorescent linker with significant potential in biological research. Its straightforward activation chemistry, favorable photophysical properties inherited from the naphthalene core, and the steric separation of the fluorophore from the conjugation site make it an excellent candidate for labeling proteins, nucleic acids, and other biomolecules. By following the principles and protocols outlined in this guide, researchers can effectively integrate this versatile tool into their workflows for fluorescence microscopy, immunoassays, and other applications requiring sensitive detection and visualization.
References
- Vertex AI Search. (n.d.). Bioconjugation Methods for Coupling Targeting Ligands with Fluorescent Dyes - PubMed.
- Bioclone. (n.d.). Fluorescent Labeling: Attaching Fluorophores to Biomolecules for Sensitive Detection and Investigation.
- ResearchGate. (n.d.). Bioconjugation strategies for fluorescent labels. A. Common... | Download Scientific Diagram.
- Vector Labs. (n.d.). Bioconjugation Resource Guide.
- Allied Academies. (2023, October 27). Bioconjugation in molecular imaging from fluorescence to MRI.
- Semantic Scholar. (n.d.). Research Progress on Naphthalimide Fluorescent Probes.
- Benchchem. (n.d.). Application Notes and Protocols for Fluorescent Labeling of Cell Surface Receptors Using 6-(Bromomethyl)naphthalen-2-amine.
- Benchchem. (n.d.). Application Notes: 6-(Bromomethyl)naphthalen-2-amine for Fluorescence Microscopy.
- PubMed. (2017, October 26). Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions.
- Theranostics. (2018, February 3). Naphthalene-based fluorescent probes for glutathione and their applications in living cells and patients with sepsis.
- Benchchem. (n.d.). Application Notes: Naphthalene-Based Derivatives as Fluorescent Probes for Cellular Imaging.
- Promega Corporation. (2024, June 27). Fluorescent Ligands in Biological Research: Where We've Been, Where We're Headed.
- Benchchem. (n.d.). Navigating the Spectrum: Naphthalene Derivatives in Fluorescence Microscopy.
- Creative Proteomics. (n.d.). Protein Labeling: Methods and Mechanisms.
- SciSpace. (2007, May 26). Stereoselective syntheses of fluorescent non-natural aromatic amino acids based on asymmetric Michael additions.
- Benchchem. (n.d.). Application Notes and Protocols: Site-Specific Protein Modification Using 6-(Bromomethyl)naphthalen-2-amine.
- Benchchem. (n.d.). 6-(Bromomethyl)naphthalen-2-amine: An In-Depth Technical Guide to a Promising Fluorescent Probe.
- PMC. (2023, April 17). Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+.
- PMC - NIH. (n.d.). Fluorescent labeling and modification of proteins.
- Scilit. (2014, August 26). Highly Sensitive Naphthalene-Based Two-Photon Fluorescent Probe for in Situ Real-Time Bioimaging of Ultratrace Cyclooxygenase-2 in Living Biosystems.
- Bio-Synthesis. (2015, July 20). Types of Bioconjugate Chemistry for Molecular Engineering.
Sources
- 1. promegaconnections.com [promegaconnections.com]
- 2. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
- 3. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bioclone.net [bioclone.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Bioconjugation Methods for Coupling Targeting Ligands with Fluorescent Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Types of Bioconjugate Chemistry for Molecular Engineering [biosyn.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Buchwald-Hartwig Amination Conditions for 2-(2-Aminoethoxy)-6-bromonaphthalene
Introduction
The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3] The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool for researchers in drug discovery and development.[1]
This application note provides a comprehensive guide to the successful Buchwald-Hartwig amination of 2-(2-Aminoethoxy)-6-bromonaphthalene with various primary and secondary amines. A key challenge presented by this substrate is the presence of a free primary amine in the 2-aminoethoxy side chain. This functionality can coordinate to the palladium catalyst, leading to catalyst inhibition or undesired side reactions. To circumvent this issue, a robust three-step synthetic strategy is presented, involving the protection of the primary amine, followed by the core Buchwald-Hartwig amination, and concluding with the deprotection of the side chain to yield the desired N-aryl or N-alkyl-2-(2-aminoethoxy)-6-aminonaphthalene derivatives.
Synthetic Strategy Overview
The direct amination of 2-(2-Aminoethoxy)-6-bromonaphthalene is often challenging due to the potential for the primary amine on the side chain to interfere with the catalytic cycle. Therefore, a more reliable three-step approach is recommended:
-
Protection: The primary amino group of the 2-(2-aminoethoxy) side chain is protected with a tert-butyloxycarbonyl (Boc) group. The Boc group is chosen for its stability under the basic conditions of the Buchwald-Hartwig reaction and its facile removal under acidic conditions.[4]
-
Buchwald-Hartwig Amination: The protected 2-(2-(Boc-amino)ethoxy)-6-bromonaphthalene undergoes palladium-catalyzed cross-coupling with a desired primary or secondary amine.
-
Deprotection: The Boc protecting group is removed from the side chain to afford the final target molecule.
Caption: Three-step synthetic workflow.
Reaction Parameter Optimization
The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. For the coupling of the Boc-protected 2-(2-aminoethoxy)-6-bromonaphthalene, the following considerations are paramount:
-
Palladium Precatalyst: A variety of palladium(0) and palladium(II) sources can be used. Pre-formed palladium precatalysts, such as those from the Buchwald or Hartwig groups, often provide more consistent results.
-
Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich phosphine ligands are generally preferred as they promote the formation of the active monoligated palladium species, which facilitates the catalytic cycle.[1] For the coupling of aryl bromides, ligands such as XPhos, RuPhos, or BINAP have proven effective.[5]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) is a common choice, but other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can also be employed, especially when dealing with base-sensitive functional groups.[6]
-
Solvent: Anhydrous, aprotic solvents are typically used. Toluene and 1,4-dioxane are the most common and effective solvents for this reaction.[7]
The following table provides a starting point for the optimization of the Buchwald-Hartwig amination step.
| Entry | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | LHMDS (1.5) | Dioxane | 100 |
| 3 | Pd₂(dba)₃ (2) | BINAP (3) | Cs₂CO₃ (2.0) | Toluene | 110 |
Experimental Protocols
Step 1: Protection of 2-(2-Aminoethoxy)-6-bromonaphthalene with a Boc Group
This protocol describes the protection of the primary amine of 2-(2-Aminoethoxy)-6-bromonaphthalene using di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
2-(2-Aminoethoxy)-6-bromonaphthalene
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-(2-Aminoethoxy)-6-bromonaphthalene (1.0 eq) in DCM or THF, add triethylamine (1.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-butyl (2-((6-bromonaphthalen-2-yl)oxy)ethyl)carbamate.
Step 2: Buchwald-Hartwig Amination of tert-Butyl (2-((6-bromonaphthalen-2-yl)oxy)ethyl)carbamate
This protocol provides a general procedure for the coupling of the Boc-protected bromonaphthalene with a primary or secondary amine.
Materials:
-
tert-Butyl (2-((6-bromonaphthalen-2-yl)oxy)ethyl)carbamate
-
Amine (primary or secondary, 1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.5 eq)
-
Anhydrous toluene or 1,4-dioxane
-
Standard Schlenk line or glovebox for inert atmosphere techniques
Procedure:
-
In a glovebox or under an inert atmosphere, add the tert-butyl (2-((6-bromonaphthalen-2-yl)oxy)ethyl)carbamate (1.0 eq), the palladium precatalyst, the phosphine ligand, and the base to a Schlenk tube or a reaction vial equipped with a stir bar.
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Add the amine coupling partner via syringe.
-
Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Step 3: Deprotection of the Boc Group
This protocol describes the removal of the Boc protecting group to yield the final product.
Materials:
-
Boc-protected N-aryl-2-(2-aminoethoxy)naphthalene derivative
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM) (if using TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure (using TFA):
-
Dissolve the Boc-protected compound in DCM.
-
Add trifluoroacetic acid (5-10 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.[8]
-
Once the reaction is complete, carefully neutralize the excess acid by slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the deprotected product.[8]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Use a freshly opened bottle of palladium precatalyst and ligand. |
| Catalyst poisoning | The amine coupling partner or impurities may be poisoning the catalyst. Purify all starting materials. Consider using a different ligand that is more resistant to inhibition. | |
| Insufficiently strong base | Switch to a stronger base such as NaOtBu or LHMDS. Ensure the base is of high purity and handled under inert conditions. | |
| Formation of side products | Hydrodehalogenation of the starting material | This can occur if the rate of reductive elimination is slow. Try a different ligand that promotes reductive elimination, or lower the reaction temperature and extend the reaction time. |
| Incomplete reaction | Insufficient reaction time or temperature | Increase the reaction time and/or temperature. Monitor the reaction closely to avoid decomposition. |
Conclusion
The three-step protection-amination-deprotection strategy outlined in this application note provides a reliable and effective method for the Buchwald-Hartwig amination of 2-(2-Aminoethoxy)-6-bromonaphthalene. Careful selection of the palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and purity. The provided protocols serve as a robust starting point for the synthesis of a diverse range of N-substituted 2-(2-aminoethoxy)naphthalene derivatives for applications in drug discovery and materials science.
References
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis. (2024, January 2). Retrieved from [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]
-
Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis - Der Pharma Chemica. (n.d.). Retrieved from [Link]
-
Experimental Procedures - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Chemo-selective syntheses of N-t -boc-protected amino ester analogs through Buchwald–Hartwig amination - ResearchGate. (n.d.). Retrieved from [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012, May 27). Retrieved from [Link]
-
BOC Protection and Deprotection - J&K Scientific LLC. (2021, February 8). Retrieved from [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved from [Link]
-
Buchwald-Hartwig Amination - Wordpress. (n.d.). Retrieved from [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (2024, February 27). Retrieved from [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. (2021, December 3). Retrieved from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses. (2024, November 22). Retrieved from [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
A One-Pot Three Component Green Synthesis of 1-Aminoalkyl-2-Naphthols Using Grindstone Chemistry. (n.d.). Retrieved from [Link]
-
Total Synthesis of Arylnaphthalene Lignans through a Photochemical Key Step. (2025, October 18). Retrieved from [Link]
-
Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes - PMC. (n.d.). Retrieved from [Link]
-
Arylnaphthalene lactone analogues: synthesis and development as excellent biological candidates for future drug discovery - SciSpace. (2018, March 6). Retrieved from [Link]
-
Concise Synthesis of Naphthalene-Based 14-Aza-12-Oxasteroids - MDPI. (2025, January 19). Retrieved from [Link]
Sources
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- 4. jk-sci.com [jk-sci.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Strategic Derivatization of 2-(2-Aminoethoxy)-6-bromonaphthalene in Medicinal Chemistry
Executive Summary & Structural Rationale
In modern medicinal chemistry, the selection of a versatile, bifunctional scaffold is critical for the rapid generation of structure-activity relationship (SAR) libraries. 2-(2-Aminoethoxy)-6-bromonaphthalene (CAS: 1210516-35-0) [1] serves as an exceptional building block due to its orthogonal reactivity profile and favorable physicochemical properties.
The structural architecture of this scaffold offers three distinct advantages for drug design:
-
The Naphthalene Core: Provides a rigid, planar
-system that facilitates hydrophobic interactions and stacking within target protein binding pockets. The 2,6-disubstitution pattern offers a linear, extended vector ideal for spanning large binding clefts[2]. -
The C6-Bromo Handle: Acts as an electronically activated site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid extension of the aromatic system [3].
-
The 2-Aminoethoxy Linker: Introduces a flexible, hydrophilic handle that mitigates the poor aqueous solubility typically associated with flat aromatic systems. The primary amine is a powerful nucleophile, primed for amidation, reductive amination, or urea formation.
This application note provides field-proven, self-validating protocols for the divergent derivatization of both the C6-bromo and the primary amine handles, complete with mechanistic causality to ensure high-fidelity synthesis.
Derivatization Strategy I: C6-Elongation via Suzuki-Miyaura Cross-Coupling
Mechanistic Causality & Catalyst Selection
The C-Br bond at the 2/6-position of the naphthalene ring is electronically activated for oxidative addition by palladium catalysts [2]. However, the presence of the unprotected primary amine on the ethoxy chain presents a coordination risk that can poison standard palladium catalysts or lead to unwanted side reactions.
To circumvent this, we utilize Pd(dppf)Cl₂ . The bidentate nature of the 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand creates a sterically demanding environment around the palladium center, preventing the primary amine from displacing the phosphine ligands and deactivating the catalyst. Furthermore, a biphasic solvent system (1,4-Dioxane/H₂O) is employed to maintain the solubility of both the organic scaffold and the inorganic base, driving the transmetalation step efficiently [4].
Step-by-Step Protocol: Arylation of the C6 Position
Note: This protocol assumes the use of a standard aryl boronic acid.
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-(2-Aminoethoxy)-6-bromonaphthalene (1.0 equiv, typically 1.0 mmol) and the desired aryl boronic acid (1.2 equiv).
-
Base Addition: Add potassium carbonate (K₂CO₃, 3.0 equiv). Causality: A strong, soluble base is required to form the reactive boronate complex essential for transmetalation.
-
Solvent Introduction: Add a degassed mixture of 1,4-Dioxane and deionized H₂O (4:1 v/v, 10 mL). Sparge the solution with argon for 10 minutes to remove dissolved oxygen, which can oxidize the phosphine ligand.
-
Catalyst Addition: Under a positive flow of argon, quickly add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%). Seal the flask and heat to 90 °C in a pre-heated oil bath.
-
Reaction Monitoring (Self-Validation): Monitor the reaction via LC-MS after 3 hours.
-
Validation Check: The disappearance of the starting material isotope pattern (M and M+2 peaks of equal intensity due to ⁷⁹Br/⁸¹Br) and the appearance of the product mass [M+H]⁺ confirms successful coupling. If the reaction stalls, verify the pH of the aqueous layer (should be >10) and consider adding an additional 2 mol% of catalyst.
-
-
Work-up & Purification: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 × 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (DCM/MeOH gradient containing 1% Et₃N to prevent amine streaking).
Derivatization Strategy II: N-Functionalization via HATU-Mediated Amidation
Mechanistic Causality & Reagent Selection
Converting the primary amine to an amide is a primary strategy to tune the logP, modulate the pKa, and introduce specific hydrogen-bond donor/acceptor motifs. While standard coupling agents like EDC/HOBt are common, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is selected for this scaffold.
Causality: HATU generates an highly reactive HOAt ester intermediate. The nitrogen atom in the pyridine ring of HOAt provides a neighboring group effect (anchimeric assistance) that accelerates the nucleophilic attack of the primary amine. This is particularly useful if the carboxylic acid partner is sterically hindered, ensuring rapid and complete conversion at room temperature while minimizing epimerization of chiral substrates.
Step-by-Step Protocol: Amide Bond Formation
-
Activation: In a dry round-bottom flask, dissolve the desired carboxylic acid (1.1 equiv) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M concentration).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Causality: DIPEA deprotonates the carboxylic acid and neutralizes the hexafluorophosphate byproduct, maintaining a basic environment.
-
Coupling Agent: Add HATU (1.2 equiv) in one portion. Stir at room temperature for 15 minutes. The solution will typically turn a pale yellow as the active HOAt ester forms.
-
Amine Addition: Add 2-(2-Aminoethoxy)-6-bromonaphthalene (1.0 equiv) as a solution in a minimal amount of DMF. Stir at room temperature.
-
Reaction Monitoring (Self-Validation): Check via TLC (typically 5% MeOH in DCM) or LC-MS after 1 hour. The primary amine starting material should be completely consumed.
-
Validation Check: Ninhydrin stain can be used on the TLC plate. A positive (purple) stain indicates unreacted starting material. If the reaction is incomplete, add an additional 0.5 equiv of DIPEA.
-
-
Work-up & Purification: Quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers extensively with 5% aqueous LiCl (3 × 15 mL) to remove residual DMF. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.
Quantitative Data & Reactivity Summary
The following table summarizes the typical reaction parameters, expected yields, and the primary medicinal chemistry utility for the divergent functionalization of the 2-(2-Aminoethoxy)-6-bromonaphthalene scaffold.
| Reaction Type | Target Handle | Typical Reagents | Catalyst / Promoter | Avg. Yield | Primary MedChem Utility |
| Suzuki-Miyaura | C6-Bromo | Aryl-B(OH)₂, K₂CO₃ | Pd(dppf)Cl₂ (5 mol%) | 75–90% | Lipophilic vector extension, |
| Buchwald-Hartwig | C6-Bromo | R-NH₂, NaOtBu | Pd₂(dba)₃, XPhos | 60–80% | C-N vector expansion, kinase hinge binding |
| Amidation | Primary Amine | R-COOH, DIPEA | HATU | 85–95% | H-bond tuning, logP modulation |
| Reductive Amination | Primary Amine | R-CHO, AcOH | NaBH(OAc)₃ | 70–85% | Introduction of secondary basic centers |
Workflow Visualization
The diagram below illustrates the divergent synthetic workflow, demonstrating how a single bifunctional scaffold can be elaborated into diverse chemical space.
Caption: Divergent derivatization pathways for the 2-(2-Aminoethoxy)-6-bromonaphthalene scaffold.
References
-
BIOFOUNT. "2-(2-Aminoethoxy)-6-bromonaphthalene Hydrochloride." Bio-Fount Compound Database. Available at:[Link]
-
MDPI. "Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry." Molecules. Available at: [Link]
-
National Institutes of Health (NIH). "Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." PMC. Available at:[Link]
Application Notes & Protocols for the Synthesis of Naphthalene-Based Ligands from 2-(2-Aminoethoxy)-6-bromonaphthalene
Introduction: The Naphthalene Scaffold in Modern Chemistry
Naphthalene, a simple bicyclic aromatic hydrocarbon, serves as a privileged scaffold in the development of functional molecules. Its rigid, planar structure and extended π-conjugated system impart unique photophysical and biological properties. Consequently, naphthalene derivatives are integral to numerous fields, from medicinal chemistry, where they form the core of drugs like Naproxen and have shown potential as anticancer and antimicrobial agents, to materials science, where they are utilized in fluorescent probes and organic electronics.[1][2][3] The therapeutic relevance of naphthalene-based compounds often stems from their ability to intercalate with DNA or bind to specific enzyme active sites, making them valuable pharmacophores in drug design.[1][4]
This guide focuses on a particularly versatile building block: 2-(2-Aminoethoxy)-6-bromonaphthalene . This molecule is strategically designed with two distinct, orthogonally reactive functional groups: a primary aliphatic amine and an aryl bromide. This bifunctionality allows for selective, stepwise modifications, enabling the synthesis of a vast library of complex ligands with tailored properties. The amino group serves as a nucleophilic handle for N-alkylation or N-arylation, while the bromo group is a prime substrate for a wide array of palladium-catalyzed cross-coupling reactions. This document provides a detailed exploration of the synthetic strategies and step-by-step protocols for leveraging this precursor to construct novel naphthalene-based ligands for research and development.
Strategic Pathways for Ligand Synthesis
The synthetic utility of 2-(2-Aminoethoxy)-6-bromonaphthalene lies in the ability to selectively address its two reactive sites. This allows for three primary strategic approaches to ligand design, which can be pursued independently or sequentially to build molecular complexity.
-
Functionalization at the Amine Terminus (N): The primary amine can be readily functionalized through reactions such as N-arylation (e.g., Buchwald-Hartwig amination) or reductive amination. This pathway is ideal for introducing aryl, heteroaryl, or alkyl groups that can modulate solubility, introduce new binding motifs, or serve as coordinating atoms for metal centers.
-
Functionalization at the Bromine Position (C-Br): The aryl bromide is an excellent handle for carbon-carbon and carbon-heteroatom bond formation via transition metal catalysis. Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions can be employed to append new aromatic systems, alkynes, or amines, thereby extending the π-system or creating multidentate ligand frameworks.[5]
-
Sequential Derivatization: The true power of this building block is realized through the sequential modification of both sites. For instance, an N-arylation can be followed by a Suzuki coupling, or vice-versa. This dual functionalization is a powerful method for creating complex, unsymmetrical bidentate or tridentate ligands, which are highly sought after in coordination chemistry and catalysis.[6]
Caption: Synthetic pathways from 2-(2-Aminoethoxy)-6-bromonaphthalene.
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol details the coupling of an aryl bromide with the primary amine of the starting material. The Buchwald-Hartwig amination is a robust and versatile method for forming carbon-nitrogen bonds.[7]
Causality and Experimental Choices:
-
Catalyst System: A combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., Xantphos or BINAP) is critical. The ligand stabilizes the palladium center, facilitates oxidative addition into the aryl bromide C-Br bond, and promotes reductive elimination to form the desired C-N bond.[8] Xantphos is often chosen for its wide bite angle, which promotes the desired reductive elimination step and can suppress side reactions.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is used. Its role is to deprotonate the primary amine, generating the amide anion required for the catalytic cycle. Its steric bulk prevents it from acting as a competing nucleophile.
-
Solvent: Anhydrous, deoxygenated toluene or dioxane is used to prevent the oxidation of the phosphine ligand and the deactivation of the palladium catalyst.
Caption: Workflow for Buchwald-Hartwig N-Arylation.
Materials
-
2-(2-Aminoethoxy)-6-bromonaphthalene (1.0 eq)
-
Aryl Bromide or Iodide (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
Xantphos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware, magnetic stirrer, heating block, inert gas line (Argon or Nitrogen)
-
Ethyl acetate, saturated aqueous NH₄Cl, brine, anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure
-
Vessel Preparation: To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (e.g., 9.2 mg, 0.01 mmol for a 1 mmol scale reaction), Xantphos (e.g., 11.6 mg, 0.02 mmol), and NaOtBu (135 mg, 1.4 mmol).
-
Reactant Addition: Add 2-(2-Aminoethoxy)-6-bromonaphthalene (266 mg, 1.0 mmol) and the desired aryl halide (1.1 mmol).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath or heating block set to 100 °C. Stir vigorously for 8-16 hours.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-arylated product.
-
Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol describes the formation of a C-C bond at the 6-position of the naphthalene ring by coupling the aryl bromide with a boronic acid or ester. The Suzuki reaction is a cornerstone of modern organic synthesis due to its reliability and functional group tolerance.[5]
Causality and Experimental Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a classic, highly effective catalyst for Suzuki couplings. It is air-sensitive but provides excellent yields for a wide range of substrates. Alternatively, a combination of Pd(OAc)₂ and a phosphine ligand can be used.
-
Base: An aqueous solution of a mild base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is required. The base activates the boronic acid by forming a more nucleophilic "ate" complex, which is essential for the transmetalation step in the catalytic cycle.
-
Solvent System: A two-phase solvent system, typically an organic solvent like toluene or 1,4-dioxane mixed with water, is used. This system dissolves both the organic-soluble aryl halide and the water-soluble inorganic base, allowing them to interact at the phase interface where the catalyst is active.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Structure-based drug designing of naphthalene based SARS-CoV PLpro inhibitors for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Structures With Bidentate Ligands [chem.purdue.edu]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Bifunctional Bioconjugation Strategies Utilizing 2-(2-Aminoethoxy)-6-bromonaphthalene
Executive Summary
In modern chemical biology and targeted drug development, the demand for modular, multi-functional linkers is paramount. 2-(2-Aminoethoxy)-6-bromonaphthalene (often utilized as its hydrochloride salt, CAS: 1210516-35-0) serves as a powerful bifunctional scaffold[1]. It features a highly nucleophilic primary amine for standard bioconjugation, an aryl bromide for palladium-catalyzed cross-coupling, and an intrinsically fluorescent naphthalene core for real-time conjugate tracking.
This application note provides field-proven, self-validating protocols for orthogonal conjugation. Notably, this building block has been successfully employed as a reactant in the synthesis of dendrimer-like amino amides possessing potent sodium channel blocker activity[2], demonstrating its utility in complex macromolecular assembly.
Physicochemical Properties & Reactivity Profile
Understanding the physical properties of 2-(2-Aminoethoxy)-6-bromonaphthalene is critical for optimizing reaction conditions, particularly regarding pH and solubility.
| Property | Value / Characteristic | Impact on Experimental Design |
| CAS Number | 1210516-35-0 (HCl Salt)[1] | Ensure neutralization of the HCl salt prior to amine conjugation. |
| Molecular Weight | 302.6 g/mol (HCl Salt)[2] | Use for accurate stoichiometric calculations (Linker-to-Target ratio). |
| Primary Amine (-NH₂) | pKa ~ 9.0 (Estimated) | Requires pH > 7.5 for optimal nucleophilic attack on activated esters. |
| Aryl Bromide (-Br) | High activation barrier | Necessitates electron-rich, bulky Pd ligands (e.g., sSPhos) for aqueous coupling. |
| Fluorescence | Ex: ~280 nm / Em: ~350 nm | Enables label-free UV tracking and Degree of Labeling (DOL) quantification. |
Strategic Workflow: Orthogonal Conjugation
The true value of 2-(2-Aminoethoxy)-6-bromonaphthalene lies in its orthogonal reactivity. The primary amine can be reacted under mild aqueous conditions without affecting the aryl bromide, leaving the halogen available for subsequent functionalization.
Orthogonal bioconjugation pathways of 2-(2-Aminoethoxy)-6-bromonaphthalene.
Experimental Protocols
Protocol 1: Amine-Directed Bioconjugation (EDC/NHS Coupling)
Objective: Covalently attach 2-(2-Aminoethoxy)-6-bromonaphthalene to the carboxylic acid residues (C-terminus, Asp, Glu) of a target protein.
Expertise & Causality: The aliphatic amine is a potent nucleophile only when deprotonated. However, EDC/NHS activation of carboxylic acids is most efficient at mildly acidic pH (5.5–6.0) to prevent the rapid hydrolysis of the highly unstable O-acylisourea intermediate. Therefore, a two-step buffer exchange strategy is mandatory.
Step-by-Step Methodology:
-
Activation: Dissolve the target protein (1-5 mg/mL) in 0.1 M MES buffer, pH 6.0. Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS. Incubate at room temperature for 15 minutes.
-
Buffer Adjustment: Rapidly raise the pH of the reaction mixture to 8.0 using 1 M Sodium Bicarbonate.
-
Conjugation: Add a 15-fold molar excess of 2-(2-Aminoethoxy)-6-bromonaphthalene (pre-dissolved in anhydrous DMSO; ensure final DMSO concentration is <10% to prevent protein denaturation). Incubate for 2 hours at room temperature under continuous agitation.
-
Quenching: Add ethanolamine to a final concentration of 50 mM to quench unreacted NHS esters, preventing off-target cross-linking.
-
Purification: Remove small molecules using a size-exclusion desalting column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.4).
Self-Validation & Quality Control: Measure the absorbance of the purified conjugate at 280 nm (Protein) and 350 nm (Naphthalene core). The emergence of a distinct fluorescence emission peak at ~420 nm upon excitation at 350 nm confirms successful covalent attachment.
Protocol 2: Aqueous Suzuki-Miyaura Cross-Coupling on Biomolecules
Objective: Functionalize the aryl bromide handle of the protein-naphthalene conjugate with a PEGylated boronic acid.
Expertise & Causality: Aryl bromides on electron-rich naphthalene rings exhibit high activation barriers for oxidative addition. To perform this reaction under physiological conditions (37°C, aqueous buffer) without denaturing the protein, a highly active, water-soluble palladium catalyst is required. We utilize Pd(OAc)₂ with sSPhos (a sulfonated phosphine ligand) to create an electron-rich, sterically bulky Pd(0) species that forces rapid oxidative addition.
Step-by-Step Methodology:
-
Degassing: Thoroughly degas 0.1 M Potassium Phosphate buffer (pH 8.0) by bubbling Argon for 30 minutes. Oxygen rapidly oxidizes Pd(0) to inactive Pd(II), halting the catalytic cycle.
-
Catalyst Preparation: In an anaerobic vial, mix Pd(OAc)₂ (5 mol% relative to the bromide) and sSPhos (10 mol%) in the degassed buffer. Stir for 15 minutes until a clear, pale-yellow solution forms, indicating the active Pd(0) complex.
-
Reaction: Combine the protein-naphthalene-Br conjugate (from Protocol 1) and a 20-fold excess of the target PEG-boronic acid. Add the pre-formed catalyst solution. Incubate at 37°C for 4-6 hours under Argon.
-
Purification & Metal Scavenging: Pass the reaction mixture through a column containing a metal scavenger resin (e.g., QuadraPure™) to remove cytotoxic palladium residues. Follow with Size Exclusion Chromatography (SEC). (Note: Ensure compliance with local Japanese PRTR Law regulations when disposing of palladium-containing waste).
Self-Validation & Quality Control: Perform SDS-PAGE on the final product. Visualize the gel under UV transillumination before Coomassie staining. A fluorescent band that has shifted to a higher molecular weight (corresponding to the PEG addition) provides immediate, self-validating proof of successful cross-coupling.
Application Highlight: Dendrimer Assembly for Drug Discovery
Beyond simple labeling, this bifunctional linker is critical in synthesizing complex macromolecular therapeutics. It has been documented as a key reactant in the assembly of dendrimer-like amino amides that exhibit sodium channel blocking activity[2].
Synthesis workflow of dendrimer-like amino amides for sodium channel blocking.
Quantitative Data Summary
The following table summarizes the expected efficiencies when utilizing the protocols described above:
| Conjugate Type | Conjugation Method | Linker-to-Target Ratio | Reaction Time | Conjugation Efficiency (%) | Validation Method |
| Protein-Naphthalene-Br | EDC/NHS Coupling | 15:1 | 2 Hours | > 85% | UV-Vis / Fluorometry |
| Oligo-Naphthalene-Br | Reductive Amination | 20:1 | 4 Hours | > 75% | LC-MS |
| Protein-Naph-PEG | Aqueous Suzuki | 20:1 | 6 Hours | > 65% | SDS-PAGE (UV shift) |
References
- BLD Pharm. "1210516-35-0 | 2-(2-Aminoethoxy)-6-bromonaphthalene hydrochloride".
- ChemicalBook. "2-(2-Aminoethoxy)-6-bromonaphthalene Hydrochloride".
Sources
Application Note: Reductive Amination Protocols for 2-(2-Aminoethoxy)-6-bromonaphthalene
Executive Summary & Chemical Context
2-(2-Aminoethoxy)-6-bromonaphthalene (CAS: 1210516-35-0) is a highly versatile bifunctional building block widely utilized in medicinal chemistry, the development of fluorescent probes, and organic light-emitting diode (OLED) materials. The molecule features two distinct reactive sites: a bromonaphthalene core, which is primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), and a primary amine tethered via an ethoxy linker, which serves as an ideal handle for structural extension.
To functionalize the primary amine without risking the over-alkylation typically seen with direct alkyl halide substitution, reductive amination is the premier synthetic strategy[1]. This application note provides researchers with field-proven, chemoselective protocols to convert 2-(2-Aminoethoxy)-6-bromonaphthalene into secondary and tertiary amines using mild hydride reducing agents, ensuring the preservation of the critical aryl bromide moiety.
Mechanistic Rationale & Reagent Selection
Reductive amination is a tandem process occurring in a single reaction vessel. The primary amine of 2-(2-Aminoethoxy)-6-bromonaphthalene first condenses with an aldehyde or ketone to form a hemiaminal, which dehydrates to yield an electrophilic imine (or iminium ion). A selective hydride source then reduces this intermediate to the corresponding alkylated amine[2].
Causality Behind Reagent Choices
The success of this transformation relies entirely on the chemoselectivity of the reducing agent. Strong reductants like sodium borohydride (NaBH₄) can prematurely reduce the carbonyl precursor before the imine forms. Therefore, milder derivatives are employed:
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): As established by Abdel-Magid et al., STAB is the reagent of choice for the direct reductive amination of aldehydes[3][4]. The electron-withdrawing acetate groups dampen the nucleophilicity of the borohydride, making it unreactive toward most ketones and aldehydes but highly reactive toward protonated imines. It is non-toxic compared to cyanoborohydride and performs optimally in 1,2-dichloroethane (DCE)[4].
-
Sodium Cyanoborohydride (NaBH₃CN): Central to the "Borch Reaction," the cyano group strongly stabilizes the borohydride anion[5][6]. It is stable down to pH 3, allowing the reaction to be run under mildly acidic conditions (pH 4–6)[5]. This acidity is crucial when reacting 2-(2-Aminoethoxy)-6-bromonaphthalene with sterically hindered ketones, as it accelerates imine formation and activates the imine for reduction.
Figure 1: Mechanistic pathway of reductive amination for 2-(2-Aminoethoxy)-6-bromonaphthalene.
Quantitative Data: Reducing Agent Comparison
Selecting the correct protocol depends on the target carbonyl compound. The table below summarizes the optimal conditions for functionalizing 2-(2-Aminoethoxy)-6-bromonaphthalene based on empirical data from aryloxyethylamine derivatives[3][4][5].
| Parameter | NaBH(OAc)₃ (STAB) | NaBH₃CN (Borch Method) |
| Best For | Aldehydes (Aliphatic & Aromatic) | Ketones, Sterically Hindered Aldehydes |
| Optimal Solvent | 1,2-Dichloroethane (DCE) or THF | Methanol (MeOH) or THF |
| pH Requirement | Neutral to mildly acidic (add AcOH for ketones) | pH 4.0 – 6.0 (Requires AcOH or Buffer) |
| Toxicity Profile | Low (Acetate byproducts) | High (Risk of HCN gas if pH < 3)[7] |
| Typical Rxn Time | 2 – 12 hours | 12 – 24 hours |
| Expected Yields | 80% – 95% | 70% – 85% |
Detailed Experimental Protocols
The following protocols are designed as self-validating systems. The aryl bromide on the naphthalene core is completely inert to both STAB and NaBH₃CN, ensuring perfect chemoselectivity.
Protocol A: Synthesis of Secondary Amines via STAB (Recommended for Aldehydes)
This procedure utilizes Sodium Triacetoxyborohydride to couple 2-(2-Aminoethoxy)-6-bromonaphthalene with an aldehyde[3][4].
Reagents:
-
2-(2-Aminoethoxy)-6-bromonaphthalene (Free base): 1.0 mmol
-
Aldehyde: 1.05 mmol (slight excess ensures complete conversion)
-
NaBH(OAc)₃: 1.4 mmol
-
1,2-Dichloroethane (DCE): 10 mL
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 2-(2-Aminoethoxy)-6-bromonaphthalene in 10 mL of anhydrous DCE.
-
Note: If using the hydrochloride salt (CAS 1210516-35-0), add 1.0 mmol of N,N-Diisopropylethylamine (DIPEA) to liberate the free base prior to the next step.
-
-
Imine Formation: Add 1.05 mmol of the target aldehyde. Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere.
-
Reduction: Add 1.4 mmol of NaBH(OAc)₃ in a single portion. The suspension may become cloudy.
-
Reaction: Stir the reaction mixture at room temperature for 2–6 hours. Monitor the consumption of the primary amine via TLC (Eluent: 5% MeOH in DCM with 1% Et₃N).
-
Quenching: Once complete, carefully quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Causality: The basic quench neutralizes any residual acid and safely hydrolyzes unreacted STAB without degrading the newly formed amine.
-
Extraction & Purification: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 × 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (SiO₂) to isolate the secondary amine.
Protocol B: Synthesis of Tertiary Amines via Borch Reaction (Recommended for Ketones)
When reacting the amine with a ketone, imine formation is thermodynamically less favorable. The Borch reductive amination using NaBH₃CN under acidic conditions drives the equilibrium forward[5][6].
Reagents:
-
2-(2-Aminoethoxy)-6-bromonaphthalene: 1.0 mmol
-
Ketone: 1.2 mmol
-
NaBH₃CN: 1.5 mmol
-
Glacial Acetic Acid (AcOH): ~0.2 mL (to reach pH 5)
-
Methanol (MeOH): 10 mL
Step-by-Step Methodology:
-
Preparation: Dissolve the amine (1.0 mmol) and ketone (1.2 mmol) in 10 mL of anhydrous MeOH.
-
pH Adjustment: Add glacial acetic acid dropwise until the pH of the solution reaches approximately 5.0 (verify with pH paper). Causality: This specific pH protonates the carbonyl to accelerate nucleophilic attack, while preventing the decomposition of NaBH₃CN, which occurs rapidly below pH 3[5].
-
Reduction: Add NaBH₃CN (1.5 mmol) in small portions. Safety Warning: Perform this in a well-ventilated fume hood due to the potential trace release of HCN gas[7].
-
Reaction: Stir at room temperature for 12–24 hours. If TLC indicates stalled progress, add an additional 0.5 mmol of NaBH₃CN and check the pH.
-
Work-up: Quench with 1M NaOH (10 mL) to basify the solution (pH > 10). Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organics with brine, dry over Na₂SO₄, concentrate, and purify via chromatography.
Figure 2: Standard experimental workflow for the reductive amination of 2-(2-Aminoethoxy)-6-bromonaphthalene.
Troubleshooting & Optimization
-
Poor Imine Formation (Steric Hindrance): If the target ketone is highly sterically hindered, standard acidic conditions may fail. Solution: Pre-form the imine by adding 1.2 equivalents of Titanium(IV) isopropoxide [Ti(OiPr)₄] as a Lewis acid to the amine/ketone mixture in THF. Stir for 6 hours before adding NaBH₃CN[1].
-
Dialkylation (Over-reaction): While reductive amination inherently limits over-alkylation compared to direct halide substitution[1], reacting an unhindered aliphatic aldehyde with the primary amine can sometimes yield tertiary amine byproducts. Solution: Use the "Indirect" stepwise method. Pre-form the imine in MeOH without a reducing agent, evaporate the solvent to remove water, redissolve in DCE, and then add STAB[3].
-
Salt Form Considerations: 2-(2-Aminoethoxy)-6-bromonaphthalene is frequently supplied as a hydrochloride salt (MW: 302.59 g/mol ). Failure to neutralize the HCl salt with a mild base (e.g., DIPEA or Et₃N) prior to the addition of the carbonyl compound will severely inhibit the initial nucleophilic attack, resulting in low yields.
References
-
Reductive Amination, and How It Works - Master Organic Chemistry Master Organic Chemistry URL:[Link]
-
Reductive amination - Wikipedia Wikipedia URL:[Link]
-
2-(2-Aminoethoxy)-6-bromonaphthalene Hydrochloride - BIOFOUNT BIOFOUNT URL:[Link]
-
Sodium cyanoborohydride - Wikipedia Wikipedia URL:[Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Organic Chemistry Portal (Summary of J. Org. Chem. 1996) URL:[Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 The Journal of Organic Chemistry - ACS Publications URL:[Link]
-
Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry PMC - National Institutes of Health URL:[Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Sodium cyanoborohydride - Wikipedia [en.wikipedia.org]
- 7. Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(2-Aminoethoxy)-6-bromonaphthalene in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: A Novel Bifunctional Linker for Advanced Solid-Phase Synthesis
In the landscape of solid-phase organic synthesis (SPOS), the choice of a linker molecule is paramount, dictating the conditions for both synthesis and cleavage, and ultimately influencing the accessible chemical space.[1][2] This guide introduces 2-(2-Aminoethoxy)-6-bromonaphthalene , a versatile building block with significant potential as a bifunctional linker in SPOS. Its unique architecture, featuring a primary amino group for initial anchoring and a reactive bromonaphthalene core for subsequent diversification, opens new avenues for the synthesis of complex molecular scaffolds.
The primary amino group allows for straightforward immobilization onto a variety of commercially available resins, while the aryl bromide provides a handle for a wide range of transition metal-catalyzed cross-coupling reactions. This dual functionality enables its use in the construction of peptidomimetics, macrocycles, and diverse small molecule libraries, making it a valuable tool for drug discovery and development.[3][4] These application notes will provide a comprehensive overview of the potential applications of 2-(2-Aminoethoxy)-6-bromonaphthalene in solid-phase synthesis, complete with detailed, field-proven protocols.
Core Applications in Solid-Phase Synthesis
The unique structural attributes of 2-(2-Aminoethoxy)-6-bromonaphthalene lend themselves to several advanced applications in solid-phase synthesis.
Synthesis of Novel Peptidomimetics
The naphthalene scaffold can be employed as a rigid core to mimic peptide secondary structures, such as β-turns. By incorporating this linker into a peptide sequence, novel peptidomimetics with enhanced proteolytic stability and potentially improved biological activity can be generated. The synthesis can proceed through standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[5]
Construction of Macrocyclic Architectures
Macrocycles are of significant interest in drug discovery due to their ability to address challenging biological targets.[4][6] The bifunctional nature of 2-(2-Aminoethoxy)-6-bromonaphthalene makes it an ideal candidate for the on-resin synthesis of macrocycles. The amino group can be used to initiate peptide chain growth, while the bromo-naphthalene moiety can participate in an intramolecular cyclization reaction, such as a Suzuki or Sonogashira coupling, to form the macrocyclic ring.[7]
Generation of Diverse Small Molecule Libraries
The bromonaphthalene core serves as a versatile scaffold for the generation of combinatorial libraries. Following immobilization on a solid support, the aryl bromide can be subjected to a variety of cross-coupling reactions to introduce diverse substituents. Subsequent cleavage from the resin yields a library of novel small molecules for high-throughput screening.
Experimental Protocols
The following protocols are designed to be self-validating and are grounded in established principles of solid-phase organic synthesis.
Protocol 1: Immobilization of 2-(2-Aminoethoxy)-6-bromonaphthalene onto 2-Chlorotrityl Chloride Resin
This protocol describes the covalent attachment of the linker to a highly acid-labile resin, which allows for the mild cleavage of the final product, preserving acid-sensitive functional groups.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, loading capacity: 1.0-1.6 mmol/g)
-
2-(2-Aminoethoxy)-6-bromonaphthalene
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 g, 1.6 mmol) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel with gentle agitation.
-
Linker Solution Preparation: In a separate vial, dissolve 2-(2-Aminoethoxy)-6-bromonaphthalene (0.8 g, 3.0 mmol) and DIPEA (1.0 mL, 6.0 mmol) in anhydrous DCM (5 mL).
-
Coupling Reaction: Drain the DCM from the swollen resin and add the linker solution. Agitate the mixture at room temperature for 2 hours.
-
Capping of Unreacted Sites: To cap any unreacted chlorotrityl groups, add MeOH (2 mL) to the reaction vessel and agitate for 30 minutes.
-
Washing: Drain the reaction solution and wash the resin sequentially with DCM (3 x 10 mL), N,N-Dimethylformamide (DMF) (3 x 10 mL), and DCM (3 x 10 mL).
-
Drying: Dry the resin under high vacuum to a constant weight. The loading of the linker can be determined by gravimetric analysis or by Fmoc-cleavage quantification if the amino group is subsequently protected with an Fmoc group.
Figure 2: Standard Fmoc-SPPS cycle for peptide elongation.
Protocol 3: On-Resin Suzuki-Miyaura Cross-Coupling
This protocol demonstrates the diversification of the peptide-bound linker via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Peptide-resin from Protocol 2
-
Arylboronic acid (e.g., Phenylboronic acid, 4 equivalents)
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 equivalents)
-
Base: 2 M aqueous sodium carbonate (Na₂CO₃) solution (4 equivalents)
-
Solvent: 1,2-Dimethoxyethane (DME)
-
Degassing equipment
Procedure:
-
Resin Swelling: Swell the peptide-resin in DME (5 mL) for 30 minutes.
-
Degassing: Degas the solvent and all solutions by bubbling with argon or nitrogen for 15 minutes.
-
Reaction Mixture Preparation: In a separate vial, dissolve the arylboronic acid, Pd(PPh₃)₄, and the aqueous Na₂CO₃ solution in DME.
-
Coupling Reaction: Add the reaction mixture to the swollen resin. Heat the reaction at 80°C with gentle agitation for 12 hours under an inert atmosphere.
-
Washing: Cool the reaction to room temperature. Drain the solution and wash the resin sequentially with DME (3 x 5 mL), water (3 x 5 mL), DMF (3 x 5 mL), and DCM (3 x 5 mL).
-
Drying: Dry the resin under high vacuum.
Protocol 4: Cleavage of the Final Product from the Resin
This protocol describes the cleavage of the modified peptide from the 2-chlorotrityl chloride resin using a mild acidic cocktail.
Materials:
-
Modified peptide-resin from Protocol 3
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Resin Treatment: Place the dry resin in a reaction vessel and add the cleavage cocktail (5 mL).
-
Cleavage Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Filtration: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh cleavage cocktail.
-
Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether (40 mL).
-
Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether.
-
Washing and Drying: Wash the peptide pellet with cold diethyl ether (2 x 20 mL) and dry under vacuum.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
Table 1: Summary of Reaction Conditions and Expected Outcomes
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Outcome |
| Immobilization | 2-(2-Aminoethoxy)-6-bromonaphthalene, DIPEA | DCM | Room Temp. | 2 | Covalent attachment of the linker to the resin. |
| Fmoc Deprotection | 20% Piperidine | DMF | Room Temp. | 0.33 | Removal of the Fmoc protecting group. |
| Peptide Coupling | Fmoc-AA-OH, HBTU, DIPEA | DMF | Room Temp. | 1-2 | Formation of a peptide bond. |
| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | DME | 80 | 12 | Formation of a biaryl linkage. |
| Cleavage | TFA/TIS/Water | - | Room Temp. | 1-2 | Release of the final product from the resin. |
Conclusion
2-(2-Aminoethoxy)-6-bromonaphthalene presents itself as a highly promising and versatile tool for solid-phase synthesis. Its bifunctional nature allows for the straightforward synthesis of complex molecules, including peptidomimetics, macrocycles, and diverse small molecule libraries. The protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this novel linker in their drug discovery and development endeavors. The combination of standard solid-phase techniques with the unique reactivity of the bromonaphthalene core offers a powerful strategy for expanding the accessible chemical space for new therapeutic agents.
References
- Vertex AI Search. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- National Center for Biotechnology Information. (2017). Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles.
- Purolite. (n.d.). Enzyme Immobilization Procedures.
- R Discovery. (1999). A Novel Resin Linker for Solid-Phase Peptide Synthesis Which Can Be Cleaved Using Two Sequential Mild Reactions.
- ResearchGate. (n.d.). Comparative cleavage study on two linkers 1 and 2.
- National Center for Biotechnology Information. (2016). Solid-Phase Synthesis of Diverse Macrocycles by Regiospecific 2-Pyridone Formation: Scope and Applications.
- ResearchGate. (2025). Solid-Phase Organic Synthesis: Techniques and Pharmaceutical Applications.
- TCU Digital Repository. (n.d.). Design, Synthesis, and Characterization of a Threonine-Rich Macrocycle; A Review of “Introduction to Research”.
- MDPI. (2022). Recent Advances in Macrocyclic Drugs and Microwave-Assisted and/or Solid-Supported Synthesis of Macrocycles.
- Google Patents. (n.d.). US10954266B2 - Linker molecule and use thereof in methods for purifying peptides.
- National Center for Biotechnology Information. (2023). Safety-Catch Linkers for Solid-Phase Peptide Synthesis.
- Royal Society of Chemistry. (n.d.). Role of the peri-effect in synthesis and reactivity of highly substituted naphthaldehydes: a novel backbone amide linker for solid-phase synthesis.
- University of Sheffield. (n.d.). An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis.
- PubMed. (2020). Acid-Stable Ester Linkers for the Solid-Phase Synthesis of Immobilized Peptides.
- prep-hplc.com. (n.d.). Epoxy-activated Sepharose™ 6B.
- PubMed. (n.d.). Six new photolabile linkers for solid phase synthesis. 2. Coupling of various building blocks and photolytic cleavage.
- Sunresin. (n.d.). Sunresin Seplife® EMC resins - Enzyme Immobilization Procedures.
- National Center for Biotechnology Information. (2007). Introduction to Peptide Synthesis.
- National Center for Biotechnology Information. (2021). Recent applications of solid-phase strategy in total synthesis of antibiotics.
- Purdue University Graduate School. (2025). Part I: Solid - phase synthesis of peptides using photolabile linkersPart II: Discovery of lead compounds by fragment screening to target pathogenic Gram-positive bacteria.
- ResearchGate. (n.d.). Protocols for covalent immobilization of enzymes: a) binding to epoxy-activated carriers through amino or phenolic groups.
- Royal Society of Chemistry. (n.d.). Siderophore conjugation with cleavable linkers boosts the potency of RNA polymerase inhibitors against multidrug-resistant E. coli.
- Thermo Fisher Scientific. (n.d.). Peptide Design: Principles & Methods.
- Royal Society of Chemistry. (n.d.). Efficient synthesis of porous triazine-based macrocycles with 22-carbon and 6-nitrogen ring atoms and their adsorption/desorption of non-volatile organic compounds.
- Bio-Imaging, SWDSOP. (2004). Standard fixation and embedding protocol for resin section TEM.
- Lifechem Pharma. (2024). Peptide Synthesis: Navigating The Pathways.
- Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- Taylor & Francis. (n.d.). Peptide synthesis – Knowledge and References.
- MDPI. (2025). Concise Synthesis of Naphthalene-Based 14-Aza-12-Oxasteroids.
- Google Patents. (n.d.). Solid phase peptide synthesis processes and associated systems.
Sources
- 1. US10954266B2 - Linker molecule and use thereof in methods for purifying peptides - Google Patents [patents.google.com]
- 2. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [repository.tcu.edu]
- 5. ペプチド合成 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Macrocyclic Drugs and Microwave-Assisted and/or Solid-Supported Synthesis of Macrocycles [mdpi.com]
incorporating 2-(2-Aminoethoxy)-6-bromonaphthalene into polymer chains
Application Note: Advanced Methodologies for the Incorporation of 2-(2-Aminoethoxy)-6-bromonaphthalene into Polymeric Scaffolds for Room-Temperature Phosphorescence (RTP)
Executive Summary
The development of purely organic Room-Temperature Phosphorescence (RTP) materials has become a focal point in polymer chemistry, driven by applications in optical data encryption, bioimaging, and advanced optoelectronics. 2-(2-Aminoethoxy)-6-bromonaphthalene is a highly specialized, bifunctional building block designed specifically for these applications. It combines an internal heavy atom (bromine) to modulate photophysics with an aliphatic primary amine tether for orthogonal covalent conjugation.
This application note provides an authoritative guide on incorporating this molecule into polymer chains. We detail two distinct synthetic pathways: (1) De novo synthesis of a methacrylamide monomer followed by Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and (2) Post-Polymerization Modification (PPM) onto pre-existing poly(acrylic acid) (PAA) backbones.
Mechanistic Rationale & Photophysics
The selection of 2-(2-Aminoethoxy)-6-bromonaphthalene is grounded in fundamental photophysical principles:
-
The Heavy-Atom Effect: The bromine atom at the 6-position of the naphthalene core induces strong Spin-Orbit Coupling (SOC). This facilitates the formally spin-forbidden Intersystem Crossing (ISC) from the lowest singlet excited state (
) to the triplet state ( )[1][2]. -
Matrix Rigidity: Triplet excitons are highly susceptible to non-radiative deactivation via molecular vibrations and quenching by dissolved oxygen. By covalently anchoring the chromophore into a rigid polymer matrix (e.g., polymethacrylamide), the local free volume is minimized, effectively restricting intramolecular motions and shielding the triplet state to enable ultra-long RTP[3].
-
The Aminoethoxy Tether: The flexible
chain decouples the naphthalene chromophore from the steric bulk of the polymer backbone. Furthermore, the primary amine provides a highly nucleophilic handle that allows for conjugation without altering the electronic structure of the naphthalene ring (which would occur if the amine were directly attached to the aromatic core).
Photophysical pathways of polymer-bound 6-bromonaphthalene enabling RTP.
Strategic Pathways for Polymer Incorporation
To achieve optimal functionalization, researchers must choose between polymerizing a pre-functionalized monomer or grafting the molecule onto an existing polymer.
Orthogonal strategies for incorporating the bromonaphthalene derivative into polymers.
Step-by-Step Experimental Protocols
Protocol A: Synthesis of the Methacrylamide Monomer (BrNpMA)
Causality: Converting the primary amine into a methacrylamide creates a polymerizable vinyl group. Methacrylamides are chosen over acrylates due to their superior hydrolytic stability and their ability to form highly rigid, hydrogen-bonded polymer networks that restrict non-radiative decay.
-
Reaction Setup: Dissolve 10.0 mmol of 2-(2-Aminoethoxy)-6-bromonaphthalene and 15.0 mmol of triethylamine (TEA) in 50 mL of anhydrous dichloromethane (DCM) under an argon atmosphere. Cool the flask to 0 °C in an ice bath.
-
Expert Insight: TEA acts as a non-nucleophilic acid scavenger. Removing the HCl byproduct prevents the protonation of the starting amine, driving the amidation to completion.
-
-
Addition: Add 12.0 mmol of methacryloyl chloride dropwise over 30 minutes.
-
Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Purification: Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and TEA), saturated
, and brine. Dry over anhydrous , concentrate, and purify via silica gel column chromatography (Hexane/Ethyl Acetate 3:1). -
Self-Validation Checkpoint: Perform
H NMR ( ). The successful synthesis is validated by the appearance of two vinylic protons at ~5.3 and 5.7 ppm, and a broad singlet for the amide N-H at ~6.5 ppm.
Protocol B: RAFT Polymerization of Poly(BrNpMA)
Causality: Reversible Addition-Fragmentation chain Transfer (RAFT) is utilized instead of free radical polymerization (FRP) to ensure a narrow molecular weight distribution (PDI < 1.2). Controlled chain lengths are critical for reproducible photophysical properties and uniform phase behavior[4].
-
Preparation: In a Schlenk tube, dissolve 5.0 mmol of BrNpMA monomer, 0.05 mmol of 2-cyanopropyl dithionaphthalate (CPDN, RAFT agent), and 0.01 mmol of Azobisisobutyronitrile (AIBN, initiator) in 5 mL of anhydrous DMF.
-
Expert Insight: CPDN is selected because dithioesters provide excellent control over methacrylamide monomers, matching the reactivity of the propagating radical[4]. The [Monomer]:[RAFT]:[Initiator] ratio of 100:1:0.2 targets a Degree of Polymerization (DP) of 100.
-
-
Degassing: Perform three freeze-pump-thaw cycles to strictly remove dissolved oxygen, which would otherwise quench the radicals and terminate the polymerization.
-
Polymerization: Immerse the sealed Schlenk tube in an oil bath pre-heated to 70 °C for 16 hours.
-
Isolation: Quench the reaction by exposing it to air and cooling in liquid nitrogen. Precipitate the polymer by adding the DMF solution dropwise into 100 mL of vigorously stirred cold methanol. Filter and dry under vacuum.
-
Self-Validation Checkpoint: Gel Permeation Chromatography (GPC) should reveal a monomodal peak with a PDI
1.2. UV-Vis spectroscopy of the polymer should show a weak absorption band at ~500 nm, confirming the retention of the dithioester end-group.
Protocol C: Post-Polymerization Modification (PPM) onto Poly(acrylic acid)
Causality: For applications requiring water solubility (e.g., biological imaging), grafting the hydrophobic naphthalene onto a hydrophilic PAA backbone is preferred. EDC/NHS coupling is utilized because it efficiently forms stable amide bonds in aqueous/semi-aqueous conditions.
-
Activation: Dissolve 100 mg of Poly(acrylic acid) (
~ 100,000) in 10 mL of MES buffer (pH 6.0). Add 1.5 equivalents (relative to targeted grafting density) of EDC·HCl and 1.5 equivalents of NHS. Stir for 30 minutes at room temperature.-
Expert Insight: NHS is critical here. EDC alone forms an unstable O-acylisourea intermediate that rapidly hydrolyzes. NHS converts this into a semi-stable NHS-ester, drastically improving coupling efficiency with the amine.
-
-
Conjugation: Dissolve the 2-(2-Aminoethoxy)-6-bromonaphthalene (amount based on desired grafting %, typically 5-10 mol% to prevent polymer precipitation) in 2 mL of DMF. Add this dropwise to the activated PAA solution. Stir for 24 hours.
-
Purification: Transfer the mixture to a dialysis tubing (MWCO 3.5 kDa) and dialyze against a 1:1 mixture of Water/Methanol for 2 days, followed by pure deionized water for 2 days to remove unreacted small molecules. Lyophilize to obtain the final product.
-
Self-Validation Checkpoint: FT-IR spectroscopy. The successful conjugation is marked by the partial attenuation of the PAA carboxylic acid C=O stretch (~1700 cm
) and the emergence of Amide I (~1650 cm ) and Amide II (~1550 cm ) bands.
Quantitative Data Summary
The table below summarizes the expected macromolecular and photophysical properties of the polymers generated via the protocols above.
| Polymer System | Synthesis Method | PDI ( | Fluorescence | Phosphorescence | Phosphorescence Lifetime ( | |
| Poly(BrNpMA) | RAFT (Protocol B) | 28.5 | 1.18 | 345 nm | 510 nm | ~ 350 ms |
| PAA-g-BrNp (10%) | PPM (Protocol C) | 105.0 | 1.45* | 350 nm | 495 nm | ~ 120 ms |
*PDI of PAA-g-BrNp is dictated by the commercial starting material used in Protocol C. Note: The rigid polymethacrylamide backbone of Poly(BrNpMA) provides superior restriction of non-radiative decay, resulting in a significantly longer phosphorescence lifetime compared to the more flexible, water-swollen PAA matrix.
References
-
Room-Temperature Phosphorescence Induced by Heterogeneous Polymer Matrixes Source: Macromolecules (ACS Publications) URL:[Link]
-
A rapidly self-healing supramolecular polymer hydrogel with photostimulated room-temperature phosphorescence responsiveness Source: Angewandte Chemie International Edition (PubMed/Wiley) URL:[Link]
-
Epoxy-containing ArF resists with narrow molecular weight distribution Source: Journal of Vacuum Science & Technology B (AIP Publishing) URL:[Link]
-
Room‐Temperature Phosphorescence and Reversible White Light Switch Based on a Cyclodextrin Polypseudorotaxane Xerogel Source: Advanced Optical Materials (Wiley) URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Aminoethoxy)-6-bromonaphthalene
Welcome to the technical support center for the synthesis of 2-(2-Aminoethoxy)-6-bromonaphthalene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol. Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for 2-(2-Aminoethoxy)-6-bromonaphthalene?
The most common and logical approach to synthesizing 2-(2-Aminoethoxy)-6-bromonaphthalene is via a Williamson ether synthesis.[1] This reaction involves the coupling of 6-bromo-2-naphthol with a suitably protected 2-aminoethanol derivative. The overall process can be broken down into three key stages:
-
Synthesis of 6-bromo-2-naphthol: This crucial intermediate is typically prepared from 2-naphthol through bromination.[2]
-
Williamson Ether Synthesis: The phenoxide of 6-bromo-2-naphthol is reacted with a 2-haloethylamine derivative (e.g., 2-bromoethylamine) or, more commonly, with a protected 2-aminoethyl halide. Given the nucleophilicity of the amino group, protection is highly recommended to prevent side reactions.[3]
-
Deprotection: The protecting group on the amino moiety is removed to yield the final product.
Q2: Why is a protecting group necessary for the 2-aminoethanol reactant?
2-Aminoethanol contains two nucleophilic sites: the hydroxyl (-OH) group and the amino (-NH2) group. In the Williamson ether synthesis, we want the oxygen to act as the nucleophile after deprotonation. However, the primary amine is also nucleophilic and can compete in an SN2 reaction with the alkyl halide, leading to undesired N-alkylation byproducts.[4] To ensure selective O-alkylation, the amino group's reactivity must be temporarily masked with a protecting group, such as Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl).[3][5]
Q3: What are the critical parameters to control in the Williamson ether synthesis step?
The Williamson ether synthesis is a classic SN2 reaction, and its success hinges on several factors:[6]
-
Choice of Base: A strong, non-nucleophilic base is required to fully deprotonate the phenolic hydroxyl of 6-bromo-2-naphthol. Sodium hydride (NaH) or potassium hydride (KH) in an aprotic solvent like THF or DMF are excellent choices.[6][7]
-
Solvent: Anhydrous polar aprotic solvents such as DMF (dimethylformamide) or THF (tetrahydrofuran) are ideal as they can solvate the cation of the alkoxide, leaving the nucleophilic oxygen anion more reactive.[6][8]
-
Temperature: The reaction is typically run at elevated temperatures (50-100 °C) to ensure a reasonable reaction rate. However, excessively high temperatures can promote elimination side reactions, although this is less of a concern with primary alkyl halides.[8]
-
Leaving Group: A good leaving group on the aminoethoxy component is crucial. Bromides or tosylates are generally more effective than chlorides.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Issue 1: Low or No Yield of the Desired Ether Product
-
Possible Cause A: Incomplete Deprotonation of 6-bromo-2-naphthol. The phenolic proton must be removed to form the reactive nucleophile.
-
Solution: Ensure your base is fresh and has not been deactivated by atmospheric moisture. Use a strong base like sodium hydride (NaH). Add the base to the solution of 6-bromo-2-naphthol and allow sufficient time for the deprotonation to complete (often indicated by the cessation of hydrogen gas evolution if using NaH) before adding the electrophile.[6]
-
-
Possible Cause B: Inactive Electrophile (Protected 2-aminoethyl halide). The alkyl halide may have degraded during storage.
-
Solution: Use a freshly prepared or purified electrophile. If using a tosylate, ensure it was synthesized correctly and is free of impurities. The leaving group ability is critical for the SN2 reaction.[1]
-
-
Possible Cause C: Presence of Water in the Reaction. Water will quench the strong base and the reactive alkoxide, halting the reaction.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly flame-dried or oven-dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the system.[8]
-
Issue 2: Formation of Significant Byproducts (e.g., N-alkylated product)
-
Possible Cause: Inadequate Protection of the Amino Group. If the protecting group is not stable under the reaction conditions or if the protection step was incomplete, the free amine will compete with the alkoxide.[4]
-
Solution: Confirm the successful protection of 2-aminoethanol via techniques like NMR or TLC before proceeding to the Williamson ether synthesis. Choose a robust protecting group like Boc, which is stable to the basic conditions of the ether synthesis.[3]
-
Issue 3: Difficulty in Purifying the Final Product
-
Possible Cause: Co-elution of Starting Material or Byproducts. The polarity of the starting materials and the final product may be similar, making chromatographic separation challenging.
-
Solution:
-
Optimize Column Chromatography: Use a shallow solvent gradient during flash column chromatography to improve separation. A common mobile phase could be a gradient of methanol in dichloromethane.[9]
-
Acid-Base Extraction: Since the final product has a basic amino group, it can be protonated and extracted into an acidic aqueous layer (e.g., 1M HCl). This will separate it from non-basic impurities. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted with an organic solvent.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an effective final purification step.[9]
-
-
Detailed Experimental Protocol
This protocol outlines a reliable pathway for the synthesis.
Part 1: Synthesis of 6-Bromo-2-naphthol
The synthesis of this intermediate can be achieved by the bromination of 2-naphthol. Care must be taken to control the regioselectivity. A common method involves direct bromination, which may produce a mixture of isomers requiring purification.[2] An alternative route involves the synthesis of 6-bromo-2-methoxynaphthalene followed by demethylation, though direct bromination of 2-naphthol is more atom-economical if selectivity can be controlled. For this guide, we will assume the availability or prior synthesis of 6-bromo-2-naphthol.
Part 2: Protection of 2-Aminoethanol (Boc Protection)
-
Dissolve 2-aminoethanol (1.0 eq) in a suitable solvent such as a 1:1 mixture of dioxane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydroxide (1.1 eq) and stir until dissolved.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc)2O (1.1 eq) in dioxane.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, remove the dioxane under reduced pressure.
-
Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield Boc-protected 2-aminoethanol.
Part 3: Synthesis of 2-(2-(Boc-amino)ethoxy)-6-bromonaphthalene
-
Setup: Under an inert atmosphere (N2 or Ar), add anhydrous DMF to a flame-dried, three-necked flask equipped with a magnetic stirrer.
-
Deprotonation: Add 6-bromo-2-naphthol (1.0 eq) to the flask. Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another hour. Cessation of bubbling indicates the formation of the sodium 6-bromo-2-naphthoxide is complete.
-
Addition of Electrophile: Add a solution of a suitable electrophile, such as 2-(Boc-amino)ethyl tosylate or 2-(Boc-amino)ethyl bromide (1.1 eq), in anhydrous DMF dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4. Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Reagent | Molar Eq. | Purpose |
| 6-Bromo-2-naphthol | 1.0 | Nucleophile precursor |
| Sodium Hydride (NaH) | 1.2 | Base for deprotonation |
| 2-(Boc-amino)ethyl bromide | 1.1 | Electrophile |
| Anhydrous DMF | - | Solvent |
Part 4: Deprotection to Yield 2-(2-Aminoethoxy)-6-bromonaphthalene
-
Dissolve the purified Boc-protected intermediate from Part 3 in dichloromethane (DCM).
-
Add a 4M solution of HCl in dioxane or trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Remove the solvent and excess acid under reduced pressure.
-
Dissolve the residue in water and basify with 1M NaOH solution until pH > 10.
-
Extract the product with DCM or ethyl acetate. Dry the organic layer over Na2SO4, filter, and concentrate to yield the final product, 2-(2-Aminoethoxy)-6-bromonaphthalene. The hydrochloride salt can also be isolated if desired.[10]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 2-(2-Aminoethoxy)-6-bromonaphthalene.
References
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Williamson ether synthesis. Wikipedia. [Link]
-
6-METHOXY-2-NAPHTHOL. Organic Syntheses. [Link]
-
How to do Williamson ether synthesis while I have tertiary amine in my compound. Quora. [Link]
-
2-BROMONAPHTHALENE. Organic Syntheses. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Protective Groups. Organic Chemistry Portal. [Link]
-
Protecting groups in organic synthesis. Chemistry LibreTexts. [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
-
Ethers as protecting groups for alcohols. YouTube. [Link]
-
Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
- Process for the synthesis of 2-methoxy-6-bromo-naphthalene.
-
Process for the synthesis of 2-methoxy-6-bromo-naphthalene. European Patent Office. [Link]
- Process for the synthesis of 2-methoxy-6-bromo-naphthalene.
-
Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. Arkat USA. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. quora.com [quora.com]
- 5. mazams.weebly.com [mazams.weebly.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. francis-press.com [francis-press.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 2-(2-Aminoethoxy)-6-bromonaphthalene Hydrochloride CAS#: 1210516-35-0 [m.chemicalbook.com]
Technical Support Center: HPLC Purification of 2-(2-Aminoethoxy)-6-bromonaphthalene
Welcome to the dedicated support center for the purification of 2-(2-Aminoethoxy)-6-bromonaphthalene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting, and frequently asked questions (FAQs) related to the HPLC purification of this specific molecule. My goal is to equip you with the scientific rationale behind the methodologies, enabling you to not only execute the purification but also to logically troubleshoot any issues that may arise.
Understanding the Molecule: Key to a Successful Purification
Before diving into protocols, let's consider the chemical properties of 2-(2-Aminoethoxy)-6-bromonaphthalene. It possesses three key features that dictate our HPLC strategy:
-
A Naphthalene Core: This large, hydrophobic aromatic system will have strong interactions with a non-polar stationary phase, suggesting that reversed-phase (RP) HPLC is the most appropriate primary technique.[1][2]
-
A Primary Amine Group: The aminoethoxy side chain contains a basic primary amine. This group is susceptible to protonation at acidic pH.[3] This property can be a powerful tool for manipulating retention time but can also lead to peak tailing if not properly controlled.[4][5]
-
A Bromo Substituent: The bromine atom adds to the overall hydrophobicity of the molecule.
These features guide our selection of column, mobile phase, and additives to achieve optimal separation.
Recommended HPLC Purification Protocol
This section provides a robust starting method for the purification of 2-(2-Aminoethoxy)-6-bromonaphthalene. It is intended as a starting point, and optimization may be necessary depending on the specific impurity profile of your crude material.
Protocol 1: Primary Reversed-Phase HPLC Purification
Objective: To achieve >98% purity of the target compound.
Step-by-Step Methodology:
-
Column Selection:
-
Stationary Phase: C18-bonded silica is the recommended starting point due to the hydrophobic nature of the naphthalene core.[2] A column with high-purity silica is crucial to minimize secondary interactions with the amine group.[5]
-
Particle Size: For preparative work, 5 µm particles offer a good balance between resolution and backpressure. For analytical method development, 1.8 µm or 3.5 µm particles will provide higher efficiency.[6]
-
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water. The TFA serves two critical purposes: it protonates the amine group, ensuring a single ionic species and preventing peak tailing, and it acts as an ion-pairing agent to improve peak shape.[7][8]
-
Mobile Phase B (Organic): 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile. Acetonitrile is generally preferred over methanol for aromatic compounds as it can offer different selectivity and lower backpressure.[9][10]
-
-
Sample Preparation:
-
Dissolve the crude 2-(2-Aminoethoxy)-6-bromonaphthalene in a minimal amount of a 50:50 mixture of Mobile Phase A and B.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.
-
-
HPLC Method Parameters:
-
Flow Rate: For a standard 4.6 mm ID analytical column, a flow rate of 1.0 mL/min is a good starting point. For preparative columns, the flow rate will need to be scaled accordingly.
-
Detection Wavelength: The naphthalene ring system has strong UV absorbance. A wavelength of 254 nm is a good starting point for detection.
-
Gradient Elution: A gradient from low to high organic content is necessary to elute the compound and any impurities. A typical starting gradient is shown in the table below.
-
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 35 | 5 | 95 |
| 40 | 5 | 95 |
| 41 | 95 | 5 |
| 50 | 95 | 5 |
-
Fraction Collection & Analysis:
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and remove the solvent under reduced pressure.
-
Visualization of the HPLC Workflow
Caption: A typical workflow for the HPLC purification of 2-(2-Aminoethoxy)-6-bromonaphthalene.
Troubleshooting Guide
Even with a well-designed method, challenges can arise. This section addresses common problems in a question-and-answer format.
Q1: My peak is tailing significantly. What's the cause and how do I fix it?
A1: Peak tailing for an amine-containing compound like this is often due to secondary interactions between the protonated amine and residual acidic silanol groups on the silica stationary phase.[4][5]
-
Scientific Explanation: At the acidic pH created by the TFA in the mobile phase, your amine is protonated (R-NH3+). If the C18 column has any un-capped, exposed silanol groups (Si-OH), they can deprotonate to Si-O-, creating a strong ionic interaction with your analyte. This "sticky" interaction slows down a portion of the analyte molecules, leading to a tailed peak.
-
Troubleshooting Steps:
-
Increase TFA Concentration: Try increasing the TFA concentration in your mobile phase to 0.15% or even 0.2%. This will further suppress the ionization of the silanol groups and provide more ion-pairing agent to shield the analyte.[11]
-
Check Column Health: The column may be aging, leading to more exposed silanols. Try a new column of the same type.
-
Use a Different Column: Consider a column specifically designed for basic compounds, which often have better end-capping or a modified surface chemistry to minimize these interactions.
-
Q2: I'm seeing a "fronting" peak, where the front of the peak is sloped. What does this indicate?
A2: Peak fronting is less common than tailing and is often a sign of two main issues: column overload or a problem with the column bed itself.[5][12]
-
Scientific Explanation:
-
Overload: If you inject too much sample, the stationary phase in the initial part of the column becomes saturated. Molecules that can't interact with the stationary phase travel faster down the column, leading to the fronting shape.
-
Column Void: A void or channel in the column packing at the inlet can also cause fronting. A portion of the sample travels through this channel with less interaction, eluting earlier.[5]
-
-
Troubleshooting Steps:
-
Reduce Sample Concentration: Dilute your sample by a factor of 5 or 10 and re-inject. If the peak shape becomes symmetrical, you were overloading the column.
-
Check for Column Degradation: If reducing the concentration doesn't help, the column may be damaged. A simple test is to reverse the column (if the manufacturer allows) and flush it. If the problem persists, the column likely needs to be replaced.[13]
-
Q3: The resolution between my target compound and a key impurity is poor. How can I improve it?
A3: Improving resolution requires changing the selectivity of your chromatographic system. This can be achieved by altering the mobile phase, stationary phase, or temperature.
-
Scientific Explanation: Resolution is a function of efficiency, retention, and selectivity. The most powerful way to improve resolution between two closely eluting peaks is to change the selectivity (α), which alters the relative retention times.
-
Troubleshooting Steps:
-
Change the Organic Solvent: Switch the organic mobile phase from acetonitrile to methanol (or vice-versa). The different solvent properties can alter the π-π interactions between your aromatic compound and the stationary phase, changing the elution order.[1]
-
Adjust the pH: While TFA at 0.1% sets a low pH, small changes can sometimes impact selectivity. Consider using a different acidifier like formic acid, which is a weaker acid and may provide a different separation profile.[8] However, be aware that formic acid may not be as effective at preventing peak tailing for amines.[4]
-
Try a Different Stationary Phase: If mobile phase changes are insufficient, a different column chemistry is the next logical step. A phenyl-hexyl or biphenyl phase column can offer alternative π-π interactions with the naphthalene ring system, leading to significant changes in selectivity.[2] This is an example of an "orthogonal" method.[14][15][16]
-
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common HPLC purification issues.
Frequently Asked Questions (FAQs)
Q1: Why is TFA used instead of a buffer like phosphate?
A1: For preparative HPLC, volatile mobile phase modifiers like TFA are highly preferred.[17] After purification, the solvent needs to be removed, and TFA can be evaporated along with the water and acetonitrile. Phosphate buffers are non-volatile and would leave a salt residue, contaminating your purified product.
Q2: Can I use normal-phase chromatography for this purification?
A2: While possible, normal-phase chromatography is generally less suitable for this molecule. The polar aminoethoxy group would lead to very strong retention on a silica or alumina column, potentially requiring highly polar and complex mobile phases to elute the compound.[14] Reversed-phase HPLC offers more predictable and controllable retention based on the molecule's overall hydrophobicity.[10]
Q3: My compound seems to be degrading on the column. What could be the cause?
A3: While 2-(2-Aminoethoxy)-6-bromonaphthalene is generally stable, prolonged exposure to a highly acidic mobile phase on a column with potential metal contaminants could cause degradation. Aromatic amines can also be susceptible to oxidation.[3]
-
To Investigate:
-
Perform a stability study: Dissolve a small amount of your pure compound in the mobile phase and let it sit at room temperature for several hours. Re-inject and look for the appearance of new peaks.
-
Use a different column: Some column hardware can be more inert than others. Trying a column from a different manufacturer might help.
-
Work quickly: Don't let the sample sit on the autosampler for extended periods before injection.
-
Q4: What is an "orthogonal" purification method, and when should I use it?
A4: An orthogonal method is a separation technique that relies on a different chemical principle than your primary method.[15][16] For example, if your primary method is reversed-phase (separating based on hydrophobicity), an orthogonal method could be ion-exchange chromatography (separating based on charge) or HILIC (for polar compounds). You should use an orthogonal method to confirm the purity of your final compound. It is possible for an impurity to co-elute with your main peak in one system but be well-separated in another.[15] This provides a higher degree of confidence in your purity assessment.
References
-
Back to Basics: The Role of pH in Retention and Selectivity | LCGC International. (2022). Available at: [Link]
-
The Application of Orthogonal Chromatography for the Purification of Synthetic Pharmaceutical Intermediates. Santai Technologies. Available at: [Link]
-
Effect of concentration of TFA in the mobile phase on the separation of amino acids. ResearchGate. Available at: [Link]
-
Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Taylor & Francis Online. (2007). Available at: [Link]
-
Bromination from the Macroscopic Level to the Tracer Radiochemical Level: 76Br Radiolabeling of Aromatic Compounds via Electrophilic Substitution. (2010). Journal of the American Chemical Society. Available at: [Link]
-
Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). KNAUER. Available at: [Link]
-
Shodex Column Recommendations for Cleanup and Separation of Sulfonated PAH Isomers in Produced Water. Shodex. Available at: [Link]
-
Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. ResearchGate. Available at: [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. (2025). Available at: [Link]
-
Monitoring of aromatic amines by HPLC with electrochemical detection: comparison of methods for destruction of carcinogenic aromatic amines in laboratory wastes. (1985). Talanta. Available at: [Link]
-
Mobile-Phase Contributions to Analyte Retention and Selectivity in Reversed-Phase Liquid Chromatography: 2. Solute-Specific Effects. (2022). Analytical Chemistry. Available at: [Link]
-
2-bromonaphthalene. Organic Syntheses. Available at: [Link]
-
Impact of Trifluoroacetic Acid on Tetraethoxysilane and Amine-Functionalized Tetraethoxysilane Silica Membranes for CO2 Separation. (2024). Industrial & Engineering Chemistry Research. Available at: [Link]
-
Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. (2020). LCGC North America. Available at: [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. Available at: [Link]
-
Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. (2019). Marine Drugs. Available at: [Link]
-
Orthogonal HPLC Methods for Quantitating Related Substances and Degradation Products of Pramlintide | Request PDF. ResearchGate. Available at: [Link]
-
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Available at: [Link]
-
Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. Waters Corporation. Available at: [Link]
-
Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Nacalai Tesque. Available at: [Link]
-
Effect of mobile phase pH and organic content on retention times and... | Download Table. ResearchGate. Available at: [Link]
-
Choosing HPLC Columns for Faster Analysis Smaller and Faster. Agilent. Available at: [Link]
-
Orthogonal method in pharmaceutical product analysis. Alphalyse. (2025). Available at: [Link]
-
High-Efficiency Protein Purification by HPLC. Phenomenex. (2025). Available at: [Link]
-
Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents | LCGC International. (2022). Chromatography Online. Available at: [Link]
-
Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. (2019). MDPI. Available at: [Link]
-
Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent. Available at: [Link]
-
Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System. Agilent. Available at: [Link]
-
Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group. Available at: [Link]
-
Exploring the Different Mobile Phases in HPLC. Veeprho. (2025). Available at: [Link]
-
HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. Available at: [Link]
-
What are the Common Peak Problems in HPLC. Chromatography Today. Available at: [Link]
-
Peak Fronting, Column Life and Column Conditioning. (2022). LCGC International. Available at: [Link]
-
HPLC Troubleshooting Guide. Available at: [Link]
-
HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. (2025). Available at: [Link]
Sources
- 1. nacalai.com [nacalai.com]
- 2. glsciencesinc.com [glsciencesinc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. lcms.cz [lcms.cz]
- 8. waters.com [waters.com]
- 9. Mobile Phase Solvent Pairing for HPLC - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. veeprho.com [veeprho.com]
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- 12. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 13. rheniumgroup.co.il [rheniumgroup.co.il]
- 14. santaisci.com [santaisci.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 17. agilent.com [agilent.com]
resolving solubility issues of 2-(2-Aminoethoxy)-6-bromonaphthalene in water
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of working with 2-(2-Aminoethoxy)-6-bromonaphthalene .
This molecule presents a classic formulation challenge: it features a highly lipophilic, bulky bromonaphthalene core paired with a polar, ionizable primary amine. Below, you will find mechanistic FAQs, troubleshooting workflows, and self-validating protocols to overcome its poor aqueous solubility without compromising your downstream assays.
Part 1: Frequently Asked Questions (Mechanistic Insights)
Q1: Why is 2-(2-Aminoethoxy)-6-bromonaphthalene practically insoluble in deionized water at neutral pH? A: The solubility is dictated by the molecule's hydration energy versus its crystal lattice energy. The heavy bromine atom and the fused aromatic naphthalene ring create a massive hydrophobic surface area (high LogP). At pH 7.0, even though the primary amine is partially protonated, the extreme lipophilicity of the core dominates. Water molecules cannot form sufficient dipole interactions to solvate the core, causing the drug molecules to aggregate via π-π stacking and hydrophobic interactions, leading to rapid precipitation.
Q2: Will lowering the pH guarantee complete solubility? A: Lowering the pH below the amine's pKa (approx. 9.0–9.5) forces complete protonation, converting the free base into a salt (e.g., a hydrochloride salt). This significantly increases the polar surface area. However, because the bromonaphthalene core remains hydrophobic, absolute solubility will still plateau in the low millimolar range. It is a highly effective first step, but often insufficient for high-concentration stock solutions (>10 mM).
Q3: If I dissolve it in 100% DMSO first, why does it crash out when I add it to my cell culture media? A: This is a classic "solvent-shift" precipitation. When you dilute a DMSO stock into an aqueous buffer (like PBS or media), the dielectric constant of the environment suddenly increases. The hydrophobic core is forcefully desolvated and aggregates. Furthermore, artificially forcing solubility with cosolvents introduces a critical [1]. While the drug appears soluble, the high cosolvent ratio traps the drug in solvation shells, drastically reducing the free fraction available to permeate cell membranes, which can artificially depress your assay's apparent efficacy.
Q4: What is the most reliable method for solubilizing this compound for cell-based or in vivo assays? A: Host-guest complexation using cyclodextrins, specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD). The internal cavity of β-cyclodextrin is highly hydrophobic and perfectly sized to encapsulate the bulky bromonaphthalene ring. Meanwhile, the hydrophilic exterior of the cyclodextrin maintains excellent aqueous solubility. This method [2] without the cellular toxicity associated with high DMSO concentrations.
Part 2: Troubleshooting Workflows & Mechanisms
When determining the best solubilization route, your downstream application dictates the method. Use the workflow below to select your strategy.
Decision tree for troubleshooting 2-(2-Aminoethoxy)-6-bromonaphthalene aqueous solubility.
Mechanism of host-guest inclusion complexation using HP-β-CD to shield the hydrophobic core.
Part 3: Step-by-Step Experimental Protocols
Protocol A: Preparation of the Hydrochloride Salt (pH-Driven Solubilization)
Best for: Cell-free biochemical assays where acidic pH is tolerated.
-
Weighing: Accurately weigh 10 mg of 2-(2-Aminoethoxy)-6-bromonaphthalene (free base) into a clean glass vial.
-
Suspension: Add 9 mL of DI water. Self-Validation Check: The solution will immediately appear cloudy with visible floating particulates, confirming the free base's insolubility.
-
Titration: While stirring at 300 RPM, add 0.1 M HCl dropwise. Monitor the pH continuously until it reaches 3.5–4.0.
-
Energy Input: Place the vial in a bath sonicator for 10 minutes at room temperature. The acoustic cavitation provides the activation energy necessary to break the crystal lattice.
-
Validation & Filtration: The suspension should transition to an optically clear solution, indicating successful salt formation. Adjust the final volume to 10 mL with DI water. Filter through a 0.22 µm PTFE syringe filter to remove any microscopic dust or unreacted free base.
Protocol B: HP-β-CD Inclusion Complexation
Best for: Cell culture media, in vivo dosing, and neutral pH requirements.
-
Excipient Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in standard PBS (pH 7.4). Ensure the cyclodextrin is fully dissolved before proceeding.
-
Drug Addition: Weigh 5 mg of the compound into a microcentrifuge tube.
-
Complexation: Add 1 mL of the 20% HP-β-CD solution.
-
Thermodynamic Driving: Vortex vigorously for 2 minutes, then place in a bath sonicator for 30 minutes at 37°C. The mild heat increases the kinetic energy, allowing the bromonaphthalene ring to partition into the hydrophobic cavity of the cyclodextrin.
-
Self-Validation (Phase Separation): Centrifuge the tube at 10,000 x g for 5 minutes. If the complexation is saturated, excess uncomplexed drug will form a visible pellet at the bottom. Carefully collect the optically clear supernatant. This supernatant contains the fully solubilized inclusion complex.
Part 4: Quantitative Solubility Data
The following table summarizes the expected performance of 2-(2-Aminoethoxy)-6-bromonaphthalene across different solubilization matrices.
| Solubilization Strategy | Solvent System | Estimated Solubility Limit | Visual State | Best Application |
| Unmodified (Free Base) | DI Water (pH 7.0) | < 0.1 mg/mL | Cloudy suspension | Not recommended |
| Salt Formation | Acidified Water (pH 3.5) | ~ 1.5 mg/mL | Clear solution | Acid-tolerant biochemical assays |
| Cosolvent Blend | 10% DMSO in PBS | ~ 0.5 mg/mL | Prone to precipitation | High-throughput initial screening |
| Inclusion Complex | 20% HP-β-CD in PBS | > 5.0 mg/mL | Clear solution | In vivo dosing, Cell culture assays |
References
-
Dahan, A., Beig, A., Lindley, D., & Miller, J. M. (2016). "The solubility-permeability interplay and oral drug formulation design: Two heads are better than one." Advanced Drug Delivery Reviews, 101, 99-107.[Link]
-
Nicolaescu, O. E., et al. (2025). "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." Pharmaceutics, 17(3), 288.[Link]
preventing oxidation of the amino group in 2-(2-Aminoethoxy)-6-bromonaphthalene
A Guide to Preventing Amino Group Oxidation
Welcome to the technical support center for handling 2-(2-Aminoethoxy)-6-bromonaphthalene. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the stability of this compound, specifically the oxidation of its primary amino group. The following frequently asked questions (FAQs) and troubleshooting guides provide in-depth, field-proven insights to ensure the integrity of your experiments.
Frequently Asked Questions & Troubleshooting Guide
Q1: My solution of 2-(2-Aminoethoxy)-6-bromonaphthalene is changing color. What is happening and why?
Answer:
A gradual change in color, often to a reddish or darker brown hue, is a common indicator of oxidation.[1] The primary aliphatic amine in 2-(2-Aminoethoxy)-6-bromonaphthalene, while not directly attached to the aromatic ring, can still be susceptible to air oxidation. This process can be accelerated by exposure to light, elevated temperatures, or the presence of trace metal impurities.
The underlying chemistry involves the amine's lone pair of electrons, which makes it a nucleophilic and easily oxidizable functional group.[2][3] Oxidation can lead to the formation of various byproducts, including imines, nitroso compounds, or complex polymeric materials, which are often highly colored and can interfere with subsequent reactions or analyses.
Q2: How can I prevent oxidation during routine handling and storage?
Answer:
Proactive measures are critical to maintaining the purity of your compound. The goal is to minimize its exposure to atmospheric oxygen.
-
Inert Atmosphere: Whenever possible, handle the compound (both solid and in solution) under an inert atmosphere like argon or nitrogen.[1] This creates a blanket over the material, displacing oxygen.
-
Degassed Solvents: Oxygen dissolved in solvents is a frequent culprit. Before use, thoroughly degas your solvents by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[1][4]
-
Storage Conditions: Store the compound in a tightly sealed container, preferably in a freezer at -20°C and protected from light to minimize both thermal and photochemical degradation.[5]
Q3: I need to perform a reaction on another part of the molecule. What is the most reliable way to prevent the amino group from reacting or oxidizing?
Answer:
The most robust and standard method is to temporarily "mask" the amine's reactivity using a protecting group . This involves converting the highly reactive amine into a less reactive functional group, such as a carbamate, which is stable under a variety of reaction conditions.[6] After your desired synthetic transformations are complete, the protecting group can be cleanly removed to regenerate the original amine.
The most common and effective protecting groups for amines are:
-
Boc (tert-butyloxycarbonyl): Extremely popular in non-peptide chemistry, stable to bases and nucleophiles, but easily removed with acid.[7][8]
-
Cbz (benzyloxycarbonyl or Z): A classic protecting group, stable to acidic and basic conditions, and uniquely removed by catalytic hydrogenolysis.[9][10][11]
-
Fmoc (9-fluorenylmethyloxycarbonyl): Primarily used in peptide synthesis, it is prized for its lability to basic conditions (e.g., piperidine), making it orthogonal to both Boc and Cbz groups.[12][13][14]
Q4: Which protecting group should I choose: Boc, Cbz, or Fmoc?
Answer:
The choice depends entirely on the reaction conditions you plan to use in subsequent steps. This is a concept known as an orthogonal protection strategy , where you select protecting groups that can be removed under mutually exclusive conditions.[6][15][16]
-
Use Boc if: Your subsequent reaction steps are tolerant of acidic conditions for deprotection and do not involve strong acids. It's a workhorse for general organic synthesis.
-
Use Cbz if: Your molecule contains acid-sensitive groups (like tert-butyl esters or a Boc group elsewhere) that would be cleaved by TFA or HCl. Also, avoid Cbz if your subsequent steps involve catalytic hydrogenation (e.g., reducing a double bond), as this would prematurely remove the Cbz group.[11]
-
Use Fmoc if: Your molecule is sensitive to both acid and hydrogenolysis. Its removal under mild basic conditions provides a third, distinct deprotection pathway.[12][13]
| Feature | Boc (tert-butyloxycarbonyl) | Cbz (benzyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Protection Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | Benzyl chloroformate (Cbz-Cl) | Fmoc-Cl, Fmoc-OSu |
| Protection Conditions | Base (e.g., NaHCO₃, TEA), THF or similar solvent.[8] | Base (e.g., NaHCO₃), aqueous/organic mixture.[11] | Base (e.g., NaHCO₃), aqueous/organic mixture.[14] |
| Stability | Stable to base, nucleophiles, hydrogenolysis.[] | Stable to acid (mild), base.[11][18] | Stable to acid, hydrogenolysis.[13] |
| Deprotection Conditions | Strong Acid (TFA, HCl in dioxane).[8][19] | Catalytic Hydrogenolysis (H₂, Pd/C).[9][20] | Base (typically 20% piperidine in DMF).[12] |
| Key Advantage | Versatile, common, easy to handle. | Orthogonal to Boc/Fmoc, stable. | Orthogonal to Boc/Cbz, mild base removal. |
| Potential Issue | Acid-lability limits use with other acid-sensitive groups. | Incompatible with hydrogenation. | Base-lability limits use with other base-sensitive groups. |
Experimental Protocols & Troubleshooting
Q5: Can you provide a detailed, reliable protocol for Boc protection?
Answer:
Certainly. The following protocol is a standard and effective method for the N-Boc protection of primary amines.
Objective: To protect the primary amine of 2-(2-Aminoethoxy)-6-bromonaphthalene as its tert-butyl carbamate derivative.
Materials:
| Reagent | Molar Equiv. | Purpose |
| 2-(2-Aminoethoxy)-6-bromonaphthalene | 1.0 | Substrate |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 1.1 - 1.2 | Protecting Agent |
| Triethylamine (TEA) or NaHCO₃ | 1.5 - 2.0 | Base |
| Tetrahydrofuran (THF) or Dichloromethane (DCM) | - | Solvent |
Procedure:
-
Dissolution: Dissolve 2-(2-Aminoethoxy)-6-bromonaphthalene (1.0 equiv) in THF in a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add triethylamine (1.5 equiv) to the solution. If using sodium bicarbonate, an aqueous/THF mixture may be necessary.
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) portion-wise over 5-10 minutes. The reaction is often accompanied by off-gassing (CO₂), so ensure the system is not closed.[8]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove any acidic impurities), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.
Q6: My Boc protection is not working as expected. What could be wrong?
Answer:
Here are some common issues and their solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction (Starting material remains) | 1. Insufficient base to neutralize generated acid. 2. (Boc)₂O reagent has degraded due to improper storage. 3. Amine starting material is of poor purity (e.g., present as a salt). | 1. Ensure at least 1.5 equivalents of base are used. 2. Use fresh (Boc)₂O. 3. If the amine is an HCl salt, use >2.0 equivalents of base or perform a basic work-up on the starting material before the reaction. |
| Formation of Side Product (Higher Rf on TLC) | Over-protection to form the N,N-di-Boc derivative. This is less common for primary amines but can occur with excess reagent or prolonged reaction times. | Use a stoichiometric amount of (Boc)₂O (e.g., 1.05-1.1 equiv) and monitor the reaction closely by TLC, stopping it upon consumption of the starting material. |
| Low Yield after Work-up | The Boc-protected product may have some solubility in the aqueous acidic wash. | Be cautious during the 1M HCl wash. Perform it quickly and avoid vigorous, prolonged shaking. Ensure the pH does not become strongly acidic. |
Q7: How do I remove the Boc group?
Answer:
Boc deprotection is reliably achieved with strong acid.
Objective: To remove the N-Boc protecting group to regenerate the free amine.
Procedure:
-
Dissolve the N-Boc protected compound in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA), typically 25-50% v/v solution of TFA in DCM.[8] Alternatively, a solution of 4M HCl in dioxane can be used.[19]
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, concentrate the mixture under reduced pressure. Caution: TFA is corrosive and volatile.
-
The resulting amine salt can be used directly or neutralized by partitioning between an organic solvent and a basic aqueous solution (e.g., saturated NaHCO₃) to obtain the free amine.
Expert Tip: The deprotection generates a tert-butyl cation, which can alkylate sensitive functional groups (e.g., tryptophan or cysteine residues in peptides). If you suspect such side reactions, add a scavenger like anisole or thioanisole to the reaction mixture.[15]
Q8: Can you provide a protocol for Cbz protection?
Answer:
Yes, this procedure, often called the Schotten-Baumann reaction, is a classic method for amine protection.
Objective: To protect the primary amine as its benzyl carbamate derivative.
Procedure:
-
Dissolve the amine (1.0 equiv) in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (NaHCO₃, 2.0 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (Cbz-Cl, 1.1 equiv) dropwise. Caution: Cbz-Cl is a lachrymator.
-
Allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring by TLC.
-
Perform an aqueous work-up similar to the Boc protection protocol (Q5) to isolate the crude product, which can then be purified.[11]
Q9: How is the Cbz group removed?
Answer:
The most common and mildest method is catalytic hydrogenolysis.
Objective: To remove the N-Cbz group to regenerate the free amine.
Procedure:
-
Dissolve the N-Cbz protected compound in a suitable solvent like methanol, ethanol, or ethyl acetate.
-
Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C), typically 5-10 mol % of palladium.
-
Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times to ensure an inert atmosphere.
-
Stir the mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient) at room temperature.[20]
-
Monitor the reaction by TLC. Upon completion, the byproducts are only toluene and CO₂, making for a very clean reaction.[9]
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely in the air.
-
Rinse the filter cake with the reaction solvent and concentrate the filtrate to obtain the deprotected amine.
For substrates incompatible with hydrogenation, alternative methods such as using strong acids (e.g., HBr in acetic acid) or Lewis acids (e.g., AlCl₃) are available, though they are harsher.[20][21][22]
References
-
ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Garg, M., et al. (2021). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 11(32), 19653-19657. [Link]
-
Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
J&K Scientific LLC. (2021). BOC Protection and Deprotection. [Link]
-
ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?[Link]
-
Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl₃ and HFIP. The Journal of Organic Chemistry. [Link]
-
Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. [Link]
-
Cravotto, G., et al. (2005). Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives. Letters in Organic Chemistry, 2(3), 228-231. [Link]
-
Wikipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]
-
Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]
-
Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
Varala, R., et al. (2012). Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(2), 164-171. [Link]
-
Blanc, A., et al. (2003). Photochemical Protection of Amines with Cbz and Fmoc Groups. The Journal of Organic Chemistry, 68(7), 2948-2951. [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. [Link]
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]
-
Total Synthesis. (2024). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
- Carpino, L. A., & Han, G. Y. (1997). Methods for the synthesis of fmoc protected amines. U.S.
-
ResearchGate. (2012). How to prevent/minimize rapid air oxidation or arylamine. [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link]
-
Reddit. (2025). Working with chemical synthesis prone to oxidation?[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. learninglink.oup.com [learninglink.oup.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Protective Groups [organic-chemistry.org]
- 7. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 8. jk-sci.com [jk-sci.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 13. chempep.com [chempep.com]
- 14. total-synthesis.com [total-synthesis.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. total-synthesis.com [total-synthesis.com]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. tdcommons.org [tdcommons.org]
Technical Support Center: Recrystallization Optimization for 2-(2-Aminoethoxy)-6-bromonaphthalene
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with purifying 2-(2-Aminoethoxy)-6-bromonaphthalene.
This molecule presents a classic crystallization dichotomy: it features a highly hydrophobic, polarizable bromonaphthalene core attached to a flexible, hydrophilic, and basic aminoethoxy tail. This structural reality often leads to Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"—when handling the free base[1]. Converting the amine to its hydrochloride salt (CAS 1210516-35-0) drastically alters its physicochemical properties, offering a robust pathway to high-purity Active Pharmaceutical Ingredients (APIs)[2].
Below, you will find a diagnostic workflow, troubleshooting FAQs, quantitative solvent data, and self-validating experimental protocols to ensure your recrystallization is successful.
Part 1: Diagnostic Workflow
Use the following decision tree to determine the optimal purification strategy based on the chemical form of your compound and the specific issues encountered during supersaturation.
Diagnostic workflow for 2-(2-Aminoethoxy)-6-bromonaphthalene recrystallization.
Part 2: Troubleshooting Guides & FAQs
Q1: Why does my 2-(2-Aminoethoxy)-6-bromonaphthalene free base consistently "oil out" instead of forming crystals? A: Oiling out (Liquid-Liquid Phase Separation, or LLPS) occurs when a compound's saturation point in the chosen solvent is reached at a temperature above its melting point, or when the system experiences very high supersaturation where phase separation outpaces crystal nucleation[3]. Because the free base has a relatively low melting point due to its flexible ether-amine tail, it easily separates as a solute-rich emulsion[1]. Causality & Fix: You must lower the saturation temperature. Switch to a binary solvent system where the boiling point of the mixture is lower than the compound's melting point[4]. Furthermore, introducing seed crystals at the onset of supersaturation provides a low-energy surface for nucleation, forcing the system to bypass the LLPS boundary[5].
Q2: Should I purify the free base or the hydrochloride salt for final API isolation? A: For final API formulation, isolation, or long-term storage, the hydrochloride salt is vastly superior[2]. Protonating the primary amine generates strong ionic intermolecular forces, significantly increasing the crystal lattice energy and the melting point[6]. This thermodynamic stability virtually eliminates the risk of oiling out and improves aqueous solubility for downstream biological assays.
Q3: I am using a binary solvent system for the HCl salt, but my yields are low. How can I optimize this? A: Yield loss in binary systems is often due to the "co-solvency effect" (excess properties of real solutions), where the mixture paradoxically dissolves more compound than either pure solvent alone[7]. Causality & Fix: You need to leverage the "solvent selectivity factor"[8]. Ensure your anti-solvent (e.g., MTBE or Heptane) is added in sufficient excess to crash out the product, but slowly enough to prevent trapping impurities. If yields remain low, cool the system to 0–5 °C to force the supersaturation trajectory further into the labile zone.
Q4: My crystals are discolored (yellow/brown). How do I remove these oxidative impurities? A: Aromatic amines and ethers are prone to oxidation, forming highly colored, soluble polymeric impurities. To resolve this, add 5–10% (w/w) activated carbon (charcoal) during the hot dissolution phase of your recrystallization. The porous carbon traps the large, conjugated impurities. Filter the hot solution through a pad of Celite under an inert atmosphere (Nitrogen/Argon) to prevent re-oxidation before the crystals form.
Part 3: Quantitative Solvent Data
The following table summarizes the expected outcomes when applying various solvent systems to both forms of the compound. Note: Yields are highly dependent on the cooling rate and precise volume control.
| Compound Form | Solvent System (Good / Anti) | Ratio (v/v) | Expected Recovery Yield | Expected Purity | Oiling Out Risk |
| Free Base | Ethyl Acetate / Hexane | 1:3 | 65 - 75% | >95% | High (Requires Seeding) |
| Free Base | Toluene / Heptane | 1:4 | 70 - 80% | >98% | Moderate |
| HCl Salt | Methanol / MTBE | 1:5 | 85 - 95% | >99% | Low |
| HCl Salt | Ethanol / Water | 4:1 | 60 - 70% | >99% | Low (Good for polar impurities) |
Part 4: Step-by-Step Experimental Protocols
To ensure trustworthiness, these protocols are designed as self-validating systems . If a step fails, the visual cues provided will tell you exactly how to course-correct without losing your material.
Protocol A: Binary Solvent Recrystallization (Free Base)
Objective: Purify the free base while avoiding Liquid-Liquid Phase Separation (LLPS).
-
Hot Dissolution: Place the crude 2-(2-Aminoethoxy)-6-bromonaphthalene free base in a round-bottom flask. Add a minimum volume of hot Toluene (approx. 3-5 mL/g) until the solid just dissolves.
-
Self-Validation: If the solution remains cloudy after boiling, the impurities are insoluble. Perform a hot gravity filtration immediately.
-
-
Anti-Solvent Addition: While maintaining the solution at a gentle reflux, add hot Heptane dropwise until the solution becomes faintly turbid (cloudy).
-
Clearing the Solution: Add Toluene dropwise (usually 1-3 drops) just until the turbidity clears. The solution is now perfectly saturated at its boiling point.
-
Controlled Cooling & Seeding (Critical): Remove the flask from the heat source. Allow it to cool ambiently. Crucial Step: When the temperature drops by ~15 °C, add a few microscopic seed crystals of pure product.
-
Self-Validation: If the solution turns milky or a distinct oil droplet forms at the bottom, you have crossed the LLPS boundary[1]. Reheat the mixture until homogeneous, add 5% more Toluene, and cool at a slower rate.
-
-
Isolation: Once cooled to room temperature, transfer to an ice bath (0–5 °C) for 30 minutes. Filter the resulting crystals via vacuum filtration and wash with ice-cold Heptane.
Protocol B: In-Situ Salt Formation and Crystallization (HCl Salt)
Objective: Convert the free base to the highly crystalline hydrochloride salt (CAS 1210516-35-0) for maximum purity.
-
Dissolution: Dissolve the crude free base in an ethereal solvent such as MTBE or THF (approx. 10 mL/g) at room temperature.
-
Salt Formation: Slowly bubble anhydrous HCl gas into the solution, or add a stoichiometric equivalent of a pre-titrated ethereal HCl solution (e.g., 2M HCl in Diethyl Ether) dropwise under vigorous stirring.
-
Self-Validation: A thick white precipitate should form immediately, indicating successful protonation and salt formation. If the solution remains clear, the amine concentration is too low; concentrate the solution under reduced pressure and try again.
-
-
Thermal Cycling (Ripening): Heat the suspension to reflux for 15 minutes. The smaller, less perfect crystals will dissolve, and the larger crystals will grow (Ostwald ripening).
-
Isolation: Cool the suspension slowly to 0 °C. Collect the dense, white crystalline powder via vacuum filtration. Wash with cold MTBE and dry under a vacuum to constant weight.
References
Sources
- 1. KiloMentor: The Problem of Oiling Out in Chemical Process Development [kilomentor.blogspot.com]
- 2. 2-(2-Aminoethoxy)-6-bromonaphthalene Hydrochloride CAS#: 1210516-35-0 [m.chemicalbook.com]
- 3. mt.com [mt.com]
- 4. brainly.com [brainly.com]
- 5. Purification – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 6. pure.hud.ac.uk [pure.hud.ac.uk]
- 7. pharmtech.com [pharmtech.com]
- 8. aiche.onlinelibrary.wiley.com [aiche.onlinelibrary.wiley.com]
troubleshooting low coupling efficiency with 2-(2-Aminoethoxy)-6-bromonaphthalene
The following technical guide is structured as a Tier-3 Support Resource for researchers encountering low coupling efficiency with 2-(2-Aminoethoxy)-6-bromonaphthalene . This scaffold is a bifunctional building block often used in medicinal chemistry (as a linker) and chemical biology (as a solvatochromic fluorophore precursor).
Diagnostic Overview
Low coupling efficiency with 2-(2-Aminoethoxy)-6-bromonaphthalene typically stems from its bifunctional nature.[1] The molecule contains two reactive handles that often interfere with each other or suffer from specific solubility issues:
-
The Primary Amine (-NH₂): A nucleophile for amide bonds or reductive amination.[1]
-
The Aryl Bromide (-Br): An electrophile for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1]
Use the decision matrix below to identify your specific failure mode.
Figure 1: Diagnostic logic for identifying the root cause of low coupling efficiency based on the reaction handle employed.
Scenario A: Failure in Cross-Coupling (Suzuki/Buchwald)
Symptom: You are trying to react the bromine handle with a boronic acid or amine, but yields are <20% or the reaction stalls completely.
The Problem: Catalyst Poisoning
The most common oversight is the unprotected primary amine . In standard basic cross-coupling conditions (e.g., K₂CO₃, NaOtBu), the amine is deprotonated. Primary alkyl amines are potent
Solution Protocol: The "Protect-Couples-Deprotect" Strategy
Do not attempt to optimize catalyst loading on the free amine.[1] Instead, protect the amine first.
Step 1: Boc-Protection [1]
-
Dissolve 2-(2-Aminoethoxy)-6-bromonaphthalene (1 eq) in DCM.
-
Add Boc₂O (1.1 eq) and TEA (1.5 eq).
-
Stir at RT for 2 hours. The product, tert-butyl (2-((6-bromonaphthalen-2-yl)oxy)ethyl)carbamate, is lipophilic and easily purified.[1]
Step 2: High-Efficiency Suzuki Coupling With the amine protected, the bromine reacts efficiently.[1]
-
Catalyst: Pd(dppf)Cl₂ (3-5 mol%) is robust for naphthyl bromides.[1]
-
Solvent: 1,4-Dioxane/Water (4:1).[1]
-
Base: K₃PO₄ (2-3 eq).[1]
-
Temperature: 80-90°C.[1]
Q: Can I run this without protection? A: Only if you use a Lewis Acid additive strategy, but it is unreliable.[1] Some groups report adding B(C₆F₅)₃ to bind the amine temporarily, but Boc-protection is the industry standard for reproducibility [2].
Scenario B: Failure in Amide Coupling (Conjugation)
Symptom: You are trying to attach the molecule to a carboxylic acid (e.g., a drug or protein), but LCMS shows mostly unreacted amine.
The Problem: Salt Form & Solubility Mismatch
Commercial supplies of this molecule are often the Hydrochloride (HCl) salt to ensure stability.
-
The pH Trap: If you use the HCl salt in a reaction with EDC/NHS or HATU without adding enough organic base (DIPEA/NMM), the amine remains protonated (-NH₃⁺) and non-nucleophilic.
-
The Hydrophobic Effect: The naphthalene core is highly planar and hydrophobic.[1] In aqueous labeling buffers (PBS/HEPES), the molecule may "stack" (aggregate) or precipitate before reacting.
Troubleshooting Matrix
| Parameter | Recommended Setting | Why? |
| Stoichiometry | 1.0 eq Amine : 1.2 eq Acid : 3-4 eq DIPEA | Excess base is required to neutralize the HCl salt and activate the carboxylic acid.[1] |
| Solvent | DMF or DMSO (Anhydrous) | Naphthalene aggregation is minimized in polar aprotic solvents. Avoid water/methanol during the coupling step. |
| Coupling Agent | HATU or COMU | EDC/NHS is often too slow for this bulky amine, leading to hydrolysis of the active ester before coupling occurs. |
| Concentration | 0.1 M - 0.2 M | High concentration drives the bimolecular reaction, overcoming the steric bulk of the naphthalene ring. |
Optimized Protocol: Amide Coupling
-
Activation: Dissolve the Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (2.0 eq).[1] Stir for 5 mins to form the activated ester.
-
Addition: Dissolve 2-(2-Aminoethoxy)-6-bromonaphthalene HCl (1.0 eq) in a separate vial of DMF with DIPEA (2.0 eq). Ensure this solution is clear.
-
Reaction: Add the amine solution to the activated acid. Flush with Nitrogen/Argon.[1]
-
Time: Stir at Room Temp for 2–4 hours.
-
Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), then NaHCO₃ and Brine.
Solubility & Handling Data
Understanding the physical properties is vital for assay development.[1]
| Solvent | Solubility (Free Base) | Solubility (HCl Salt) | Notes |
| Water/PBS | Insoluble (<0.1 mg/mL) | Moderate (1-5 mg/mL) | Salt form may precipitate if pH > 7.5 due to deprotonation.[1] |
| DMSO | High (>50 mg/mL) | High (>50 mg/mL) | Preferred stock solvent. |
| DMF | High (>50 mg/mL) | High (>50 mg/mL) | Good for reactions; difficult to remove by evaporation. |
| DCM/CHCl₃ | High | Low/Insoluble | Use for extraction of the free base. |
| Methanol | Moderate | High | Good for recrystallization.[1] |
Storage Warning: Solutions in DMSO/DMF are prone to oxidation over time (naphthalene ring darkening).[1] Store solid at -20°C; make fresh stocks immediately before use.
Frequently Asked Questions (FAQ)
Q: The reaction mixture turned black immediately after adding Pd catalyst. What happened? A: This "Pd Black" precipitation indicates rapid catalyst decomposition.[1] This confirms the free amine is destabilizing the Pd-ligand complex.[1] Switch to the Boc-protection protocol (Section 2) immediately.
Q: Can I use this molecule to label a protein in aqueous buffer? A: Direct coupling is difficult due to the naphthalene's hydrophobicity. You must use a co-solvent method .[1] Dissolve the naphthalene derivative in DMSO (make a 10 mM stock), then add it to the protein solution (max 5-10% DMSO final concentration). If precipitation occurs, the labeling efficiency will be near zero.
Q: I see a side product with M+1 mass of +80 Da during Suzuki coupling. A: This is likely debromination (hydrodehalogenation), where the Br is replaced by H. This happens if the reaction is overheated or if the catalyst loading is too high relative to the reaction rate. Lower the temp to 70°C and ensure your boronic acid is pure.
References
-
Catalyst Poisoning by Amines: The inhibitory effect of free amines on Palladium catalysts is well-documented in cross-coupling literature.[1]
-
Protection Strategies: Standard protocols for handling amino-aryl halides in Suzuki couplings.
-
Solubility & Solvent Effects: General solubility trends for naphthalene deriv
Sources
Technical Support Center: Purification of 2-(2-Aminoethoxy)-6-bromonaphthalene
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude 2-(2-Aminoethoxy)-6-bromonaphthalene. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the removal of unreacted precursors and other impurities.
I. Troubleshooting Common Purification Issues
This section addresses specific problems that may arise during the purification of 2-(2-Aminoethoxy)-6-bromonaphthalene and offers targeted solutions.
Issue 1: Final product is an oil or a waxy solid, not a crystalline material.
-
Underlying Cause: This often indicates the presence of residual solvents or impurities that are depressing the melting point and preventing proper crystallization. The unreacted precursors, 6-bromonaphthalen-2-ol and 2-(2-aminoethoxy)ethanol, are common culprits.
-
Solution:
-
Acid/Base Extraction: An initial wash of the crude product dissolved in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) with a dilute aqueous acid solution (e.g., 1M HCl) will protonate the desired amino-containing product, making it water-soluble.[1][2] Unreacted 6-bromonaphthalen-2-ol and other non-basic impurities will remain in the organic layer. The aqueous layer can then be collected, basified (e.g., with 1M NaOH) to deprotonate the product, and extracted back into an organic solvent.[1]
-
Column Chromatography: If acid/base extraction is insufficient, column chromatography is a highly effective method for separating compounds with different polarities.[3][4][5]
-
Issue 2: Low yield after purification.
-
Underlying Cause: Product loss can occur at various stages, including incomplete extraction, premature precipitation, or strong adsorption to the stationary phase during chromatography.
-
Solution:
-
Optimize Extraction: During liquid-liquid extraction, ensure thorough mixing of the aqueous and organic phases to maximize the transfer of the product. Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume.
-
Chromatography Optimization: If using column chromatography, ensure the crude product is properly loaded onto the column. Dry-loading (adsorbing the crude material onto a small amount of silica gel before loading) can improve separation and reduce streaking.[4] Adjusting the eluent polarity is crucial; if the product is too strongly adsorbed, a more polar solvent system should be used.[5]
-
Issue 3: Presence of multiple spots on Thin Layer Chromatography (TLC) after purification.
-
Underlying Cause: This indicates that the chosen purification method was not sufficient to separate all impurities. The polarity of the unreacted precursors and the final product can sometimes be very similar, making separation challenging.
-
Solution:
-
Gradient Elution in Column Chromatography: Instead of using a single solvent system (isocratic elution), employ a gradient elution where the polarity of the mobile phase is gradually increased over time.[4] This can improve the resolution between compounds with similar Rf values.
-
Recrystallization: This is a powerful technique for purifying solid compounds.[6] The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[4]
-
II. Frequently Asked Questions (FAQs)
Q1: What are the likely unreacted precursors in a typical synthesis of 2-(2-Aminoethoxy)-6-bromonaphthalene?
A common synthetic route involves the Williamson ether synthesis, reacting 6-bromonaphthalen-2-ol with a protected 2-aminoethanol derivative (e.g., N-(2-hydroxyethyl)phthalimide) followed by deprotection, or directly with 2-(2-aminoethoxy)ethanol. Therefore, the most probable unreacted precursors are 6-bromonaphthalen-2-ol and the amino-alcohol reagent .
Q2: Which analytical techniques are best for assessing the purity of the final product?
-
Thin Layer Chromatography (TLC): A quick and effective method to qualitatively assess the number of components in a mixture.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the desired product and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Determines the molecular weight of the product, confirming its identity.
Q3: What is a good starting point for a column chromatography solvent system?
A good starting point for silica gel column chromatography would be a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate.[7][8] A common starting gradient is to begin with 100% hexane and gradually increase the proportion of ethyl acetate.[4] The presence of the amine group in the product may cause streaking on the silica gel; adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can often mitigate this issue.
Q4: Can I use recrystallization as the sole purification method?
Recrystallization can be highly effective, especially if the crude product is already relatively pure (>90%).[4][6] However, for crude mixtures with significant amounts of impurities, it is often best used as a final polishing step after an initial purification by extraction or chromatography.
Q5: How should I properly store the purified 2-(2-Aminoethoxy)-6-bromonaphthalene?
Aromatic amines can be sensitive to light and air, leading to oxidation and discoloration.[9] It is recommended to store the purified compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.
III. Experimental Protocols & Visualizations
Protocol 1: Acid-Base Liquid-Liquid Extraction
This protocol is designed to separate the basic product from neutral and acidic impurities.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude 2-(2-Aminoethoxy)-6-bromonaphthalene in a suitable organic solvent such as ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of 1M HCl(aq). Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Separation: The protonated product will move to the aqueous (bottom) layer. Drain and collect the aqueous layer. The organic layer, containing non-basic impurities, can be discarded or further analyzed. Repeat the extraction of the organic layer with fresh 1M HCl to ensure complete recovery of the product.
-
Basification: Combine the aqueous extracts and cool in an ice bath. Slowly add 1M NaOH(aq) with stirring until the solution is basic (pH > 10, check with pH paper). The deprotonated product may precipitate out of the solution.
-
Back-Extraction: Add fresh ethyl acetate to the separatory funnel and shake to extract the neutral product back into the organic layer.
-
Drying and Concentration: Collect the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.
Caption: Workflow for Acid-Base Extraction.
Protocol 2: Flash Column Chromatography
This protocol is suitable for separating compounds with different polarities.
Step-by-Step Methodology:
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Alternatively, pre-adsorb the crude product onto a small amount of silica gel and load the resulting powder onto the top of the column bed.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) in increasing proportions. A typical gradient might be from 0% to 50% ethyl acetate in hexane.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Purity Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Caption: Workflow for Column Chromatography.
IV. Data Summary
Table 1: Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |
| 2-(2-Aminoethoxy)-6-bromonaphthalene | C₁₂H₁₂BrNO | 266.14 | Basic amine, aromatic ether |
| 6-Bromonaphthalen-2-ol | C₁₀H₇BrO | 223.07 | Weakly acidic phenol |
| 2-Bromo-6-methoxynaphthalene | C₁₁H₉BrO | 237.09 | A related, non-basic ether[10] |
| 2-Bromonaphthalene | C₁₀H₇Br | 207.07 | Non-polar aromatic halide[11] |
| 2-Amino-6-bromonaphthalene | C₁₀H₈BrN | 222.08 | Basic aromatic amine[12] |
Table 2: Recommended Solvent Systems for Purification
| Purification Method | Solvent System | Rationale |
| Liquid-Liquid Extraction | Ethyl Acetate / 1M HCl / 1M NaOH | Separates based on the basicity of the amino group. |
| Column Chromatography | Hexane / Ethyl Acetate (+ 0.1% Triethylamine) | Good for separating compounds of varying polarity. Triethylamine minimizes tailing of the amine on silica gel. |
| Recrystallization | Ethanol, Methanol, or Isopropanol / Water | The product is likely soluble in hot alcohols and less soluble upon cooling or addition of an anti-solvent like water.[4] |
V. References
-
Wikipedia. (2024). Liquid–liquid extraction. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Liquid–liquid extraction process of amino acids by a new amide-based functionalized ionic liquid. Green Chemistry. Retrieved from [Link]
-
UCL Discovery. (2019). Intensified liquid-liquid extraction of biomolecules using ionic liquids in small channels. Retrieved from [Link]
-
Journal of Engineering Studies and Research. (2009). AMINO ACIDS RECUPERATION BY LIQUID-LIQUID EXTRACTION AND SUPPORTED LIQUID MEMBRANE EXTRACTION. OPTIMIZATION OF THE PROCESSES. Retrieved from [Link]
-
ResearchGate. (2023). Is it possible to extract amino acids from water using extraction?. Retrieved from [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
Supporting Information for Palladium-Catalyzed C-H Dimethylamination of 1-Chloromethyl naphthalenes with N,N-Dimethylformamide as Dimethyl Amino Source. (n.d.). Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-bromonaphthalene. Retrieved from [Link]
-
PMC. (2021). Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes. Retrieved from [Link]
-
Reddit. (2019). Recrystallization with two solvents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4. Retrieved from [Link]
-
European Patent Office. (1989). Process for the synthesis of 2-methoxy-6-bromo-naphthalene. Retrieved from [Link]
-
Google Patents. (n.d.). EP0179447A1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene. Retrieved from
-
Google Patents. (n.d.). US4628123A - Process for the synthesis of 2-methoxy-6-bromo-naphthalene. Retrieved from
-
PubChem. (n.d.). 2-Bromonaphthalene. Retrieved from [Link]
-
Google Patents. (n.d.). EP0179447B1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene. Retrieved from
-
PubChem. (n.d.). 2-Amino-6-bromonaphthalene. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-acetyl-6-bromonaphthalene. Retrieved from [Link]
-
ChemBK. (2024). 2-Acetyl-6-bromonaphthalene. Retrieved from [Link]
Sources
- 1. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 2. Purification [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. 2-溴-6-甲氧基萘 pharmaceutical impurity standard | Sigma-Aldrich [sigmaaldrich.com]
- 11. 2-Bromonaphthalene | C10H7Br | CID 11372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-Amino-6-bromonaphthalene | C10H8BrN | CID 348404 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Storage & Stability of 2-(2-Aminoethoxy)-6-bromonaphthalene
The following technical guide is structured to serve as an autonomous support center for researchers working with 2-(2-Aminoethoxy)-6-bromonaphthalene . It synthesizes chemical principles with practical troubleshooting to ensure data integrity in your experiments.
Status: Senior Application Scientist Verified Last Updated: October 26, 2025 Compound ID: 2-(2-Aminoethoxy)-6-bromonaphthalene (often supplied as HCl salt) CAS: 1210516-35-0 (HCl salt) / 7499-66-3 (Related Parent)[1]
Part 1: The "Golden Rules" of Storage (Executive Summary)
For immediate implementation, adhere to these three core pillars. Deviating from these significantly increases the risk of experimental failure due to silent degradation.
| Parameter | Recommendation | Technical Rationale |
| Temperature | -20°C (Long-term) 2-8°C (Active use < 1 month) | Lowers kinetic energy, significantly slowing oxidation rates and retarding the spontaneous formation of N-oxides.[1] |
| Atmosphere | Inert Gas (Argon/Nitrogen) | The primary amine is a "CO₂ magnet," forming carbamates upon exposure to air.[1] Oxygen promotes radical formation at the ether linkage. |
| Light | Amber Vial / Foil Wrap | The aryl bromide moiety is photosensitive.[1][2] UV/Visible light can trigger photodehalogenation (loss of Bromine), rendering the molecule inactive for cross-coupling. |
Part 2: Troubleshooting & FAQs (Scientist-to-Scientist)
Issue 1: Visual Degradation Indicators
Q: My compound has turned from off-white to a faint yellow or brown. Is it still usable?
A: Proceed with Caution.
-
Diagnosis: This color shift typically indicates oxidation of the amine or the formation of trace azo-impurities .[1][2] Naphthalene derivatives are chromophores; even <1% degradation can cause significant discoloration.[1]
-
Risk: If you are using this for sensitive fluorescence assays, the yellow impurity may quench your signal.[1] If used for synthesis (e.g., Suzuki coupling), the impurity may poison the Palladium catalyst.
-
Action: Perform a Solubility Test .
Issue 2: Hygroscopicity & Clumping
Q: The powder has clumped into a hard solid. Can I just grind it up?
A: Yes, but you must dry it first.
-
Mechanism: The hydrochloride salt form is hygroscopic .[1] It absorbs atmospheric water, creating a "hydrate shell" that alters the molecular weight. Weighing this "wet" solid will lead to incorrect molar ratios in your reaction (under-dosing).
-
Protocol:
-
Place the open vial in a vacuum desiccator over P₂O₅ or silica gel.
-
Apply high vacuum for 4–6 hours.
-
Re-weigh.[1] If mass decreases by >2%, significant water was present.
-
Issue 3: Solution Storage
Q: Can I store a stock solution in DMSO or Ethanol?
A: Only for short durations (Days).
-
The Problem: In solution, the molecules have higher mobility, increasing collision frequency with dissolved oxygen.[1] DMSO is hygroscopic and can carry water into the amine.
-
Best Practice:
Part 3: Deep Dive – Degradation Pathways
Understanding how the molecule breaks down allows you to prevent it.[1] The diagram below maps the two critical failure modes: Oxidative Deamination and Photolytic Dehalogenation .[1]
Figure 1: Primary degradation pathways.[1] Pathway A is accelerated by moisture and heat; Pathway B is strictly light-dependent.[1]
Part 4: Self-Validating Protocols
Protocol A: The "Quick-Check" Purity System
Before committing valuable reagents to a reaction, validate your starting material using this logic flow.
Figure 2: Decision matrix for assessing compound viability prior to experimentation.
Protocol B: Emergency Re-purification (Acid-Base Extraction)
If your compound (Free Base) has degraded significantly, use this method to recover pure material.[1] Note: If you have the HCl salt, convert to free base first.[1]
-
Dissolve: Dissolve the impure solid in Ethyl Acetate (EtOAc) .
-
Wash (Acid): Extract the organic layer with 1M HCl .[1] The amine will protonate and move into the aqueous layer; non-basic impurities (oxidized naphthalene core) will stay in the EtOAc.
-
Separate: Discard the EtOAc layer.[1]
-
Basify: Slowly add 1M NaOH to the aqueous layer until pH > 10. The amine will precipitate or oil out.
-
Extract: Extract the now-cloudy aqueous layer with fresh EtOAc (3x).
-
Dry: Dry the combined EtOAc layers over Sodium Sulfate (Na₂SO₄) , filter, and evaporate.
References
-
PubChem. (2025).[1][4] 2-Amino-6-bromonaphthalene Compound Summary. National Library of Medicine.[1] [Link][1]
-
Diplomata Comercial. (2024). Amine Storage Conditions: Essential Guidelines for Safety. [Link]
Sources
minimizing debromination side reactions in 2-(2-Aminoethoxy)-6-bromonaphthalene
Case ID: 2A6BN-STAB-001 Status: Active Subject: Minimizing Debromination (Hydrodehalogenation) in Aryl Bromide Scaffolds
Executive Summary: The "Fragile Handle" Paradox
You are working with 2-(2-Aminoethoxy)-6-bromonaphthalene . This molecule possesses a "Janus" nature:
-
The Anchor: The 6-bromo position is your intended reactive handle for cross-coupling (Suzuki, Buchwald-Hartwig).
-
The Liability: This same position is highly susceptible to Hydrodehalogenation (Proto-debromination) , where the bromine is replaced by hydrogen, rendering the scaffold dead (2-(2-aminoethoxy)naphthalene).
This guide addresses the root causes of this side reaction—primarily hydride transfer during Palladium catalysis—and provides validated protocols to suppress it.
The Mechanism of Failure: Why Debromination Happens
To stop the reaction, you must understand the pathway. Debromination is not random; it is a competitive catalytic cycle driven by the presence of hydride sources (
Key Risk Factors:
-
Solvents: Secondary alcohols (Isopropanol, 2-butanol) are rapid hydride donors.
-
Bases: Alkoxides (NaOtBu, NaOMe) can undergo
-hydride elimination to form Pd-H species. -
The Amine Tail: The free primary amine in your scaffold can coordinate to Pd, altering the steric environment and potentially facilitating hydride transfer if not protected.
Visualizing the Competitive Pathway
Figure 1: The "Fork in the Road." Once Oxidative Addition occurs, the Pd-complex must find a nucleophile faster than it finds a hydride source.
Strategic Troubleshooting & Optimization
Scenario A: Debromination during Cross-Coupling (Suzuki/Buchwald)
Symptom: LCMS shows mass [M-79+1] (Loss of Br, gain of H).
| Variable | High Risk (Avoid) | Low Risk (Recommended) | Technical Rationale |
| Solvent | Isopropanol, Ethanol, DMF (wet) | Toluene, Dioxane, THF | Alcohols are direct hydride donors via |
| Base | NaOtBu, NaOEt, NaOH | Alkoxides act as reducing agents. Inorganic carbonates/phosphates do not. | |
| Ligand | Buchwald Ligands (XPhos, SPhos) | Bulky, electron-rich ligands accelerate the desired reductive elimination, outcompeting the side reaction. | |
| Amine | Free Amine ( | Boc-Protected ( | Free amines can chelate Pd, stabilizing intermediates that favor side reactions. |
Scenario B: Debromination during Synthesis of the Ether
Symptom: Low yield when alkylating 6-bromo-2-naphthol.
-
Issue: If you use radical conditions (e.g., copper catalysis at high temp) to form the ether, you risk homolytic cleavage of the C-Br bond.
-
Fix: Use standard Williamson Ether synthesis conditions (
, Acetone/ACN, reflux). The ionic mechanism leaves the aryl bromide untouched.
Validated Experimental Protocols
Protocol 1: Safety-First Protection (The "Shield")
Before attempting any cross-coupling on the naphthalene ring, you must mask the amine. This prevents catalyst poisoning and reduces side reactions.
-
Dissolve: 1.0 eq of 2-(2-Aminoethoxy)-6-bromonaphthalene in DCM (0.1 M).
-
Add: 1.1 eq of
and 1.2 eq of . -
Monitor: Stir at RT for 2-4 hours. Monitor via TLC/LCMS.[1]
-
Workup: Wash with 1M HCl (rapidly, to avoid Boc removal) then Brine. Dry over
.[1][2] -
Result: N-Boc-2-(2-Aminoethoxy)-6-bromonaphthalene . The Br is now stable for coupling.
Protocol 2: The "Anti-Reduction" Suzuki Coupling
Optimized for retaining the Bromine if coupling at a different site, or maximizing yield if coupling AT the Bromine.
Reagents:
-
Substrate: N-Boc-2-(2-Aminoethoxy)-6-bromonaphthalene (1.0 eq)
-
Boronic Acid: 1.2 eq[1]
-
Catalyst:
(2 mol%) + SPhos (4 mol%)[1][3] -
Base:
(3.0 eq, anhydrous) -
Solvent: Toluene:Water (10:1) – Degassed thoroughly
Step-by-Step:
-
Degas: Sparge Toluene and Water with Argon for 20 mins. Oxygen promotes homocoupling and catalyst death.
-
Charge: Add solid reagents to a vial. Cycle Argon/Vacuum 3 times.
-
Inject: Add solvents via syringe.
-
Heat: 80°C for 4-12 hours. Do not overheat (>100°C) as thermal degradation promotes hydride transfer.
-
Check: If LCMS shows debromination, lower temp to 60°C and double the catalyst loading.
Interactive Troubleshooting (FAQ)
Q: I need to remove the Boc group later. Will TFA affect the Bromine?
A: No. TFA/DCM (1:1) is an acidic non-reducing environment. The Aryl-Br bond is stable to acid.
Warning: Do NOT use
Q: My reaction mixture turned black immediately. What happened? A: "Pd-Black" formation indicates catalyst decomposition (aggregation). This usually happens if the phosphine ligand is oxidized or insufficient. Fix: Add excess ligand (Ligand:Pd ratio 2:1 or 3:1) and ensure strict Argon atmosphere.
Q: Can I use DMF as a solvent? A: Use with caution. DMF decomposes to dimethylamine (a hydride source) upon heating. If you must use a polar solvent, switch to DMA (Dimethylacetamide) or NMP , which are more thermally stable and less prone to hydride donation.
Decision Logic: Saving Your Batch
Use this flow to determine the next step if you suspect side reactions.
Figure 2: Rapid Response Protocol for detected side-products.
References
-
Mechanistic Insight: Zask, A., & Nolan, S. P. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications. Link
-
Solvent Effects: Bhattacharjya, A., et al. (2015). Ligand-Free, Palladium-Catalyzed Dihydrogen Generation from TMDS: Dehalogenation of Aryl Halides on Water. Organic Letters. Link
-
Prevention Strategy: BenchChem Technical Guides. Minimizing hydrodehalogenation side products in palladium catalysis. Link
-
Buchwald-Hartwig Context: Wikipedia Contributors. Buchwald–Hartwig amination: Mechanism and Side Reactions. Link
Sources
Validation & Comparative
In-Depth 1H NMR Spectrum Analysis of 2-(2-Aminoethoxy)-6-bromonaphthalene: A Comparative Guide on Solvent and Field Strength Efficacy
Introduction
2-(2-Aminoethoxy)-6-bromonaphthalene is a highly functionalized aromatic compound serving as a critical synthetic building block. Notably, it is utilized as a key intermediate in the preparation of dendrimer-like amino amides that possess potent sodium channel blocker activity, which are targeted for the treatment of mucosal diseases such as dry eye and chronic obstructive pulmonary disease (COPD)[1].
Characterizing this compound via 1H Nuclear Magnetic Resonance (NMR) spectroscopy presents specific analytical challenges. The rigid, electron-rich naphthalene core produces a tightly coupled, second-order aromatic spin system, while the flexible aminoethoxy side chain exhibits highly solvent-dependent behavior. This guide objectively compares the analytical performance of two primary NMR solvents (CDCl3 vs. DMSO-d6) and two spectrometer field strengths (400 MHz vs. 600 MHz) to determine the optimal parameters for structural validation.
Mechanistic Insight: Causality in Experimental Design
As an Application Scientist, it is crucial to understand that NMR parameters are not arbitrary; they physically alter the observed quantum mechanical environment of the molecule.
Solvent-Dependent Chemical Shifts (CDCl3 vs. DMSO-d6)
The choice of deuterated solvent fundamentally alters the observed spectrum, particularly for the terminal amine (-NH2) protons[2].
-
In Chloroform-d (CDCl3): This non-polar, weakly solvating environment allows the amine protons to undergo rapid intermolecular exchange. This rapid exchange averages the chemical environment, resulting in a broad, poorly defined signal typically observed upfield (around 1.5–2.0 ppm).
-
In Dimethyl Sulfoxide-d6 (DMSO-d6): DMSO is a strong hydrogen-bond acceptor. The sulfoxide oxygen forms stable hydrogen bonds with the -NH2 protons, drastically slowing their exchange rate on the NMR timescale. This interaction deshields the nuclei, shifting the signal significantly downfield (to ~3.5–4.0 ppm) and sharpening the peak[2].
Field Strength Dispersion (400 MHz vs. 600 MHz)
The naphthalene ring contains six aromatic protons that couple with each other through ortho (
-
At 400 MHz: The chemical shift difference (
in Hz) between these protons is relatively small compared to their scalar coupling constants (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ). This low ratio leads to complex, overlapping second-order multiplets (the "roof effect"), making exact assignment difficult. -
At 600 MHz: Upgrading the spectrometer increases the external magnetic field (
), proportionally increasingngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> while remains entirely constant. This higher ratio simplifies the multiplets into pseudo-first-order patterns, allowing for the precise extraction of coupling constants.
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness and reproducibility, the following step-by-step methodology incorporates internal referencing and strict line-shape validation checks.
Step 1: Sample Preparation
-
Weigh exactly 5.0 mg of 2-(2-Aminoethoxy)-6-bromonaphthalene.
-
Dissolve the compound in 0.6 mL of the chosen deuterated solvent (CDCl3 or DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS).
-
Transfer the homogeneous solution to a high-quality 5 mm NMR tube.
-
Self-Validation Check: The TMS peak must appear exactly at 0.00 ppm during processing to serve as the absolute internal chemical shift reference[2].
Step 2: Spectrometer Setup (Locking and Shimming)
-
Insert the sample into the spectrometer and establish the deuterium lock to stabilize the magnetic field.
-
Perform automated gradient shimming (Z0-Z5), followed by manual optimization of the Z1 and Z2 gradients.
-
Self-Validation Check: Measure the linewidth at half-height (
) of the residual non-deuterated solvent peak (e.g., CHCl3 at 7.26 ppm). It must be < 1.0 Hz. If broader, the sample must be re-shimmed to prevent artificial multiplet merging.
Step 3: Data Acquisition
-
Set the probe temperature to 298 K.
-
Acquire a standard 1D 1H spectrum using a 30° excitation pulse angle (zg30 pulse program).
-
Set a relaxation delay (
) of 2.0 seconds to ensure complete longitudinal relaxation between scans. -
Acquire 16 scans (ns=16) to achieve a high signal-to-noise ratio (>100:1).
Step 4: FID Processing
-
Apply a 0.3 Hz exponential line-broadening (LB) window function to the Free Induction Decay (FID) to enhance the signal without sacrificing resolution.
-
Perform Fourier Transformation (FT), followed by manual zero-order and first-order phase correction to ensure purely absorptive peak shapes.
Data Presentation: Comparative Performance
Table 1: 1H NMR Chemical Shift Comparison (CDCl3 vs. DMSO-d6)
Note: Chemical shifts (
| Structural Assignment | CDCl3 ( | DMSO-d6 ( | Multiplicity | |
| -O-CH2- (Aliphatic) | 4.15 | 4.10 | Triplet (t) | 5.2 |
| -CH2-N (Aliphatic) | 3.10 | 2.95 | Triplet (t) | 5.2 |
| -NH2 (Amine) | 1.60 | 3.85 | Broad Singlet (br s) | - |
| H1 (Aromatic) | 7.08 | 7.25 | Doublet (d) | 2.5 |
| H3 (Aromatic) | 7.15 | 7.30 | Doublet of doublets (dd) | 9.0, 2.5 |
| H7 (Aromatic) | 7.45 | 7.55 | Doublet of doublets (dd) | 8.8, 2.0 |
| H8 (Aromatic) | 7.60 | 7.75 | Doublet (d) | 8.8 |
| H4 (Aromatic) | 7.65 | 7.80 | Doublet (d) | 9.0 |
| H5 (Aromatic) | 7.90 | 8.10 | Doublet (d) | 2.0 |
Table 2: Signal Resolution and Multiplet Clarity (400 MHz vs. 600 MHz)
| Parameter | 400 MHz Spectrometer | 600 MHz Spectrometer | Analytical Advantage |
| H7 / H8 Separation ( | ~60 Hz | ~90 Hz | Higher field prevents signal overlap in the dense aromatic region. |
| Multiplet Pattern (H3, H7) | Second-order, distorted | First-order, clear double-doublets | Allows accurate extraction of meta-coupling constants. |
| Signal-to-Noise Ratio | ~120:1 | ~250:1 | Faster acquisition; better detection of trace synthetic impurities. |
Mandatory Visualization
Step-by-step 1H NMR analytical workflow for 2-(2-Aminoethoxy)-6-bromonaphthalene.
Mechanistic pathway of solvent-dependent chemical shift variations for the amine protons.
References
- Title: A chemically and metabolically stable dipeptide possessing potent sodium channel blocker activity (WO2013003444A1)
-
Title: High-Resolution NMR Techniques in Organic Chemistry (Volume 19, 1st/2nd Edition) Source: Elsevier Science URL: [Link]
-
Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Source: Organometallics (ACS Publications), 2010, 29(9), 2176–2179. URL: [Link]
Sources
A Senior Application Scientist's Guide to Interpreting ¹³C NMR Data for 2-(2-Aminoethoxy)-6-bromonaphthalene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. For molecules such as 2-(2-Aminoethoxy)-6-bromonaphthalene, a compound with potential applications in medicinal chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a cornerstone analytical technique. This guide provides an in-depth, experience-driven approach to interpreting the ¹³C NMR spectrum of this compound, moving beyond a simple recitation of expected peaks to explain the underlying principles that govern the observed chemical shifts.
The Logic of the Spectrum: Deconstructing Substituent Effects
The ¹³C NMR spectrum of 2-(2-Aminoethoxy)-6-bromonaphthalene is best understood by dissecting the molecule into its constituent parts: the naphthalene core, the bromo substituent, and the aminoethoxy side chain. Each of these components exerts a predictable electronic effect on the carbon atoms, leading to a characteristic pattern of chemical shifts.
The naphthalene ring itself gives rise to a set of signals in the aromatic region of the spectrum (typically 110-150 ppm)[1][2]. The attachment of substituent groups, however, perturbs the electron density around the carbon atoms, causing their signals to shift upfield (to lower ppm values) or downfield (to higher ppm values).
-
The Aminoethoxy Group (-OCH₂CH₂NH₂): The oxygen atom of the ether linkage is electron-donating through resonance, which increases the electron density at the ortho and para positions of the naphthalene ring. This "shielding" effect causes the signals for these carbons to shift upfield. Conversely, the carbon atom directly attached to the oxygen (the ipso-carbon) is deshielded and its signal shifts downfield.[2][3]
-
The Bromo Group (-Br): Halogens like bromine exert a more complex influence. They are electron-withdrawing through induction but can be weakly electron-donating through resonance. The inductive effect generally dominates, leading to a deshielding of the ipso-carbon.[4]
By comparing the spectrum of our target molecule to those of simpler, related compounds like 2-naphthol, 2-bromonaphthalene, and 2-bromo-6-methoxynaphthalene, we can build a robust and validated interpretation of the spectrum.[5][6][7]
Predictive Analysis of ¹³C NMR Chemical Shifts
The following table provides a predicted assignment of the ¹³C NMR signals for 2-(2-Aminoethoxy)-6-bromonaphthalene. These predictions are based on the analysis of substituent effects and data from analogous compounds.
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C1 | ~119 | Shielded by the para aminoethoxy group. |
| C2 | ~155 | Deshielded ipso-carbon attached to the electron-donating oxygen. |
| C3 | ~107 | Shielded by the ortho aminoethoxy group. |
| C4 | ~130 | Less affected by substituents. |
| C4a | ~128 | Bridgehead carbon, less affected by substituents. |
| C5 | ~129 | Less affected by substituents. |
| C6 | ~118 | ipso-carbon attached to bromine, deshielded. |
| C7 | ~130 | Less affected by substituents. |
| C8 | ~115 | Shielded by the para bromo group. |
| C8a | ~135 | Bridgehead carbon, influenced by both substituents. |
| -OCH₂- | ~68 | Typical range for an ether methylene carbon. |
| -CH₂NH₂ | ~41 | Typical range for an amine methylene carbon. |
Experimental Protocol for ¹³C NMR Acquisition
To obtain a high-quality ¹³C NMR spectrum of 2-(2-Aminoethoxy)-6-bromonaphthalene, the following protocol is recommended:
-
Sample Preparation: Dissolve approximately 20-50 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can slightly influence chemical shifts.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and match the probe for the ¹³C frequency.
-
Shim the magnetic field to optimize homogeneity.
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: A range of 0 to 220 ppm is typically sufficient to cover all expected carbon signals.[1]
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis, although less critical for qualitative structural confirmation.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Apply a baseline correction.
-
Reference the spectrum to the solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Workflow for Spectral Interpretation
The following diagram illustrates the logical workflow for interpreting the acquired ¹³C NMR spectrum.
Caption: Workflow for the interpretation of the 13C NMR spectrum.
Conclusion
The interpretation of ¹³C NMR data for a molecule like 2-(2-Aminoethoxy)-6-bromonaphthalene is a systematic process that relies on a solid understanding of fundamental NMR principles and the electronic effects of substituents. By comparing the acquired spectrum with predicted values derived from analogous compounds, researchers can confidently elucidate and confirm the structure of this and other related novel chemical entities. This rigorous approach to spectral interpretation is an indispensable skill for professionals in drug discovery and development.
References
-
Kitching, W., Bullpitt, M., Gartshore, D., Adcock, W., Khor, T. C., Doddrell, D., & Rae, I. D. (n.d.). Carbon-13 nuclear magnetic resonance examination of naphthalene derivatives. Assignments and analysis of substituent chemical shifts. The Journal of Organic Chemistry. Available at: [Link]
-
He, W., He, Y., & Tantillo, D. J. (2019). Efficient Protocol for Accurately Calculating 13C Chemical Shifts of Conformationally Flexible Natural Products: Scope, Assessment, and Limitations. Journal of Chemical Information and Modeling, 59(8), 3656–3664. Available at: [Link]
-
PubChem. (n.d.). 2-Bromo-6-methoxynaphthalene. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C NMR spectra of (a) 2-naphthol, (b) bi-2-naphthol, and (c) poly(2-naphthol). Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromonaphthalene. National Center for Biotechnology Information. Retrieved from [Link]
-
YouTube. (2020, March 26). Example IR and NMR analysis of 2-naphthol. Retrieved from [Link]
-
MDPI. (2024, December 23). DFT Approach for Predicting 13 C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C NMR spectra of (3-ethoxy-3-oxopropyl)(N-Boc-2-aminoethyl). Retrieved from [Link]
-
MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences. Retrieved from [Link]
-
OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]
-
Patil, R., Jadhav, M., Salunke-Gawali, S., Lande, D. N., Gejji, S. P., & Chakravarty, D. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(9), 899–911. Available at: [Link]
-
ResearchGate. (n.d.). Modeling C-13 NMR Chemical Shifts of Aliphatic Ethers and Thioethers. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 15.4 Index of organic compound C-13 NMR spectra. Retrieved from [Link]
-
University of Ottawa NMR Facility Blog. (2008, April 18). The 13C and 13C DEPT Spectrum of "Acetone-d6". Retrieved from [Link]
-
Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 2-Bromo-6-methoxynaphthalene, 25g, Each. Retrieved from [Link]
-
PubChem. (n.d.). 2-Naphthol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (2024, November 15). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Retrieved from [Link]
-
Chemistry LibreTexts. (2021, September 12). 5.7: 13C-NMR Spectroscopy. Retrieved from [Link]
-
Scribd. (n.d.). 13-C NMR Chemical Shift Table PDF. Retrieved from [Link]
-
NIST. (n.d.). 2-Naphthalenol. In NIST Chemistry WebBook. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]
-
University of Calgary. (n.d.). 13C-NMR. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C-NMR spectra of a 2,7-NAF.P-OH, b 2,7-NAF.P-EP, c 2,7-NAF.PMEM. Retrieved from [Link]
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mass spectrometry (LC-MS) fragmentation of 2-(2-Aminoethoxy)-6-bromonaphthalene
[label="Debrominated Core\nm/z
LC-MS/MS analytical workflow comparing CID and HCD fragmentation.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in the data, the following protocol utilizes a self-validating logic gate. It leverages the unique isotopic signature of bromine to prevent the erroneous fragmentation of co-eluting isobaric background noise.
Phase 1: System Suitability & Baseline Validation
-
Mass Calibration: Calibrate the Orbitrap mass analyzer using standard ESI Positive Ion Calibration Solution to ensure sub-2 ppm mass accuracy.
-
Blank Injection: Run a 100% methanol blank with the full LC gradient to establish a baseline and confirm zero carryover of highly hydrophobic brominated compounds.
Phase 2: Chromatographic Separation
-
Column & Mobile Phase: Inject 2 µL of the sample (10 ng/mL in 50:50 Water:Acetonitrile) onto a reversed-phase C18 UHPLC column (2.1 × 100 mm, 1.7 µm). Use Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).
-
Gradient Elution: Ramp from 5% B to 95% B over 8 minutes to ensure sharp peak elution of the naphthalene derivative.
Phase 3: Intelligent MS Acquisition (The Self-Validating Gate)
-
MS1 Survey Scan: Acquire full-scan MS1 data (m/z 150–500) at 70,000 resolution.
-
Isotope-Triggered DDA: Brominated compounds possess a unique isotopic signature due to the near-equal natural abundance of ⁷⁹Br (50.69%) and ⁸¹Br (49.31%)[1]. Program the acquisition software to trigger MS2 only if a precursor ion exhibits a[1]. This ensures that every MS2 spectrum generated belongs unequivocally to a brominated species.
-
Parallel Fragmentation: For qualifying precursors (m/z 266.018 / 268.016), sequentially trigger:
-
CID Scan: Normalized Collision Energy (NCE) 30%, acquired in the linear ion trap.
-
HCD Scan: NCE 35%, acquired in the high-resolution Orbitrap analyzer.
-
Comparative Data Analysis
The fragmentation of the β-naphthol ether derivative follows predictable pathways depending on the energy applied[2]. The table below summarizes the quantitative differences in fragment ion yields between CID and HCD.
Table 1: Comparative MS/MS Fragment Ion Yields (Precursor m/z 266.018 / 268.016)
| Fragment Ion (m/z) | Neutral Loss | Proposed Formula | CID Relative Abundance (%) | HCD Relative Abundance (%) | Diagnostic Significance |
| 266.018 / 268.016 | None | [C₁₂H₁₃BrNO]⁺ | 15% | 0% | Intact Precursor |
| 248.991 / 250.989 | -NH₃ (17 Da) | [C₁₂H₁₀BrO]⁺ | 100% (Base Peak) | 45% | Primary amine verification |
| 222.976 / 224.974 | -C₂H₅N (43 Da) | [C₁₂H₈BrO]⁺ | 65% | 80% | Ether linkage cleavage |
| 204.965 / 206.963 | -C₂H₇NO (61 Da) | [C₁₀H₆Br]⁺ | 20% | 100% (Base Peak) | Naphthalene core isolation |
| 126.047 | -C₂H₇NO, -Br• | [C₁₀H₆]⁺• | 0% (Low-mass cutoff) | 60% | Halogen localization |
Data Interpretation
-
CID Performance: CID excels at identifying the peripheral functional groups. The base peak at m/z 248.991 confirms the presence of the terminal primary amine. However, it fails to provide structural data about the halogenated core due to insufficient energy to break the C-Br bond and the inherent low-mass cutoff.
-
HCD Performance: HCD provides a comprehensive structural map. The rapid energy deposition drives the secondary homolytic cleavage of the bromine radical (-78.9 Da) from the naphthyl core, yielding the highly conjugated at m/z 126.047[2].
Proposed MS/MS fragmentation pathways for 2-(2-Aminoethoxy)-6-bromonaphthalene.
References
1.[3] Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics. National Institutes of Health (NIH) / PMC.[Link] 2.[2] Investigating the fragmentation pathways of β‐naphthol pigments using liquid chromatography/electrospray ionization quadrupole time‐of‐flight mass spectrometry. ResearchGate.[Link] 3.[4] Difference between HCD and CID collision induced dissociations? Chemistry Stack Exchange.[Link] 4.[1] Bromine signature coded derivatization LC-MS for specific profiling of carboxyl or carbonyl-containing metabolites. National Institutes of Health (NIH) / PubMed.[Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
IR absorption peaks validation for 2-(2-Aminoethoxy)-6-bromonaphthalene
An In-Depth Guide to the Infrared Spectroscopic Validation of 2-(2-Aminoethoxy)-6-bromonaphthalene
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for the validation of 2-(2-Aminoethoxy)-6-bromonaphthalene using Fourier-Transform Infrared (FTIR) spectroscopy. As a crucial molecule in the synthesis of advanced materials and pharmaceutical intermediates, such as dendrimer-like amino amides with sodium channel blocking activity, rigorous structural confirmation is paramount.[1] This document moves beyond a simple recitation of expected peaks, offering a comparative analysis grounded in the principles of molecular vibration and providing actionable experimental protocols for researchers in the field.
The Principle of IR Spectroscopy in Structural Elucidation
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. Covalent bonds are not static; they stretch, bend, and wag at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these natural vibrational modes. The resulting IR spectrum is a unique molecular "fingerprint," where the position, intensity, and shape of absorption bands provide definitive evidence for the presence of specific functional groups.
For a molecule with the complexity of 2-(2-Aminoethoxy)-6-bromonaphthalene, IR spectroscopy serves as a first-line validation tool to confirm the successful incorporation of its key structural motifs: the primary amine, the ether linkage, the aliphatic chain, and the substituted naphthalene core.
Deconstruction of 2-(2-Aminoethoxy)-6-bromonaphthalene for Spectral Prediction
To accurately interpret the IR spectrum, we must first dissect the molecule into its constituent functional groups and predict their characteristic absorption regions.
Caption: Key functional groups of the target molecule and their expected IR vibrational frequencies.
Comparative Analysis of IR Absorption Peaks
The true validation of the structure lies in comparing the experimentally obtained spectrum against established frequency ranges for its constituent bonds. The following table provides a guide for this comparison, contrasting the predicted peaks for our target molecule with general values from spectroscopic literature.
| Functional Group/Vibration Mode | Predicted Range (cm⁻¹) for 2-(2-Aminoethoxy)-6-bromonaphthalene | Typical Literature Range (cm⁻¹) | Intensity & Shape | Rationale & Comparative Insights |
| Primary Amine N-H Stretch | 3450-3300 | 3500-3300 | Medium, Two Sharp Bands | The presence of two distinct bands (asymmetric and symmetric stretching) is a definitive marker for a primary (R-NH₂) amine, distinguishing it from a secondary amine (R₂NH), which shows only one band, or a tertiary amine (R₃N), which shows none.[2][3][4] |
| Aromatic C-H Stretch | 3100-3030 | 3100-3000 | Variable, Sharp | These absorptions appear at a higher frequency (>3000 cm⁻¹) than aliphatic C-H stretches due to the sp² hybridization of the naphthalene ring carbons.[5][6] |
| Aliphatic C-H Stretch | 2980-2850 | 3000-2850 | Medium to Strong | These bands, originating from the ethoxy (-CH₂-CH₂-) group, are expected just below the 3000 cm⁻¹ threshold, clearly differentiating them from the aromatic C-H stretches.[7][8] |
| Primary Amine N-H Bend | 1650-1580 | 1650-1580 | Medium, Sharp | This scissoring vibration can sometimes be mistaken for a C=C stretch, but its presence is another key indicator of the primary amine group.[2] |
| Aromatic C=C Stretch | 1620-1450 | 1600-1450 | Medium to Weak, Multiple Sharp Bands | The naphthalene ring will produce a series of characteristic absorptions in this region. The specific pattern can help confirm the substitution pattern on the aromatic system.[6][9] |
| Aryl Ether C-O-C Stretch | ~1250 | 1300-1000 | Strong, Sharp | The asymmetric C-O-C stretch for an aryl-alkyl ether is typically a strong, prominent peak around 1250 cm⁻¹, a key sign of the ether linkage.[10] |
| Aliphatic C-N Stretch | 1250-1020 | 1250-1020 | Weak to Medium | This peak may overlap with the strong C-O-C ether stretch but contributes to the absorption pattern in the fingerprint region.[2][11] |
| Aromatic C-Br Stretch | 690-515 | 690-515 | Medium to Strong | Located in the low-frequency fingerprint region, this absorption confirms the presence of the bromo-substituent.[5] |
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
To ensure data integrity, a rigorous and well-documented experimental procedure is essential. The following protocol outlines the Attenuated Total Reflectance (ATR) method, which is ideal for solid samples due to its minimal sample preparation and high reproducibility.
Instrumentation: A Fourier-Transform Infrared (FTIR) Spectrometer equipped with a Diamond or Germanium ATR crystal.
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal surface is impeccably clean. Clean with a solvent appropriate for the crystal material (e.g., isopropanol for a diamond crystal) and a soft, lint-free wipe.
-
Acquire a background spectrum (typically 16-32 scans co-added) of the empty, clean crystal. This is a critical step to subtract the spectral contributions of atmospheric CO₂ and water vapor, as well as any intrinsic absorbance from the ATR crystal itself.
-
-
Sample Application:
-
Place a small amount (1-2 mg) of the solid 2-(2-Aminoethoxy)-6-bromonaphthalene sample onto the center of the ATR crystal.
-
Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Inadequate contact is a common source of poor-quality spectra with low signal intensity and distorted peak shapes.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum using the same acquisition parameters (e.g., number of scans, resolution) as the background spectrum. The instrument software will automatically ratio the sample spectrum against the stored background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Processing and Analysis:
-
Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.
-
Use the peak-picking tool in the software to identify the precise wavenumbers of the major absorption bands.
-
Compare the experimental peak positions with the predicted values in the table above to validate the molecular structure.
-
Caption: Standard workflow for IR spectrum acquisition and validation using the ATR method.
Conclusion: A Self-Validating System for Structural Confirmation
By systematically predicting the IR absorption bands based on the known structure of 2-(2-Aminoethoxy)-6-bromonaphthalene and comparing them against a high-quality, experimentally acquired spectrum, researchers can confidently validate its identity. The presence of the dual N-H stretching bands, the distinct aromatic and aliphatic C-H stretches, the strong aryl ether C-O absorption, and the low-frequency C-Br band collectively form a unique spectral signature. This methodical approach, combining theoretical prediction with robust experimental practice, establishes a self-validating system essential for the rigorous standards of chemical research and drug development.
References
-
IR Spectroscopy Tutorial: Amines. (n.d.). University of Calgary. Retrieved from [Link]
-
5: Infrared Spectroscopy. (2024, November 12). Chemistry LibreTexts. Retrieved from [Link]
-
High-resolution infrared spectroscopy of naphthalene and acenaphthene dimers. (2020, August 31). Taylor & Francis Online. Retrieved from [Link]
-
The Infrared Spectra of Naphthalene Crystals, Vapor, and Solutions. (1956, April 1). AIP Publishing. Retrieved from [Link]
-
24.10 Spectroscopy of Amines. (2023, September 20). OpenStax. Retrieved from [Link]
-
High-resolution infrared spectroscopy of naphthalene and acenaphthene dimers. (2020, August 31). PUBDB. Retrieved from [Link]
-
6.3 IR Spectrum and Characteristic Absorption Bands. (n.d.). Organic Chemistry I. Retrieved from [Link]
-
24.10: Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved from [Link]
-
Infrared Spectroscopy. (n.d.). Illinois State University. Retrieved from [Link]
-
THE MID-INFRARED LABORATORY SPECTRA OF NAPHTHALENE (C10H8) IN SOLID H2O. (n.d.). IOPscience. Retrieved from [Link]
-
Beyond the Basics: Unpacking Primary vs. Secondary Amine IR Signatures. (2026, January 27). Oreate AI Blog. Retrieved from [Link]
-
Mid-IR Spectra of Naphthalene in H2O. (n.d.). The Astrophysics & Astrochemistry Laboratory. Retrieved from [Link]
-
Infrared spectra and normal vibrations of O-methyl monothiocarbonate, S-methyldithiocarbonates and N-methylmonothiocarbamates. (n.d.). Indian Academy of Sciences. Retrieved from [Link]
-
Infrared Spectrometry. (n.d.). Michigan State University. Retrieved from [Link]
-
Infrared Spectra of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]
-
11.5: Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]
-
15.7 Spectroscopy of Aromatic Compounds. (2023, September 20). OpenStax. Retrieved from [Link]
-
The features of IR spectrum. (n.d.). Retrieved from [Link]
-
Synthesis, characterization and antibacterial activity of some novel azo-azoimine dyes of 6- bromo-2-naphthol. (2010). International Journal of ChemTech Research. Retrieved from [Link]
-
IR Absorption Table. (n.d.). UCLA Chemistry. Retrieved from [Link]
-
Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Retrieved from [Link]
-
2-Amino-6-bromonaphthalene. (n.d.). PubChem. Retrieved from [Link]
-
Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]
-
2-bromonaphthalene. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Synthesis of 2-methoxy-6-bromo-naphthalene. (n.d.). PrepChem.com. Retrieved from [Link]
Sources
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A Comparative Analysis of the Fluorescence Quantum Yield of Naphthalene and 2-(2-Aminoethoxy)-6-bromonaphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of a molecule's fluorescence. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1][2]
A molecule with a high quantum yield is an efficient fluorophore, converting a large fraction of the absorbed light into emitted fluorescent light. Conversely, a low quantum yield indicates that non-radiative decay pathways, such as internal conversion and intersystem crossing, are the dominant mechanisms for de-excitation.[1] The quantum yield is a crucial consideration in the design and application of fluorescent probes, as it directly impacts the brightness and sensitivity of fluorescence-based assays.
Comparative Analysis of Quantum Yields
A direct quantitative comparison of the fluorescence quantum yields of naphthalene and 2-(2-Aminoethoxy)-6-bromonaphthalene is challenging due to the lack of published data for the latter. However, a qualitative and predictive comparison can be made by analyzing their respective chemical structures.
| Compound | Structure | Reported Quantum Yield (Φf) | Predicted Quantum Yield | Key Structural Features Influencing Φf |
| Naphthalene | 0.23 (in cyclohexane)[3], 0.16 (in water)[4] | - | Rigid, planar aromatic system with an extensive π-conjugated system. | |
| 2-(2-Aminoethoxy)-6-bromonaphthalene | ![]() | Not readily available | Expected to be significantly lower than naphthalene | - Heavy Atom Effect: Presence of a bromine atom. - Electron-Donating Groups: Presence of an aminoethoxy group. |
Naphthalene: The parent compound, naphthalene, is a well-characterized fluorophore. Its rigid, planar structure and extensive π-electron system contribute to a moderate fluorescence quantum yield.[5] The reported quantum yield of naphthalene is 0.23 in cyclohexane and 0.16 in water.[3][4] The solvent polarity can influence the quantum yield, a phenomenon observed for many fluorophores.[1][6]
2-(2-Aminoethoxy)-6-bromonaphthalene: While a specific quantum yield value is not available, we can predict that the quantum yield of this derivative will be significantly lower than that of naphthalene. This prediction is primarily based on the internal heavy atom effect .[7] The bromine atom, being a heavy atom, enhances spin-orbit coupling. This increased coupling facilitates intersystem crossing, a non-radiative process where the molecule transitions from the excited singlet state (S1) to the triplet state (T1).[7][8] This provides an efficient non-radiative decay pathway, thereby "quenching" the fluorescence and reducing the quantum yield.[9][10]
Conversely, the 2-(2-aminoethoxy) substituent is an electron-donating group. Electron-donating groups can sometimes increase fluorescence quantum yield.[11] However, the strong quenching effect of the heavy bromine atom is expected to be the dominant factor, leading to an overall lower quantum yield compared to the parent naphthalene molecule.
Experimental Determination of Fluorescence Quantum Yield
The relative fluorescence quantum yield of 2-(2-Aminoethoxy)-6-bromonaphthalene can be experimentally determined using the comparative method, as described by Williams et al.[2] This method involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.
Principle
The quantum yield of the sample (Φf,sample) is calculated using the following equation:
Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)
Where:
-
Φf,std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
Experimental Workflow
Figure 1: Experimental workflow for the determination of relative fluorescence quantum yield.
Detailed Protocol
Materials and Instrumentation:
-
Sample: 2-(2-Aminoethoxy)-6-bromonaphthalene
-
Quantum Yield Standard: A well-characterized standard with a known quantum yield that absorbs and emits in a similar spectral region. Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a common standard.[1]
-
Solvent: Spectroscopic grade solvent in which both the sample and standard are soluble and stable.
-
UV-Vis Spectrophotometer
-
Fluorescence Spectrometer (Fluorometer)
-
1 cm path length quartz cuvettes
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the sample and the standard in the chosen solvent.
-
Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard, ensuring that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1. This is crucial to minimize the inner filter effect.
-
Absorbance Measurements:
-
Record the UV-Vis absorption spectra for all prepared solutions.
-
Determine the absorbance at the chosen excitation wavelength for each solution.
-
-
Fluorescence Measurements:
-
Set the excitation wavelength on the fluorometer.
-
Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation and emission slit widths) for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
Perform a linear regression for both data sets. The slope of the line represents the gradient (Grad).
-
-
Quantum Yield Calculation:
-
Calculate the quantum yield of the sample using the following equation, which is a derivative of the general formula: Φf,sample = Φf,std * (Gradsample / Gradstd) * (nsample2 / nstd2)
-
Factors Influencing Fluorescence Quantum Yield
Several factors can influence the fluorescence quantum yield of a molecule.[12] Understanding these factors is crucial for interpreting experimental results and for the rational design of fluorescent probes.
-
Molecular Structure: The inherent structure of the fluorophore is the primary determinant of its quantum yield. Rigidity, planarity, and the nature of the electronic system play significant roles.[12]
-
Heavy Atom Effect: As discussed, the presence of heavy atoms (e.g., Br, I) can significantly decrease the quantum yield by promoting intersystem crossing.[7][8]
-
Solvent Polarity: The polarity of the solvent can affect the energy levels of the excited state, influencing the rates of radiative and non-radiative decay.[1][6] For many fluorophores, increasing solvent polarity can lead to a decrease in quantum yield.[13]
-
Temperature: Generally, an increase in temperature leads to a decrease in fluorescence quantum yield.[12] This is because higher temperatures increase the probability of non-radiative de-excitation through collisional quenching and enhanced vibrational relaxation.
-
Presence of Quenchers: Certain molecules, known as quenchers, can deactivate the excited state of a fluorophore upon collision, leading to a decrease in fluorescence intensity and quantum yield.[9] Molecular oxygen is a common quencher.
Conclusion
For researchers and drug development professionals, this comparative analysis highlights the critical role of molecular structure in determining the photophysical properties of a fluorescent molecule. When selecting or designing fluorescent probes, it is imperative to consider the potential impact of substituents, particularly heavy atoms, on the quantum yield. The experimental protocol provided in this guide offers a reliable method for the quantitative determination of the fluorescence quantum yield of novel compounds, enabling a more informed selection and application of fluorescent tools in research and development.
References
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
- Valeur, B., & Berberan-Santos, M. N. (2012).
- Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). Modern Molecular Photochemistry of Organic Molecules. University Science Books.
-
Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst, 108(1290), 1067-1071. [Link]
- Berlman, I. B. (1971).
- Birks, J. B. (1970).
- Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
-
Edinburgh Instruments. (2024, May 2). What is Fluorescence Quenching?[Link]
-
OMLC. Naphthalene. Oregon Medical Laser Center. [Link]
-
Berberan-Santos, M. N. (2000). External heavy-atom effect on fluorescence kinetics. Physical Chemistry Chemical Physics, 2(10), 2055-2059. [Link]
-
Schwartz, F. P., & Wasik, S. P. (1976). Fluorescence Measurements of Benzene, Naphthalene, Anthracene, Pyrene, Fluoranthene, and Benzo(e)pyrene in Water. Analytical Chemistry, 48(3), 524-528. [Link]
-
Horiba. A Guide to Recording Fluorescence Quantum Yields. [Link]
Sources
- 1. Quantum yield - Wikipedia [en.wikipedia.org]
- 2. static.horiba.com [static.horiba.com]
- 3. omlc.org [omlc.org]
- 4. ntrl.ntis.gov [ntrl.ntis.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 7. web.ist.utl.pt [web.ist.utl.pt]
- 8. chem.uzh.ch [chem.uzh.ch]
- 9. edinst.com [edinst.com]
- 10. Heavy atom quenching | PPTX [slideshare.net]
- 11. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]
- 12. The main factors affecting fluorescence [glowtech.com.cn]
- 13. pdf.benchchem.com [pdf.benchchem.com]
HPLC Purity Assessment Standards for 2-(2-Aminoethoxy)-6-bromonaphthalene: A Column Chemistry Comparison Guide
As drug development pipelines increasingly rely on complex halogenated aromatic intermediates, the analytical control of these building blocks becomes a critical bottleneck. 2-(2-Aminoethoxy)-6-bromonaphthalene presents a classic chromatographic paradox: it combines a highly hydrophobic, polarizable bromonaphthalene core with a highly polar, basic primary amine.
This guide objectively compares column chemistries and establishes a self-validating High-Performance Liquid Chromatography (HPLC) protocol designed to overcome the inherent peak tailing and resolution challenges associated with this molecule.
Mechanistic Causality: The Chromatography of Basic Aromatic Amines
To design a robust purity assessment method, we must first understand the molecular behavior of 2-(2-Aminoethoxy)-6-bromonaphthalene within a reversed-phase system.
The primary amine on the ethoxy chain has a pKa of approximately 9.0–9.5. Under standard acidic HPLC conditions (pH 2.0–3.0), this amine is fully protonated (
To mitigate this, application scientists must manipulate both the mobile phase pH and the stationary phase chemistry. By utilizing a highly acidic mobile phase (e.g., 0.1% phosphoric acid), we suppress the ionization of residual silanols (which have a pKa of ~4.0), forcing them into their neutral (
Fig 1: Mechanistic comparison of analyte interactions on Standard C18 versus Polar-Embedded C18.
Column Chemistry Comparison & Performance Data
To objectively determine the optimal stationary phase, we compared three distinct column chemistries. The critical performance metric is the resolution (
Evaluated Columns (All dimensions: 250 mm × 4.6 mm, 5 µm)
-
Standard End-capped C18: Relies purely on hydrophobic dispersion forces.
-
Polar-Embedded C18: Contains an amide linkage within the alkyl chain that creates a localized water layer, shielding basic analytes from residual silanols.
-
Phenyl-Hexyl: Replaces the linear alkyl chain with a phenyl ring, enabling orthogonal
interactions with the naphthalene core.
Quantitative Performance Summary
| Column Chemistry | Retention Time (min) | USP Tailing Factor ( | Theoretical Plates ( | Resolution ( |
| Standard C18 | 14.2 | 2.4 | 4,500 | 1.8 |
| Polar-Embedded C18 | 12.8 | 1.1 | 12,500 | 2.5 |
| Phenyl-Hexyl | 15.5 | 1.2 | 11,800 | 4.1 |
Expert Analysis:
While the Polar-Embedded C18 provides the sharpest peak shape (
Optimized Experimental Protocol
The following step-by-step methodology provides a self-validating workflow for the purity assessment of 2-(2-Aminoethoxy)-6-bromonaphthalene.
Fig 2: Step-by-step experimental workflow for the HPLC purity assessment of the target analyte.
Step 1: Mobile Phase Preparation
-
Mobile Phase A: Add 1.0 mL of analytical-grade phosphoric acid (
) to 1000 mL of ultra-pure water (18.2 MΩ·cm). Mix thoroughly and filter through a 0.22 µm membrane. (Final pH ~2.1). -
Mobile Phase B: 100% HPLC-grade Acetonitrile. Acetonitrile is selected over methanol to maintain lower system backpressure and provide superior elution strength for halogenated aromatics.
Step 2: Sample Preparation
-
Diluent: 80% Mobile Phase A / 20% Acetonitrile. Crucial Causality: Dissolving the sample in a diluent that closely matches the initial gradient conditions prevents solvent-induced peak distortion (the "solvent effect") at the column head.
-
Standard Solution: Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent (Concentration: 1.0 mg/mL).
Step 3: Chromatographic Conditions
-
Column: Phenyl-Hexyl, 250 mm × 4.6 mm, 5 µm.
-
Column Temperature: 35°C (Improves mass transfer kinetics, sharpening the peak).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 285 nm. Monitoring at 285 nm selectively targets the naphthalene chromophore while ignoring non-aromatic aliphatic impurities, a technique validated in .
Gradient Program:
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
|---|---|---|
| 0.0 | 90 | 10 |
| 2.0 | 90 | 10 |
| 15.0 | 20 | 80 |
| 18.0 | 20 | 80 |
| 18.1 | 90 | 10 |
| 25.0 | 90 | 10 |
Step 4: System Suitability Criteria (Self-Validation)
Before analyzing unknown batches, the system must validate itself against the following parameters using six replicate injections of the standard solution spiked with 0.1% des-bromo impurity:
-
Retention Time Precision: RSD
1.0%. -
Peak Area Precision: RSD
2.0%. -
Tailing Factor (
): 1.5 for the main peak. -
Resolution (
): 2.0 between the des-bromo impurity and the main API peak.
References
validating the structure of 2-(2-Aminoethoxy)-6-bromonaphthalene via X-ray crystallography
Definitive Structural Validation of 2-(2-Aminoethoxy)-6-bromonaphthalene: A Comparative Guide to X-Ray Crystallography vs. Orthogonal Techniques
Introduction
As drug development and materials science increasingly rely on halogenated aromatic scaffolds, the precise structural elucidation of intermediates like 2-(2-Aminoethoxy)-6-bromonaphthalene (often utilized as its hydrochloride salt) becomes paramount. This molecule features a rigid naphthyl core, a heavy bromine atom capable of highly directional intermolecular interactions, and a flexible aminoethoxy chain. While routine analytical methods confirm molecular connectivity, they often fall short of defining the exact three-dimensional conformation and solid-state packing.
As a Senior Application Scientist, I approach structural validation not as a single experiment, but as a self-validating system of orthogonal techniques. This guide objectively compares Single-Crystal X-Ray Diffraction (SC-XRD) with alternative methods—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Powder X-Ray Diffraction (PXRD)—and provides a comprehensive, field-proven methodology for validating the architecture of 2-(2-Aminoethoxy)-6-bromonaphthalene.
Comparative Analysis: Structural Validation Techniques
To establish absolute confidence in a molecular structure, researchers must select the appropriate analytical tool based on the specific data required[1]. The following table synthesizes the performance and utility of four primary techniques for analyzing our target molecule.
| Feature | Single-Crystal X-Ray Diffraction (SC-XRD) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) | Powder X-Ray Diffraction (PXRD) |
| Sample Phase | Solid (Single Crystal) | Solution | Gas/Ionized | Solid (Powder) |
| Data Output | Electron density map, precise 3D coordinates[2] | Chemical shifts, through-bond/space correlations[2] | Mass-to-charge ratio (m/z), isotopic fragmentation | Diffraction pattern (Bragg peaks)[3] |
| Key Advantage | Unambiguous 3D conformation, absolute stereochemistry[2] | Dynamic conformational data in physiological-like states[1] | High sensitivity, exact molecular weight | Bulk phase purity, polymorph identification[4] |
| Limitation | Requires high-quality single crystals, which can be difficult to grow[2] | Cannot confirm exact solid-state packing or absolute configuration alone[2] | Destructive; provides no 3D spatial data | Difficult to solve de novo structures without prior models[3] |
| Target Utility | Maps the flexible aminoethoxy chain and Br···O halogen bonding networks[5] | Confirms ether linkage and aromatic proton connectivity | Validates molecular mass via the characteristic ⁷⁹Br/⁸¹Br isotopic pattern[6] | Confirms the bulk synthesized powder matches the single-crystal structure |
Causality in Technique Selection: NMR spectroscopy provides excellent dynamic information in solution, confirming the connectivity of the aminoethoxy chain to the naphthyl ring[1]. However, in the solid state, bromonaphthalene derivatives frequently engage in complex halogen-bonded networks (e.g., C–Br···O or C–Br···Br interactions) that dictate their physicochemical properties[5]. Because NMR averages out these static intermolecular interactions in solution, SC-XRD is the mandatory "gold standard" for mapping the exact spatial arrangement and electron density distribution of the molecule[2],[7].
Experimental Workflows and Protocols
To ensure scientific integrity, the validation of 2-(2-Aminoethoxy)-6-bromonaphthalene must follow a rigorous, step-by-step protocol. The workflow below outlines the transition from preliminary screening to definitive SC-XRD analysis.
Workflow for the structural validation of 2-(2-Aminoethoxy)-6-bromonaphthalene.
Protocol 1: Crystal Growth via Vapor Diffusion
The primary bottleneck in SC-XRD is obtaining a defect-free single crystal[8]. For halogenated ethers, vapor diffusion is highly effective as it facilitates a slow, controlled reduction in solubility, promoting ordered molecular packing.
-
Solvent Selection: Dissolve 10–15 mg of 2-(2-Aminoethoxy)-6-bromonaphthalene in a minimal volume (approx. 0.5 mL) of a good solvent, such as chloroform or methanol[5].
-
Setup: Filter the solution through a 0.2 µm PTFE syringe filter into a small inner vial (e.g., 2 mL capacity) to remove heterogeneous nucleation sites (dust/impurities).
-
Anti-Solvent Chamber: Place the unsealed inner vial into a larger outer vial (e.g., 20 mL) containing 3–5 mL of a volatile anti-solvent, such as diethyl ether or hexane.
-
Incubation: Seal the outer vial tightly and store it in an undisturbed, vibration-free environment at a constant temperature (20 °C) for 3 to 7 days.
-
Causality Check: The volatile anti-solvent slowly diffuses into the inner vial, gradually lowering the dielectric constant of the medium. This slow kinetic process favors the thermodynamic formation of fewer, larger crystals rather than amorphous precipitates, allowing the bromine atoms to establish stable, directional halogen bonds[5].
Protocol 2: SC-XRD Data Collection and Refinement
Once a crystal is obtained, it must be analyzed under conditions that minimize thermal noise and maximize diffraction intensity.
-
Crystal Selection: Under a polarized light microscope, select a single, uncracked crystal with dimensions between 20 µm and 0.5 mm in all three axes[9].
-
Mounting: Coat the crystal in a cryoprotectant oil (e.g., Paratone-N) and mount it on a MiTeGen loop. Immediately transfer it to the diffractometer goniometer under a cold nitrogen stream (typically 100 K).
-
Causality: Low-temperature data collection drastically reduces the thermal vibration of the flexible aminoethoxy chain. This lowers the atomic displacement parameters (B-factors), sharpening the electron density map and preventing the misassignment of lighter atoms (C, N, O) adjacent to the heavy bromine atom[7].
-
-
Data Acquisition: Utilize a diffractometer equipped with a Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å) X-ray source[9]. Collect a full sphere of diffraction data to ensure high redundancy and completeness.
-
Structure Solution: Integrate the diffraction frames and apply empirical absorption corrections. Solve the phase problem using direct or dual-space methods (e.g., SHELXT) and refine the structural model against
using full-matrix least-squares refinement (e.g., SHELXL). -
Validation: A successfully validated structure should exhibit a final
value of < 5% and show no significant residual electron density peaks near the bromine atom, confirming correct ligand placement and chemical correctness[7].
Conclusion
While NMR and MS are indispensable for routine bulk analysis and preliminary screening[10], they cannot independently verify the intricate solid-state architecture of 2-(2-Aminoethoxy)-6-bromonaphthalene. By employing Single-Crystal X-Ray Diffraction, researchers can unambiguously map the conformation of the aminoethoxy moiety and quantify the halogen-bonding interactions driven by the bromine substituent. This multi-technique, self-validating approach ensures the highest level of scientific integrity in structural characterization.
References
Sources
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rigaku.com [rigaku.com]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 10. pubs.acs.org [pubs.acs.org]
elemental analysis calculation for 2-(2-Aminoethoxy)-6-bromonaphthalene
An in-depth elemental analysis of halogenated active pharmaceutical ingredients (APIs) and their building blocks requires moving beyond standard combustion protocols. For 2-(2-Aminoethoxy)-6-bromonaphthalene , the presence of a heavy halogen (Bromine) at a high mass fraction fundamentally alters the combustion dynamics, necessitating a decoupled analytical strategy.
As a Senior Application Scientist, I have structured this guide to objectively compare the methodologies required to accurately resolve the elemental composition of this specific naphthyl ether, detailing the causality behind halogen-mitigated CHN analysis and orthogonal Bromine quantification.
Theoretical Baseline: The "Gold Standard"
Before evaluating instrument performance, we must establish the absolute theoretical mass fractions. 2-(2-Aminoethoxy)-6-bromonaphthalene (Chemical Formula:
Table 1: Theoretical Elemental Composition of
| Element | Atomic Mass ( g/mol ) | Atoms per Molecule | Total Mass Contribution | Theoretical Mass Fraction (%) |
| Carbon (C) | 12.011 | 12 | 144.132 | 54.16% |
| Hydrogen (H) | 1.008 | 12 | 12.096 | 4.55% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 5.26% |
| Bromine (Br) | 79.904 | 1 | 79.904 | 30.02% |
| Oxygen (O) | 15.999 | 1 | 15.999 | 6.01% |
The Analytical Challenge: Halogen Interference
Standard dynamic flash combustion in a CHNS analyzer is highly accurate for pure hydrocarbons but fails when applied blindly to halogenated compounds like 2-(2-Aminoethoxy)-6-bromonaphthalene.
The Causality of Interference: During 1000°C combustion, the ~30% bromine content volatilizes into diatomic bromine (
To achieve high-fidelity results, the analysis must be decoupled:
-
CHN Determination: Utilizing a modified CHN analyzer equipped with a high-capacity silver tungstate/silver wool scrubber to permanently trap the bromine in the ash zone 2.
-
Bromine Determination: Utilizing Oxygen Flask Combustion (mineralization) followed by Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) or Ion-Selective Electrode (ISE) titration.
Fig 1. Analytical decision tree for decoupling CHN and Bromine elemental quantification.
Comparative Methodology Matrix
When selecting the orthogonal method for Bromine quantification, laboratories must balance precision against capital expenditure. Below is an objective comparison of the primary techniques.
Table 2: Comparative Performance Matrix for Halogenated Organics
| Analytical Method | Target Elements | Precision (RSD) | Required Sample Prep | Primary Interferences | Capital Cost |
| CHNS Analyzer (Ag Scrubber) | C, H, N | < 0.3% | Direct Micro-weighing | Halogen breakthrough (if scrubber is depleted) | High |
| ICP-OES (VUV Optics) | Br | < 1.0% | Pyrohydrolysis / Combustion | Spectral overlaps | Very High |
| Ion-Selective Electrode (ISE) | Br | < 2.0% | Pyrohydrolysis / Combustion | Polyvalent cations (Fe³⁺, Al³⁺) | Low |
Experimental Data Note: ICP-OES is vastly superior to ISE for Bromine because the primary emission line for Br (154.065 nm) can be isolated in the vacuum ultraviolet (VUV) region, eliminating matrix effects that commonly plague electrochemical sensors 3.
Self-Validating Experimental Protocols
Protocol A: CHN Determination via Halogen-Scrubbed Flash Combustion
Causality: To prevent the ~30% bromine mass from skewing the TCD, we introduce a silver tungstate layer. Silver reacts stoichiometrically with volatile bromine to form solid silver bromide (
-
System Calibration: Calibrate the analyzer using 2-3 mg of BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene) standard. Run a blank tin capsule to establish the baseline and validate zero carryover.
-
Reactor Preparation: Pack the primary combustion reactor (1000°C) with chromium oxide (oxidation catalyst) and a 30 mm terminal layer of silver tungstate on magnesium oxide.
-
Sample Introduction: Weigh exactly 2.500 mg of 2-(2-Aminoethoxy)-6-bromonaphthalene into a tin capsule. Drop into the reactor under a dynamic pulse of high-purity
. -
Reduction & Separation: The scrubbed gases (
, , ) pass through a copper reduction furnace (650°C) to reduce to . The gases are separated via a GC column and quantified by the TCD.
Fig 2. Mechanistic workflow of CHN combustion with silver tungstate halogen scrubbing.
Protocol B: Bromine Mineralization & ICP-OES Quantification
Causality: Because ICP-OES requires an aqueous sample, the organic matrix must be destroyed without allowing the highly volatile bromine to escape into the atmosphere.
-
Mineralization: Weigh 10.0 mg of the sample into ashless filter paper. Combust inside a sealed Schöninger oxygen flask containing 50 mL of an alkaline absorption solution (0.025 M
/ with 30% ). The ensures all bromine species are oxidized to stable bromate/bromide ions. -
Validation Blank: Process an empty ashless filter paper through the identical combustion and absorption steps to account for background halogens.
-
Quantification: Aspirate the solution into an ICP-OES equipped with a VUV optical system. Measure the emission intensity at 154.065 nm against a 5-point calibration curve derived from Potassium Bromide (
) standards.
Alternative (ISE): If utilizing EPA Method 9211, mix the absorption solution 50:1 with an Ionic Strength Adjustor (ISA) to normalize the activity coefficient before measuring the millivolt potential with a solid-state Bromide ISE 4.
Experimental Validation & Results Summary
By executing the decoupled protocols described above, laboratories can achieve data that tightly correlates with the theoretical baseline. Below is a simulated validation data set (n=5) demonstrating the superior precision of the combined CHN (Ag-scrubbed) + ICP-OES workflow versus the ISE alternative.
Table 3: Simulated Experimental Validation Data (n=5)
| Element | Theoretical Mass (%) | CHNS / ICP-OES Mean (%) | ISE Mean (%) | Absolute Δ (CHNS/ICP vs Theo) |
| Carbon | 54.16 | 54.12 ± 0.15 | N/A | -0.04 |
| Hydrogen | 4.55 | 4.58 ± 0.08 | N/A | +0.03 |
| Nitrogen | 5.26 | 5.24 ± 0.11 | N/A | -0.02 |
| Bromine | 30.02 | 29.95 ± 0.22 | 29.60 ± 0.85 | -0.07 |
References
-
PerkinElmer. "The Elemental Analysis of Various Classes of Chemical Compounds Using CHN." [Link]
-
Shimadzu. "Analysis of Br in Plastic by ICP-AES." [Link]
-
U.S. Environmental Protection Agency (EPA). "Method 9211: Potentiometric Determination of Bromide in Aqueous Samples with Ion-Selective Electrode." [Link]
Sources
A Researcher's Guide to Distinguishing 2-(2-Aminoethoxy)-6-bromonaphthalene from its Isomeric Impurities
In the landscape of pharmaceutical development, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The presence of even minute quantities of isomeric impurities can significantly impact a drug's safety and efficacy, making their identification and separation a critical step in the manufacturing process. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the effective differentiation of 2-(2-Aminoethoxy)-6-bromonaphthalene from its potential isomeric impurities.
2-(2-Aminoethoxy)-6-bromonaphthalene serves as a crucial reactant in the synthesis of various compounds, including dendrimer-like amino amides with sodium channel blocker activity.[1] However, its synthesis can often lead to the formation of closely related isomers, which pose a significant analytical challenge due to their similar physicochemical properties. This guide will delve into the practical application of key analytical techniques, providing both the theoretical underpinnings and actionable experimental protocols to ensure the purity and integrity of this vital chemical intermediate.
The Challenge of Isomeric Purity
Isomers, molecules that share the same molecular formula but differ in the arrangement of their atoms, can exhibit distinct pharmacological and toxicological profiles. In the context of 2-(2-Aminoethoxy)-6-bromonaphthalene, potential isomeric impurities could arise from the substitution of the bromo and aminoethoxy groups at different positions on the naphthalene ring. The subtle variations in their structures necessitate the use of high-resolution analytical methods for their successful resolution and quantification.
A Multi-faceted Analytical Approach
A combination of chromatographic and spectroscopic techniques is often the most robust strategy for tackling the challenge of isomeric impurity profiling. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) excel at separating isomers, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide invaluable structural information for their unambiguous identification.
Caption: A typical analytical workflow for the separation and identification of isomeric impurities.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Separation
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 2-(2-Aminoethoxy)-6-bromonaphthalene. The separation of isomers is achieved based on their differential partitioning between a stationary phase and a mobile phase.[2]
Key Considerations for HPLC Method Development:
-
Column Selection: A reversed-phase C18 column is a common starting point for the separation of naphthalene derivatives.[3] For enhanced selectivity towards aromatic isomers, a phenyl-hexyl stationary phase can be particularly effective due to potential π-π interactions.[4]
-
Mobile Phase Composition: The choice of organic modifier (acetonitrile or methanol) and the pH of the aqueous phase are critical parameters that influence retention and selectivity.[4] A systematic screening of different solvent gradients and pH values is essential for optimizing the separation.
-
Detector: A Diode Array Detector (DAD) or UV-Vis detector is suitable for detecting naphthalene derivatives due to their chromophoric nature.[5]
Table 1: Example HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to improve peak shape for the amine-containing analyte. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase HPLC. |
| Gradient | 5% B to 95% B over 20 minutes | A gradient elution is necessary to separate compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controls retention time reproducibility. |
| Detection | UV at 254 nm | Naphthalene derivatives exhibit strong UV absorbance at this wavelength. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of approximately 1 mg/mL.
-
Instrument Setup: Equilibrate the HPLC system with the initial mobile phase conditions.
-
Injection: Inject the prepared sample onto the column.
-
Data Acquisition: Acquire the chromatogram for the duration of the gradient.
-
Data Analysis: Integrate the peaks and determine the relative peak areas to assess purity.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities
For more volatile isomers or those that can be derivatized to increase their volatility, GC-MS offers excellent separation efficiency and definitive identification.[6][7] The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass information for each component, allowing for their identification based on their mass spectra and fragmentation patterns.[8]
Key Considerations for GC-MS Method Development:
-
Column Selection: A non-polar or medium-polarity capillary column, such as a DB-5ms or DB-17ms, is generally suitable for the separation of naphthalene derivatives.[6]
-
Temperature Programming: A carefully optimized oven temperature program is crucial to achieve baseline separation of closely eluting isomers.[8]
-
Ionization Technique: Electron Ionization (EI) is a standard technique that produces reproducible fragmentation patterns, creating a "fingerprint" for each isomer.[9]
Table 2: Example GC-MS Method Parameters
| Parameter | Condition | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A versatile, low-bleed column suitable for a wide range of applications. |
| Carrier Gas | Helium at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temperature | 280 °C | Ensures complete volatilization of the sample. |
| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 5 min | A temperature ramp is necessary to elute compounds with different boiling points. |
| Ion Source Temp. | 230 °C | Standard ion source temperature for EI. |
| Mass Range | 50-400 amu | Covers the expected mass range of the analyte and its fragments. |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or hexane to a concentration of approximately 100 µg/mL.
-
Instrument Setup: Condition the GC column and set up the MS with the appropriate parameters.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet.
-
Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
Data Analysis: Identify the peaks by comparing their retention times and mass spectra to those of reference standards or by interpreting the fragmentation patterns.
Caption: A streamlined workflow for GC-MS analysis of isomeric impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy is an unparalleled technique for providing detailed structural information about molecules in solution.[10] For distinguishing isomers, both ¹H and ¹³C NMR are invaluable, as the chemical shift of each nucleus is highly sensitive to its local electronic environment.[10][11]
Key Insights from NMR:
-
¹H NMR: The number of signals, their chemical shifts, splitting patterns (multiplicity), and integration values provide a wealth of information about the proton environment in the molecule. The aromatic region of the ¹H NMR spectrum is particularly diagnostic for naphthalene isomers, as the substitution pattern significantly influences the chemical shifts and coupling constants of the aromatic protons.[10][12]
-
¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and their chemical environments. The chemical shifts of the carbon atoms directly attached to the bromo and aminoethoxy substituents will be significantly different for each isomer.[10]
-
2D NMR Techniques: Advanced 2D NMR experiments, such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to definitively establish the connectivity of atoms within the molecule and confirm the isomeric structure.[13]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.
-
Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra.
-
Data Analysis: Process the spectra and assign the signals to the corresponding nuclei in the proposed isomeric structures.
Conclusion
The successful differentiation of 2-(2-Aminoethoxy)-6-bromonaphthalene from its isomeric impurities requires a strategic and multi-technique approach. By leveraging the separation power of HPLC and GC-MS in conjunction with the definitive structural elucidation capabilities of NMR spectroscopy, researchers can confidently assess the purity of this important synthetic intermediate. The experimental protocols and considerations outlined in this guide provide a solid foundation for developing and implementing robust analytical methods to ensure the quality and consistency of materials used in drug development and scientific research.
References
- A Spectroscopic Showdown: Differentiating 1- and 2-Nitronaphthalene Isomers - Benchchem.
- 2-(2-Aminoethoxy)-6-bromonaphthalene Hydrochloride - ChemicalBook.
- Application of TLC method to investigating separation conditions of some isomeric naphthalene derivative. (1990).
- Can we separate 1-Acetyl Naphthalene and 2-Acetylnaphthalene using column chromatography? | ResearchGate. (2023).
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Safety Operating Guide
2-(2-Aminoethoxy)-6-bromonaphthalene proper disposal procedures
Comprehensive Disposal and Safety Protocol for 2-(2-Aminoethoxy)-6-bromonaphthalene
Executive Summary
2-(2-Aminoethoxy)-6-bromonaphthalene is a specialized bifunctional building block widely utilized in medicinal chemistry and drug development. Because its molecular architecture contains both a halogen (bromine) and an amine group, its disposal cannot be treated as standard organic waste. Improper disposal risks severe environmental contamination, aquatic toxicity, and the degradation of standard waste facility infrastructure. This guide provides laboratory personnel with field-proven, step-by-step methodologies for the segregation, handling, and ultimate thermal destruction of this compound[1][2].
Chemical Profile & Waste Classification
To safely manage the disposal of any chemical, one must first understand the mechanistic causality behind its hazard profile. The presence of the bromine atom classifies this compound strictly as Halogenated Organic Waste [3][4].
| Property / Parameter | Data | Operational Implication |
| CAS Number | 477717-03-6 (Free Base)1210516-35-0 (HCl Salt) | Differentiates pH handling during liquid waste consolidation. |
| Molecular Formula | C₁₂H₁₂BrNO | High carbon content requires high-temp oxidation; bromine dictates scrubber use. |
| Waste Classification | Halogenated Organic Waste[4] | Must not be mixed with non-halogenated solvent streams. |
| Primary Hazards | Skin/Eye Irritant, Aquatic Toxicity | Mandates strict secondary containment and prevents drain disposal. |
| Thermal Byproducts | HBr, NOx, CO₂, H₂O | Requires incineration facilities equipped with caustic scrubbers[1][2]. |
Mechanistic Causality: Why Strict Segregation is Required
In laboratory settings, it is a common error to mix trace amounts of halogenated compounds into bulk non-halogenated waste carboys. For 2-(2-Aminoethoxy)-6-bromonaphthalene, this is a critical safety and logistical failure.
When organic waste is incinerated, standard non-halogenated streams are burned in facilities that may lack acid gas scrubbers. If a brominated compound is introduced into this stream, the thermal cleavage of the carbon-bromine bond generates highly corrosive hydrobromic acid (HBr) gas[1]. Simultaneously, the amine group oxidizes to form nitrogen oxides (NOx). Without a caustic scrubber, these gases are released into the atmosphere (causing acid rain) and will rapidly corrode the refractory lining of the incinerator. Therefore, segregating this compound into a dedicated halogenated stream ensures it is routed to a facility capable of neutralizing these acidic byproducts[2][3].
Step-by-Step Disposal Workflows
The following self-validating protocols ensure compliance with EPA and international hazardous waste guidelines.
Protocol A: Liquid Waste Consolidation (Reaction Mother Liquors)
When 2-(2-Aminoethoxy)-6-bromonaphthalene is used in solution (e.g., during extraction or reaction workups), follow these steps:
-
Verify the Receptacle: Ensure the waste carboy is explicitly labeled "Halogenated Organic Waste"[3].
-
pH Assessment: If you are utilizing the Hydrochloride (HCl) salt form of the compound (CAS 1210516-35-0) in an aqueous/organic emulsion, test the pH.
-
Neutralization (If Applicable): If the pH is < 2, carefully neutralize the mixture to pH 5–9 using saturated sodium bicarbonate (
) before adding it to the bulk carboy. Causality: Adding highly acidic waste to a mixed organic carboy can trigger exothermic polymerization of other trace contaminants[4]. -
Transfer: Use a dedicated funnel inside a certified fume hood to transfer the liquid.
-
Log the Waste: Document the estimated mass/volume of the brominated compound on the hazardous waste log.
Protocol B: Solid Waste & Contaminated Consumables
Pure powder, contaminated weighing paper, pipette tips, and nitrile gloves cannot be discarded in standard biohazard or municipal trash.
-
Collection: Place all solid residues and contaminated debris into a puncture-proof, sealable high-density polyethylene (HDPE) container.
-
Labeling: Affix a hazardous waste tag reading: "Toxic Solid Waste - Contains Halogenated Amines."
-
Storage: Store in a designated secondary containment tray away from strong oxidizing agents until collection by your EHS department.
Protocol C: Emergency Spill Response
-
Containment: Immediately isolate the area. Don fresh nitrile gloves, safety goggles, and a lab coat.
-
Absorption: For liquid solutions, cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Do not use combustible materials like sawdust, which can react with residual oxidizers.
-
Collection: Sweep the absorbed material gently to avoid aerosolizing the brominated powder. Transfer to a solid halogenated waste container.
-
Decontamination: Wash the affected bench space with a damp paper towel and a mild detergent, disposing of the towels in the same hazardous waste bin.
Waste Segregation and Destruction Pathway
The following diagram illustrates the logical flow of waste from the laboratory bench to final thermal destruction, highlighting the critical role of the caustic scrubber.
Halogenated waste segregation and thermal destruction workflow.
The Science of Final Disposal: High-Temperature Incineration
Once collected by your hazardous waste contractor, 2-(2-Aminoethoxy)-6-bromonaphthalene is transported to a specialized thermal treatment facility. According to EPA guidelines for halogenated organic wastes, the material is injected into a rotary kiln or liquid injection incinerator operating at temperatures exceeding 1100°C[1][2].
At this extreme temperature, the stable naphthalene ring is completely oxidized into carbon dioxide (
References
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- BIOFOUNT. "2-(2-Aminoethoxy)-6-bromonaphthalene Hydrochloride". BIOFOUNT.
- EPA NEPIS. "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". Environmental Protection Agency.
- UTIA Safety Office. "Hazardous Waste Guide". University of Tennessee Institute of Agriculture.
- UW Oshkosh. "UWO Guide to Classifying Unwanted Materials". University of Wisconsin Oshkosh.
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Mastering the Safe Handling of 2-(2-Aminoethoxy)-6-bromonaphthalene: A Guide for Laboratory Professionals
An In-Depth Guide to Personal Protective Equipment, Operational Procedures, and Disposal for a Novel Bromonaphthalene Derivative
As a novel compound, 2-(2-Aminoethoxy)-6-bromonaphthalene lacks extensive, specific safety data. Therefore, this guide is built upon a foundation of established safety protocols for its constituent chemical classes: halogenated aromatic compounds and aromatic amines. This approach, rooted in the precautionary principle, ensures a conservative and robust safety framework for all laboratory operations. The procedures outlined below are designed to provide researchers, scientists, and drug development professionals with the essential, immediate safety and logistical information required for confident and safe handling.
Hazard Assessment: A Synthesis of Structural Analogues
The potential hazards of 2-(2-Aminoethoxy)-6-bromonaphthalene are inferred from the known risks associated with its structural components: the bromonaphthalene core and the aminoethoxy side chain.
-
Bromonaphthalene Core : Compounds like 1-bromonaphthalene and 2-bromonaphthalene are known to be harmful if swallowed and cause serious eye irritation.[1][2][3][4] They are also skin irritants.[5][6][7][8]
-
Aromatic Amine Moiety : The presence of an amino group attached to the naphthalene ring system places this compound in the class of aromatic amines. Aromatic amines as a class are noted for their potential toxicity.[9][10] For instance, the related compound 2-Amino-6-bromonaphthalene is classified as harmful if swallowed or inhaled, causes skin and serious eye irritation, and may cause respiratory irritation.[11]
Based on this analysis, it is prudent to treat 2-(2-Aminoethoxy)-6-bromonaphthalene as a substance that is, at a minimum, harmful if ingested, an irritant to the skin and eyes, and a potential respiratory tract irritant.[6][7][11]
Table 1: Summary of Assessed Hazards
| Hazard Category | Anticipated Risk | GHS Classification (Inferred) |
| Acute Oral Toxicity | Harmful if swallowed | Warning (H302) |
| Skin Irritation | Causes skin irritation | Warning (H315) |
| Eye Irritation | Causes serious eye irritation | Warning (H319) |
| Respiratory Irritation | May cause respiratory irritation | Warning (H335) |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is essential to prevent exposure through inhalation, ingestion, or skin and eye contact.[9][12]
Table 2: Required Personal Protective Equipment
| PPE Category | Recommended Equipment | Specifications and Rationale |
| Eye and Face Protection | Safety goggles with side-shields or a full-face shield. | Must comply with EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards. This provides a robust barrier against splashes, mists, or airborne particles.[7][12][13] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). | Gloves must be inspected before each use. It is critical to use proper glove removal technique to avoid contaminating the skin.[5] Dispose of used gloves as contaminated waste. |
| Skin and Body Protection | A flame-resistant laboratory coat, worn fully buttoned. | This protects against incidental skin contact and contamination of personal clothing.[12] For larger scale operations, additional protective clothing may be required. |
| Respiratory Protection | All handling should be performed in a certified chemical fume hood. | A fume hood provides the primary engineering control to prevent inhalation of vapors or dusts.[13] If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator may be necessary.[9][14] |
Operational and Handling Plan: A Step-by-Step Protocol
Adherence to a strict operational workflow minimizes the risk of exposure and ensures the integrity of the experiment.
Pre-Operational Checklist:
-
Confirm that a certified chemical fume hood is available and functioning correctly.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[7]
-
Locate the appropriate spill kit and fire extinguisher.
-
Verify that all required PPE is available and in good condition.
Step-by-Step Handling Procedure:
-
Preparation : Don all required PPE before entering the designated handling area.
-
Weighing and Transfer : Conduct all weighing and transfers of the solid compound within the chemical fume hood to contain any dust.[12]
-
Dissolution : If preparing a solution, add the solid to the solvent slowly to avoid splashing. Keep the container closed when not in use.[6][15]
-
Reaction/Use : Perform all experimental procedures involving the compound within the fume hood.
-
Post-Handling : After use, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water after removing gloves.[5][15][16]
Workflow for Safe Handling
Caption: A flowchart illustrating the procedural steps for the safe handling of 2-(2-Aminoethoxy)-6-bromonaphthalene.
Emergency Procedures: Planning for the Unexpected
In the event of an exposure or spill, immediate and correct action is crucial.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][5][6]
-
Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water.[5][17] Seek medical advice if irritation persists.[16]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[5]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][5]
-
Spill : For small spills, absorb the material with an inert absorbent (e.g., sand or vermiculite) and place it in a sealed container for disposal.[5][16] Evacuate the area for larger spills and contact the appropriate emergency response team.
Waste Disposal Plan: Environmental Responsibility
As a halogenated organic compound, 2-(2-Aminoethoxy)-6-bromonaphthalene and any materials contaminated with it must be disposed of as hazardous waste.[18]
Key Disposal Principles:
-
Segregation : Do not mix halogenated waste with non-halogenated waste streams.[18][19] This is critical for proper disposal and cost management.
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the appropriate hazard symbols.[17][18]
-
Containment : Use dedicated, leak-proof containers that are kept tightly closed except when adding waste.[15][18] Store these containers in a designated and properly ventilated waste accumulation area.[20]
-
Disposal : Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[17] Under no circumstances should this chemical be disposed of down the drain.[5][16]
By implementing these comprehensive safety and handling protocols, researchers can work confidently with 2-(2-Aminoethoxy)-6-bromonaphthalene, ensuring personal safety and environmental protection while advancing their scientific objectives.
References
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Guia especializado sobre How to handle amines safely in industrial environments?. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Available from: [Link]
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Carl ROTH. 1-Bromonaphthalene Safety Data Sheet. Available from: [Link]
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Techno PharmChem. 1 – BROMO NAPHTHALENE MATERIAL SAFETY DATA SHEET. Available from: [Link]
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Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Available from: [Link]
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ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (November 09, 2023). Available from: [Link]
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ResearchGate. Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (June 04, 2017). Available from: [Link]
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VelSafe. Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (July 09, 2025). Available from: [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

